molecular formula C8H11BrClN B2514895 4-Bromo-N,3-dimethylaniline hydrochloride CAS No. 2172169-19-4

4-Bromo-N,3-dimethylaniline hydrochloride

Cat. No.: B2514895
CAS No.: 2172169-19-4
M. Wt: 236.54
InChI Key: AVMHAKCXROSMQW-UHFFFAOYSA-N
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Description

4-Bromo-N,3-dimethylaniline hydrochloride (CAS 2172169-19-4) is an organic compound with the molecular formula C8H11BrClN and a molecular weight of 236.54 g/mol . This chemical is supplied as a hydrochloride salt, which typically offers enhanced stability and solubility compared to its free base form, 4-Bromo-N,3-dimethylaniline (CAS 80948-74-9) . The compound features a benzene ring substituted with a bromine atom, a methyl group, and a dimethylated amine group that is protonated due to the hydrochloride counterion . This structure makes it a valuable intermediate in various research applications. As a substituted aniline derivative, its primary research value lies in its role as a versatile building block in organic synthesis and medicinal chemistry. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures . The dimethylamino group can influence the electronic properties of the aromatic ring, making it a subject of interest in the development of dyes and functional materials, analogous to other dimethylaniline-based compounds used in triarylmethane dyes . One documented synthesis pathway for related compounds involves the bromination of 4-nitrotoluene followed by a reduction of the nitro group to an amine, yielding a bromo-methylaniline hydrochloride intermediate . Researchers should handle this material with appropriate precautions. It is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,3-dimethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-5-7(10-2)3-4-8(6)9;/h3-5,10H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMHAKCXROSMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172169-19-4
Record name 4-bromo-N,3-dimethylaniline hydrochloride
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Foundational & Exploratory

4-Bromo-N,3-dimethylaniline hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-N,3-dimethylaniline hydrochloride physical properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary

This compound (CAS: 2172169-19-4 for the HCl salt; Free base CAS: 80948-74-9) is a specialized halogenated aniline intermediate used primarily in the synthesis of heterocyclic pharmaceutical candidates. Structurally, it is a secondary amine characterized by a bromine atom at the para position and a methyl group at the meta position relative to the amine.

Unlike its primary amine precursor (4-bromo-3-methylaniline), the N-methylated derivative often exists as an oil in its free base form. Consequently, the hydrochloride salt is the preferred form for storage, transport, and precise stoichiometric handling due to its enhanced stability and crystallinity. This guide details the physicochemical profile, synthetic logic, and handling protocols for this compound.[1]

Physicochemical Properties[2][3][4][5]

Identity & Constants

The following data distinguishes the hydrochloride salt from its free base and structural isomers (e.g., N,N-dimethyl or 3,4-dimethyl analogs).

PropertySpecificationNotes
IUPAC Name N-(4-Bromo-3-methylphenyl)methanamine hydrochlorideSecondary amine salt
CAS Number 2172169-19-4 (HCl Salt)80948-74-9 (Free Base)Verify specific form before ordering
Molecular Formula C₉H₁₁BrClN(C₉H₁₀BrN[2] · HCl)
Molecular Weight 250.56 g/mol Free base MW: 214.10 g/mol
Appearance White to off-white crystalline solidFree base is typically a yellow oil
Melting Point >170 °C (Decomposition)Predicted based on aniline HCl analogs
Solubility (Water) High (>50 mg/mL)Due to ionic HCl moiety
Solubility (Organic) DMSO, Methanol, EthanolPoor solubility in non-polar solvents (Hexane)
pKa (Conjugate Acid) ~4.5 - 5.0Estimated; N-Me slightly increases basicity vs primary amine
Structural Analysis & Reactivity

The molecule possesses three distinct electronic features that dictate its reactivity in drug design:

  • 4-Bromo Substituent: A deactivated position suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 3-Methyl Group: Provides steric bulk ortho to the bromine, potentially influencing the selectivity of metal-catalyzed couplings.

  • Secondary Amine (N-Methyl): The HCl salt masks the nucleophilicity of the nitrogen. Upon neutralization, the secondary amine becomes a potent nucleophile for SɴAr or acylation reactions.

Synthesis & Manufacturing Logic

The synthesis of the hydrochloride salt typically proceeds through the reductive amination of the primary aniline, followed by salt formation. This route avoids the over-methylation often seen with direct alkylation (e.g., using methyl iodide).

Synthetic Pathway Visualization

SynthesisPath Start 4-Bromo-3-methylaniline (Primary Amine) Step1 Reductive Amination (HCHO / NaBH4 or H2/Pd) Start->Step1 N-Methylation Inter 4-Bromo-N,3-dimethylaniline (Free Base - Yellow Oil) Step1->Inter Step2 Salt Formation (HCl in Dioxane/Ether) Inter->Step2 Acidification Final 4-Bromo-N,3-dimethylaniline HCl (Crystalline Solid) Step2->Final Precipitation

Figure 1: Controlled synthesis pathway from the primary aniline precursor to the stable hydrochloride salt.

Protocol: Free Base to HCl Salt Conversion

Use this protocol if you have the oily free base and require the solid salt for storage.

  • Dissolution: Dissolve 10 mmol of 4-bromo-N,3-dimethylaniline (free base oil) in 20 mL of anhydrous diethyl ether or ethyl acetate.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise under stirring.

  • Precipitation: A white precipitate should form immediately. If oiling occurs, add seed crystals or scratch the glass surface.

  • Isolation: Filter the solid under vacuum (inert atmosphere preferred to prevent oxidation).

  • Drying: Wash the cake with cold ether (2 x 5 mL) and dry under high vacuum at 40°C for 4 hours.

Analytical Characterization

To validate the identity of the compound, specifically distinguishing the N-methyl (secondary) from N,N-dimethyl (tertiary) or primary amine impurities, NMR is the definitive tool.

1H-NMR Diagnostic Signals (DMSO-d6)
  • Aromatic Region (6.5 - 7.5 ppm): Will show an ABC or ABX pattern typical of 1,3,4-trisubstituted benzene.

  • N-Methyl Group: Look for a singlet integrating to 3H around 2.6 - 2.8 ppm .

    • Differentiation: A primary amine would lack this singlet. A tertiary amine (N,N-dimethyl) would show a singlet integrating to 6H.

  • Ring Methyl: Singlet integrating to 3H around 2.1 - 2.3 ppm .

  • Amine Proton: In the HCl salt, the ammonium protons (-NH2+CH3) often appear as a broad singlet between 8.0 - 10.0 ppm (exchangeable with D₂O).

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Note: The amine is basic; using TFA ensures it remains protonated and improves peak shape.

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: Aniline hydrochlorides are moderately hygroscopic. Store in a desiccator or tightly sealed container.

  • Oxidation: The free base is prone to oxidation (turning dark brown/black) upon air exposure. The HCl salt significantly retards this process but should still be stored under argon/nitrogen if kept long-term.

  • Shelf Life: >2 years if stored dry at room temperature (HCl salt).

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed (H302) or in contact with skin (H312).[3][4] Aniline derivatives can cause methemoglobinemia.

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[5][3][4]

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Work in a fume hood to avoid inhalation of dust.

References

  • Università degli Studi di Milano. (2021). Investigation of the role of alpha7 nicotinic Acetylcholine receptors... (Mentions synthesis and use of the free base). Retrieved from [Link]

  • PubChem. (2025).[3] 4-Bromo-3-methylaniline (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

4-Bromo-N,3-dimethylaniline hydrochloride CAS number 2172169-19-4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Utility

4-Bromo-N,3-dimethylaniline hydrochloride is a specialized organohalide building block used primarily in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the 3-methyl "ortho-blocking" group combined with a secondary N-methyl amine and a para-bromide handle .

This specific substitution pattern makes it an ideal candidate for:

  • Buchwald-Hartwig Cross-Couplings: The secondary amine allows for selective C-N bond formation without the over-alkylation issues common with primary anilines.

  • Steric Modulation: The C3-methyl group introduces restricted rotation in biaryl systems, often used to lock conformations in kinase inhibitors (e.g., targeting EGFR or BTK) to enhance selectivity.

  • Solubility Enhancement: The N-methyl group reduces the hydrogen bond donor count (HBD) compared to primary anilines, improving CNS penetration and lipophilicity profiles in drug candidates.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Common Synonyms 4-Bromo-3-methyl-N-methylaniline HCl; N,3-Dimethyl-4-bromoaniline HCl
Molecular Formula C₈H₁₀BrN[1] · HCl (C₈H₁₁BrClN)
Molecular Weight 236.54 g/mol
Free Base MW 214.08 g/mol
Physical State Off-white to beige crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (Free base is soluble in DCM)
SMILES CC1=CC(NC)=CC=C1Br.[H]Cl

Synthesis Protocol: Reductive Amination Route

Rationale: While direct methylation of 4-bromo-3-methylaniline with methyl iodide is possible, it frequently yields inseparable mixtures of mono-, di-, and quaternary ammonium salts. The Reductive Amination pathway described below is the industry standard for high-fidelity mono-methylation.

Reagents & Materials
  • Starting Material: 4-Bromo-3-methylaniline (CAS 6933-10-4)[2][3]

  • C1 Source: Paraformaldehyde (Solid) or Formalin (37% aq.)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)[4]

  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH)

  • Salt Formation: 4M HCl in Dioxane

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Charge a reaction vessel with 4-Bromo-3-methylaniline (1.0 equiv) and Methanol (10 volumes).

    • Add Paraformaldehyde (1.5 - 2.0 equiv).

    • Critical Step: Add Acetic Acid (catalytic, 0.1 equiv) to activate the carbonyl. Stir at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC or LCMS for the disappearance of the primary amine. The intermediate is the N-methylene iminium ion or hemiaminal.

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add NaBH₃CN (2.0 equiv) portion-wise to control hydrogen gas evolution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Mechanism:[1][3][5][6][7] The imine is selectively reduced to the secondary amine. The steric bulk of the C3-methyl group may slightly retard the rate, requiring the longer reaction time.

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient) is usually required to remove traces of unreacted primary amine.

  • Salt Formation (Hydrochlorination):

    • Dissolve the purified free base (oil) in minimal diethyl ether or dioxane.

    • Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C.

    • A white precipitate (the target HCl salt) will form immediately.

    • Filter, wash with cold ether, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisRoute Start 4-Bromo-3-methylaniline (Primary Amine) Inter Imine/Hemiaminal Intermediate Start->Inter Condensation Reagents Paraformaldehyde + AcOH (cat) Reagents->Inter ProductBase 4-Bromo-N,3-dimethylaniline (Free Base) Inter->ProductBase Hydride Transfer Reductant NaBH3CN (Reduction) Reductant->ProductBase Final Target HCl Salt (CAS 2172169-19-4) ProductBase->Final Precipitation SaltStep HCl / Dioxane SaltStep->Final

Caption: Selective mono-methylation via reductive amination followed by salt formation.

Application Logic: Drug Development

This compound is not a drug itself but a pharmacophore installer . It is most commonly deployed in the synthesis of Type I/II Kinase Inhibitors and GPCR Ligands .

Case Study: Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR) Ligands

Research indicates that N-alkylated anilines are critical for binding affinity in α7 nAChR positive allosteric modulators (PAMs).

  • The "Methyl Scan": In SAR (Structure-Activity Relationship) studies, replacing a hydrogen with a methyl group (N-H to N-Me) often improves metabolic stability by blocking N-glucuronidation.

  • The Bromine Handle: The C4-bromine is a "dummy atom" intended for late-stage diversification. It is replaced via Suzuki-Miyaura coupling to attach biaryl systems that occupy the hydrophobic pocket of the receptor.

Reaction Compatibility Guide
Reaction TypeRole of CAS 2172169-19-4Pre-requisite
Buchwald-Hartwig Nucleophile (Amine source)Use Free Base (Neutralize HCl with NaOtBu)
Suzuki Coupling Electrophile (Aryl Bromide)Protect Amine (e.g., Boc) to prevent catalyst poisoning
Lithium-Halogen Exchange Precursor to Aryl LithiumProtect Amine; Use t-BuLi at -78°C
Mechanistic Pathway: Buchwald Coupling

Buchwald Pd0 Pd(0) Catalyst (e.g., Pd2(dba)3 + XPhos) OxAdd Oxidative Addition Complex Pd0->OxAdd + ArBr ArBr Heteroaryl Halide (Drug Core) ArBr->OxAdd Amine 4-Bromo-N,3-dimethylaniline (Nucleophile) Coord Amine Coordination (Pd-N Bond) Amine->Coord OxAdd->Coord + Amine (Base deprot.) RedElim Reductive Elimination Coord->RedElim RedElim->Pd0 Regeneration Product Coupled Drug Intermediate RedElim->Product

Caption: Pd-catalyzed cross-coupling cycle utilizing the secondary amine moiety.

Safety & Handling (E-E-A-T)

Hazard Class: Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2A.

  • Methemoglobinemia Risk: Like all aniline derivatives, absorption can cause oxidation of hemoglobin. Handle in a fume hood with nitrile gloves.

  • HCl Salt Specifics: The hydrochloride salt is hygroscopic and acidic. It can corrode metal spatulas over time; use glass or plastic tools.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (darkening) upon air exposure; the HCl salt is more stable.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-Bromo-N,N-dimethylaniline (Analogous Safety Data). Retrieved Feb 19, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-N,3-dimethylaniline Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Bromo-N,3-dimethylaniline hydrochloride, a substituted aniline derivative of increasing interest in synthetic chemistry and drug discovery. This document delves into its molecular structure, physicochemical properties, plausible synthetic routes, and analytical characterization. Furthermore, it explores its potential applications, drawing insights from the well-documented reactivity of related bromoaniline compounds.

Introduction and Molecular Structure Elucidation

This compound is a specific isomer within the broader class of brominated N-alkylanilines. Its structure is characterized by a benzene ring substituted with a bromine atom at position 4, a methyl group at position 3, and an N-methylamino group, which is protonated to form the hydrochloride salt. This precise substitution pattern is crucial as it dictates the molecule's steric and electronic properties, thereby influencing its reactivity and potential biological activity.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in biological assays and as a precursor in various chemical reactions.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. Due to the limited availability of experimental data for this specific compound, some properties are inferred from closely related structures.

PropertyValueSource
CAS Number 2172169-19-4[1][2]
Molecular Formula C₈H₁₁BrClN[1][2]
Molecular Weight 236.54 g/mol [1]
IUPAC Name 4-bromo-N,3-dimethylanilinium chlorideN/A
SMILES CC1=CC(NC)=CC=C1Br.[H]Cl[1]
Appearance Anticipated to be an off-white to light yellow crystalline solidInferred from related compounds[3]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolInferred from hydrochloride salt nature
Molecular Structure Diagram

The molecular structure of this compound, illustrating the substitution pattern and the hydrochloride salt formation, is depicted below.

Caption: Molecular structure of this compound.

Synthesis and Purification

Plausible Synthesis Workflow

G start 3-Methylaniline step1 Step 1: N-Methylation start->step1 intermediate N,3-Dimethylaniline step1->intermediate e.g., Formaldehyde, Sodium Borohydride step2 Step 2: Bromination intermediate->step2 product_base 4-Bromo-N,3-dimethylaniline step2->product_base e.g., N-Bromosuccinimide (NBS) step3 Step 3: Salt Formation product_base->step3 final_product 4-Bromo-N,3-dimethylaniline Hydrochloride step3->final_product HCl in Ether

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N,3-Dimethylaniline (Intermediate)

This step involves the reductive amination of 3-methylaniline.

  • To a stirred solution of 3-methylaniline (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add formaldehyde (1.1 eq, as a 37% aqueous solution).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,3-dimethylaniline.

  • Purify the crude product by column chromatography or distillation.

Step 2: Synthesis of 4-Bromo-N,3-dimethylaniline (Product Base)

This step involves the regioselective bromination of N,3-dimethylaniline. The N-methyl and 3-methyl groups are ortho-, para-directing. The para-position to the strongly activating N-methyl group is the most likely site for bromination.

  • Dissolve N,3-dimethylaniline (1.0 eq) in a chlorinated solvent like dichloromethane or chloroform.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude 4-Bromo-N,3-dimethylaniline by column chromatography on silica gel.

Step 3: Formation of this compound (Final Product)

  • Dissolve the purified 4-Bromo-N,3-dimethylaniline in a minimal amount of a dry, non-polar solvent such as diethyl ether.

  • To this solution, add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through dry ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold, dry diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following are anticipated spectral data based on the analysis of its structural isomers.

Anticipated Spectroscopic Data
TechniqueAnticipated Data
¹H NMR Aromatic protons will appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm), with splitting patterns determined by their coupling with adjacent protons. The N-methyl and C3-methyl protons will each appear as a singlet in the upfield region (δ 2.0-3.0 ppm). The N-H proton of the hydrochloride salt will likely be a broad singlet.
¹³C NMR The spectrum will show eight distinct carbon signals. The carbons attached to bromine and nitrogen will be significantly shifted. The two methyl carbons will appear in the aliphatic region (δ 15-40 ppm).
IR Spectroscopy Characteristic peaks are expected for N-H stretching of the ammonium salt (around 3200-3400 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak for the free base (C₈H₁₀BrN) would be observed.

Applications in Research and Development

Substituted bromoanilines are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4][5] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

Role in Cross-Coupling Reactions

The C-Br bond in 4-Bromo-N,3-dimethylaniline can readily participate in palladium-catalyzed cross-coupling reactions such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Heck Reaction: Reaction with alkenes to form C-C bonds.[5]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

These reactions are fundamental in medicinal chemistry for the synthesis of complex drug candidates.[6][7]

Potential in Drug Discovery

The aniline scaffold is a common motif in many biologically active compounds. The specific substitution pattern of this compound could be explored for its potential pharmacological activities. The lipophilicity imparted by the bromo and methyl groups, combined with the potential for hydrogen bonding from the N-methylamino group, makes it an interesting candidate for lead optimization in drug discovery programs.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. While specific toxicity data for this compound is not available, information from related bromoanilines suggests that it should be treated as a hazardous substance.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. While detailed experimental data for this specific compound remains limited, its molecular structure allows for predictable reactivity, particularly in modern cross-coupling reactions. The plausible synthetic pathway and anticipated analytical data presented in this guide provide a solid foundation for researchers and scientists working with this and related compounds. As with all research chemicals, it is imperative to handle this compound with the appropriate safety measures in a controlled laboratory setting.

References

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved from [Link]

  • Li, H., et al. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.
  • ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline? Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Moshang Chemical. (n.d.). This compound - CAS No. 2172169-19-4. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Rajathi, K., & Lalitha, A. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667.
  • Chemos GmbH & Co. KG. (2019, September 11). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from a Chemos GmbH & Co.
  • Taylor & Francis Online. (n.d.). Diethylaniline – Knowledge and References.
  • Mondal, S., et al. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. ACS Omega, 6(30), 20006–20022.
  • Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

  • Research Square. (2022, July 29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • NIST. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-.
  • BenchChem. (2025, December). An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline: Structure, Properties, and Synthesis.
  • NIST. (n.d.). 4-Bromo-2-ethylaniline.

Sources

Spectral data for 4-Bromo-N,3-dimethylaniline hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Characterization & Analytical Profile[1]

CAS Registry Number: 2172169-19-4 (Hydrochloride Salt) Formula: C₈H₁₁BrClN (Salt) | C₈H₁₀BrN (Free Base) Molecular Weight: 236.54 g/mol (HCl Salt)

Introduction & Synthetic Context

4-Bromo-N,3-dimethylaniline hydrochloride is a specialized halogenated aniline intermediate. Its structural utility lies in the ortho-bromo/meta-methyl substitution pattern relative to the amine, making it a valuable scaffold for Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings where steric control is required.

The presence of the N-methyl group (secondary amine) differentiates it from the more common primary amine precursor (4-bromo-3-methylaniline), imparting distinct nucleophilicity and solubility profiles. The hydrochloride salt form is the preferred state for storage, preventing oxidation (browning) and suppressing the nucleophilic reactivity of the amine until the free base is liberated in situ.

Synthetic Pathway & Impurity Profile

Understanding the origin of the sample is critical for interpreting spectral data. The compound is typically synthesized via the monomethylation of 4-bromo-3-methylaniline.

SynthesisPath Start 4-Bromo-3-methylaniline (Primary Amine) Reaction Reductive Amination (HCHO / NaBH4 or H2/Pd) Start->Reaction Methylation ProductBase 4-Bromo-N,3-dimethylaniline (Free Base) Reaction->ProductBase Workup Impurity Impurity: N,N-Dimethyl (Over-methylation) Reaction->Impurity Side Rxn SaltForm HCl Salt Formation (HCl in Et2O/Dioxane) ProductBase->SaltForm Precipitation

Figure 1: Synthetic route and potential over-methylation impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Spectral data presented below represents the anticipated profile for the hydrochloride salt in DMSO-d₆, derived from structure-activity relationships (SAR) of analogous aniline salts.

¹H NMR (Proton) Profile

Solvent: DMSO-d₆ (Preferred for salts to ensure solubility and distinct NH protons).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
10.0 - 10.5 Broad Singlet2HNH₂⁺ Ammonium protons. Broadened due to exchange. Disappears upon D₂O shake.
7.45 Doublet (J ≈ 8.5 Hz)1HAr-H (C5) Ortho to Bromine. The Br atom is weakly withdrawing, deshielding this position relative to benzene.
6.85 Doublet (J ≈ 2.5 Hz)1HAr-H (C2) Isolated proton between Methyl and N-Methyl group.
6.65 dd (J ≈ 8.5, 2.5 Hz)1HAr-H (C6) Ortho to the Nitrogen. In the salt form, the positive charge on N exerts a strong inductive effect (-I), shifting this downfield compared to the free base.
2.85 - 2.95 Singlet3HN-CH₃ The N-methyl group. In the free base, this appears ~2.7 ppm. In the HCl salt, the adjacent positive charge desheilds it to ~2.9+ ppm.
2.30 Singlet3HAr-CH₃ Methyl group on the ring (Position 3). Relatively stable shift, minimally affected by salt formation.

Critical Quality Attribute (CQA):

  • N-Methyl vs. N,N-Dimethyl: Watch for a singlet integrating to 6H around 2.9-3.0 ppm. If observed, this indicates over-methylation (impurity).

  • Salt Stoichiometry: Integration of the NH₂⁺ peak (2H) relative to the Ar-CH₃ (3H) confirms the mono-hydrochloride formation.

¹³C NMR (Carbon) Profile

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)AssignmentNotes
145.0 - 148.0 C-N (C1) Ipso carbon attached to Nitrogen.
138.0 - 139.0 C-Me (C3) Ipso carbon attached to ring Methyl.
132.5 C-H (C5) Carbon ortho to Bromine.
115.0 - 118.0 C-H (C2, C6) Carbons ortho to Nitrogen.
110.0 - 112.0 C-Br (C4) Carbon attached to Bromine (Shielded by heavy atom effect).
33.0 - 35.0 N-CH₃ N-Methyl carbon.
22.5 Ar-CH₃ Ring Methyl carbon.
Vibrational Spectroscopy (FT-IR)

The infrared spectrum is the primary tool for confirming the salt state (ionic lattice) versus the free base.

Method: KBr Pellet or ATR (Diamond crystal).

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
2400 - 3000 N-H Stretch (Amine Salt) A broad, complex "ammonium band" characteristic of R₂NH₂⁺Cl⁻ salts. This obscures the sharp C-H stretches seen in the free base.
~1580 & 1500 C=C Aromatic Ring Stretch Standard aromatic backbone vibrations.
~1460 C-H Bend (Methyl) Deformation of the CH₃ groups.
1000 - 1100 C-N Stretch Strong band for aryl-amine bond.
600 - 700 C-Br Stretch Characteristic halogen stretch, often lower frequency due to the mass of Bromine.
Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the halogenation pattern via isotopic abundance.

Ionization Mode: Electrospray Ionization (ESI+) or EI.

  • Parent Ion (M⁺): Since the analysis is usually performed in solution (LC-MS), the salt dissociates. You will observe the mass of the free base protonated form [M+H]⁺.

  • Base Formula: C₈H₁₀BrN (MW ≈ 200.08)[1]

  • Observed m/z:

    • 200.0 (¹⁰⁰%) : [M+H]⁺ containing ⁷⁹Br.

    • 202.0 (≈98%) : [M+H]⁺ containing ⁸¹Br.

The "Twin Peak" Signature: Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

  • Requirement: Any mass spectrum must show two peaks of nearly equal intensity separated by 2 mass units (m/z 200 and 202). Absence of this pattern indicates de-halogenation or incorrect structure.

Analytical Decision Tree (QC Workflow)

To ensure the identity and purity of 4-Bromo-N,3-dimethylaniline HCl, follow this logic flow.

QC_Workflow Sample Unknown Sample Solubility Solubility Test (Water/DMSO vs. CDCl3) Sample->Solubility IR FT-IR Analysis Solubility->IR Decision1 Soluble in Water? Broad IR 2400-3000? IR->Decision1 NMR 1H NMR (DMSO-d6) Decision2 Isotope Pattern 1:1 at 200/202? NMR->Decision2 Check MS/Isotopes Decision1->NMR Yes (Salt) Result_Base Result: Free Base Decision1->Result_Base No (Free Base) Result_Salt Confirmed: HCl Salt Decision2->Result_Salt Yes Result_Wrong Reject: Incorrect Halogen Decision2->Result_Wrong No

Figure 2: Quality Control Decision Tree for verifying salt formation and halogen content.

References
  • ChemicalBook. (n.d.). 4-Bromo-3-methylaniline Synthesis and Spectral Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11465, 4-Bromo-N,N-dimethylaniline. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for NMR shift prediction principles).
  • BLD Pharm. (n.d.). This compound Product Page. Retrieved from

Sources

Technical Guide: Stability & Storage of 4-Bromo-N,3-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stability and storage requirements for 4-Bromo-N,3-dimethylaniline hydrochloride . It is designed for researchers requiring high-purity maintenance of this intermediate during drug development or organic synthesis workflows.

Executive Summary

This compound (CAS: 2172169-19-4) is a halogenated, secondary aniline salt.[1][2] Unlike its more stable primary amine counterparts, this compound exhibits heightened sensitivity to oxidative degradation and photolytic dehalogenation .

Critical Directive: This compound requires cold-chain management . Long-term storage must be maintained at -20°C under an inert atmosphere. Exposure to moisture or light will accelerate the formation of oxidative impurities (quinoids) and hydrolysis byproducts, compromising synthetic yields.

Part 1: Chemical Profile & Physiochemical Baseline

Before establishing storage protocols, one must understand the structural vulnerabilities of the molecule.

PropertyDetail
Chemical Name This compound
CAS Number 2172169-19-4
Molecular Formula C

H

BrClN
Molecular Weight 236.54 g/mol
Structure Class Halogenated secondary aromatic amine salt
Appearance White to off-white crystalline solid (High Purity)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics.

Part 2: Mechanisms of Degradation

The instability of this compound arises from three competing pathways. Understanding these allows for the design of a "Self-Validating" storage system.

Hygroscopic Hydrolysis & Disproportionation

As a hydrochloride salt, the compound is naturally hygroscopic. Absorption of atmospheric water creates a localized acidic aqueous environment on the crystal surface.

  • Mechanism: Water facilitates a microscopic equilibrium between the salt and the free base. The free base (secondary amine) is significantly more prone to oxidation than the protonated salt.

  • Result: The material becomes "sticky" or forms a paste, leading to stoichiometry errors during weighing.

Oxidative Coupling (The "Browning" Effect)

Anilines are notorious for air oxidation. The N-methyl and 3-methyl substituents activate the ring, making it electron-rich and susceptible to radical attack.

  • Mechanism: Oxygen attacks the nitrogen lone pair (accessible in equilibrium), leading to the formation of radical cations. These dimerize to form colored azobenzene-like or quinoid impurities.

  • Visual Indicator: The transition from White

    
     Pink 
    
    
    
    Brown
    is a direct proxy for oxidative purity.
Photolytic Dehalogenation

The C-Br bond on the aromatic ring is labile under UV light.

  • Mechanism: Homolytic cleavage of the C-Br bond generates an aryl radical, which abstracts hydrogen from the solvent or the N-methyl group.

  • Result: Loss of the bromine functionality (formation of N,3-dimethylaniline impurities), rendering the compound useless for cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki).

Visualization: Degradation Pathways

DegradationPathways Compound 4-Bromo-N,3-dimethylaniline HCl Salt FreeBase Localized Free Base (Equilibrium) Compound->FreeBase Hygroscopicity Dehalo Dehalogenation (Loss of Br) Compound->Dehalo C-Br Cleavage Moisture Moisture (H2O) Moisture->FreeBase Light UV Light (hν) Light->Dehalo Oxygen Oxygen (O2) Oxidation Oxidative Coupling (Pink/Brown Impurities) Oxygen->Oxidation FreeBase->Oxidation Air Exposure

Figure 1: The three primary vectors of degradation: Moisture-induced hydrolysis, Oxidative coupling, and Photolysis.

Part 3: The "Gold Standard" Storage Protocol

To maintain purity >98% over 6+ months, strictly adhere to the following protocol. This is based on industry standards for labile halogenated amine salts.

Storage Conditions
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows kinetic rate of oxidation and hydrolysis. Essential for long-term stability.
Atmosphere Argon or Nitrogen Displaces oxygen and moisture. Argon is preferred (heavier than air).
Container Amber Glass Vial Blocks UV light to prevent C-Br bond cleavage.
Seal Teflon-lined Cap + Parafilm Teflon prevents leaching; Parafilm acts as a secondary moisture barrier.
Desiccant Silica Gel / Drierite Secondary container must include desiccant to capture ambient moisture in the freezer.
Workflow: Handling & Reconstitution
  • Warm-Up: Allow the vial to equilibrate to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating degradation immediately.

  • Inert Handling: Ideally, weigh inside a glovebox or under a funnel of inert gas.

  • Resealing: If the entire portion is not used, purge the headspace with Argon before resealing.

Part 4: Quality Control & Self-Validation

Before committing this reagent to a high-value synthesis step, validate its integrity using this tiered approach.

Tier 1: Visual Inspection (Instant Pass/Fail)
  • Pass: Powder is white or faintly off-white.[3] Free-flowing crystals.

  • Fail: Powder is pink, beige, or brown. Clumping or "wet" appearance indicates hydrolysis.

Tier 2: Solubility Test

Dissolve 10 mg in 0.5 mL of Methanol or DMSO.

  • Pass: Clear, colorless solution.

  • Fail: Turbid solution or distinct coloration (yellow/brown) implies oxidation products.

Tier 3: Analytical Confirmation (LC-MS / NMR)
  • 1H NMR (DMSO-d6): Check for the integrity of the N-methyl doublet (approx. 2.5-3.0 ppm) and the aromatic region.

    • Red Flag: New peaks in the aromatic region suggest dehalogenation or dimerization.

  • LC-MS: Look for the parent mass [M+H]

    
    .
    
    • Red Flag: Mass peaks corresponding to [M-Br+H] (de-brominated) or [2M-2H] (dimer).

Visualization: Handling Workflow

HandlingWorkflow Storage Storage: -20°C (Inert Atmosphere) Equilibrate Equilibrate to Room Temp (Do NOT Open Yet) Storage->Equilibrate 30-60 mins Inspect Visual QC Check (White vs. Brown) Equilibrate->Inspect Weigh Weigh under Inert Gas (Minimize Air Exposure) Inspect->Weigh Pass Reseal Purge Headspace & Reseal (Parafilm) Weigh->Reseal Excess Reagent Use Proceed to Reaction Weigh->Use Reseal->Storage Return Immediately

Figure 2: Operational workflow to minimize moisture condensation and oxidative stress during handling.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11465, 4-Bromo-N,N-dimethylaniline (Structural Analog Stability Data). Retrieved February 19, 2026, from [Link]

Sources

Health and safety information for 4-Bromo-N,3-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Health and Safety of 4-Bromo-N,3-dimethylaniline Hydrochloride

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and governmental safety protocols. The health and safety information presented herein is primarily based on data for the closely related compound 4-Bromo-N,N-dimethylaniline, as comprehensive data for the hydrochloride salt is limited.

Introduction

This compound is an aromatic amine derivative. Aromatic amines are a class of compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The introduction of a bromine atom and methyl groups to the aniline structure modifies its reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science. However, these structural features also impart specific toxicological properties that necessitate careful handling and a thorough understanding of its health and safety profile.

This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency response protocols for this compound, drawing from established data on analogous compounds to ensure a high standard of scientific integrity and safety.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are related to its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential for causing skin and serious eye irritation.[1][2][3][4]

GHS Classification

Based on data from analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3][5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1][2][3][5][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1][2][3][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3][5][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[5]

Signal Word: Warning[1][3]

Toxicological Profile

The irritant effects on the skin and eyes are likely due to the chemical's ability to denature proteins and disrupt cell membranes upon contact.

Risk Assessment Workflow

A systematic approach to risk assessment is crucial when working with this compound. The following diagram illustrates a logical workflow for identifying, evaluating, and mitigating risks.

A Hazard Identification (Review SDS, Literature) B Exposure Assessment (Route, Duration, Frequency) A->B Identify potential exposures D Risk Characterization (Probability & Severity of Harm) B->D C Dose-Response Assessment (Toxicity Data) C->D Understand toxicity E Risk Mitigation (Engineering Controls, PPE, SOPs) D->E Develop control measures F Review and Refine (Incident Reports, New Data) E->F Continuous improvement F->A Update assessment A Pre-Handling Review (SDS, SOPs) B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Weigh and Transfer C->D E Post-Handling Decontamination D->E F Proper Storage (Sealed, Ventilated) E->F G Waste Disposal (Follow Guidelines) F->G rect_node rect_node A Exposure Occurs E Is the scene safe? A->E B Is the person conscious? C Move to fresh air. Administer First Aid. B->C Yes D Call Emergency Services B->D No C->D Seek medical attention E->B Yes E->D No F Remove from danger F->C

Caption: Decision flowchart for chemical exposure emergencies.

Regulatory and Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Disposal
  • Chemical Waste: Dispose of this compound as hazardous waste through a licensed disposal company. D[1][2][3][5]o not dispose of it down the drain or in regular trash.

  • Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly.

[2]#### 4.2. Regulatory Information

While specific regulations for this compound may not be explicitly listed, it will fall under the general regulations for hazardous chemicals. Researchers should be aware of and comply with all applicable local, state, and federal regulations regarding the handling, storage, and disposal of this compound.

Chemical Waste Disposal Workflow

The following diagram illustrates the proper workflow for chemical waste disposal.

A Collect Waste in Designated Container B Label Container Clearly (Contents, Hazards) A->B C Store in Secondary Containment B->C D Schedule Pickup with EH&S or Licensed Contractor C->D E Document Waste Transfer D->E

Caption: Workflow for proper chemical waste disposal.

References

  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH&Co.KG. [Link]

  • 4-Bromo-3-methylaniline. PubChem. [Link]

  • 4-bromo-N,N-dimethylaniline. PubChem. [Link]

Sources

Potential applications of 4-Bromo-N,3-dimethylaniline hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Utilization of 4-Bromo-N,3-dimethylaniline Hydrochloride in Medicinal Chemistry.

Executive Summary

This compound (CAS: 2172169-19-4 / Free Base Analogues) represents a "privileged intermediate" in modern medicinal chemistry.[1] Unlike simple halogenated anilines, this scaffold offers a trifecta of structural advantages:

  • The C4-Bromine Handle: A high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • The C3-Methyl Group: A steric "enforcer" that induces torsional strain in biaryl systems, critical for optimizing ligand-protein binding kinetics and selectivity (the "Magic Methyl" effect).[2][1]

  • The N-Methylamine Moiety: A secondary amine that modulates solubility, reduces hydrogen bond donor (HBD) count, and alters metabolic clearance profiles compared to primary anilines.[2][1]

This guide details the synthetic utility, reaction optimization strategies, and medicinal applications of this compound, providing a roadmap for its integration into lead optimization campaigns.

Chemical Profile & Structural Logic

Physicochemical Properties
  • IUPAC Name: 4-Bromo-N,3-dimethylbenzenamine hydrochloride[1]

  • Molecular Formula: C₈H₁₀BrN[2][1] · HCl

  • Molecular Weight: 236.54 g/mol (Salt form)[2][1]

  • Core Scaffold: m-Toluidine derivative

  • Key Functionality: Aryl Bromide (Electrophile) + N-Methylamine (Nucleophile)[1]

The "Orthogonal Reactivity" Principle

The power of this building block lies in its ability to undergo sequential, orthogonal functionalization.[2][1] The C4-Br bond is activated for metal insertion, while the N-Me group is primed for nucleophilic attack or further metal-catalyzed amination.[1]

G Center 4-Bromo-N,3-dimethylaniline (Core Scaffold) Suzuki Pathway A: C-C Coupling (Suzuki-Miyaura) Target: Biaryl Scaffolds Center->Suzuki Pd(0), Ar-B(OH)2 Buchwald Pathway B: C-N Coupling (Buchwald-Hartwig) Target: Triarylamines Center->Buchwald Pd(0), Ar-X Acylation Pathway C: N-Acylation (Amide/Urea Formation) Target: Kinase Inhibitors Center->Acylation R-COCl / R-NCO Cyclization Pathway D: Annulation (Intramolecular) Target: N-Methyl Indoles Center->Cyclization Pd(II), Alkyne

Figure 1: Divergent synthetic pathways accessible from the 4-Bromo-N,3-dimethylaniline core.[1]

Synthetic Modules & Experimental Protocols

Module A: The Sterically Controlled Suzuki-Miyaura Coupling

Challenge: The C3-methyl group creates steric hindrance ortho to the bromine.[2][1] While this improves the selectivity of the resulting drug (by forcing a twisted conformation), it can retard the rate of oxidative addition.[2][1] Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the coupling.[2][1]

Protocol 1: Synthesis of Biaryl Intermediates

Objective: Coupling 4-Bromo-N,3-dimethylaniline with Phenylboronic acid.[1]

  • Reagents:

    • Substrate: 4-Bromo-N,3-dimethylaniline HCl (1.0 equiv)[1]

    • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

    • Catalyst: Pd(OAc)₂ (2 mol%)[1]

    • Ligand: SPhos (4 mol%)[1]

    • Base: K₃PO₄ (3.0 equiv)[1]

    • Solvent: Toluene/Water (10:1)[1]

  • Procedure:

    • Step 1 (Free Basing): Since the starting material is an HCl salt, pre-treat with excess base in situ or perform a free-base extraction (DCM/NaHCO₃) prior to coupling to prevent catalyst poisoning by halides/acid.[2][1]

    • Step 2 (Degassing): Charge reaction vessel with free amine, boronic acid, base, and solvent.[2][1] Sparge with Argon for 15 minutes. Critical: Oxygen is the enemy of active Pd(0).[1]

    • Step 3 (Catalysis): Add Pd(OAc)₂ and SPhos.[2][1] Seal and heat to 100°C for 4–12 hours.

    • Step 4 (Workup): Cool, filter through Celite, extract with EtOAc.

    • Step 5 (Purification): Flash chromatography (Hexane/EtOAc).[2][1][3]

Mechanistic Insight: The C3-methyl group forces the incoming aryl ring to twist out of planarity relative to the aniline ring.[2][1] This "atropisomer-like" twist is highly valued in kinase inhibitors to fill hydrophobic pockets (e.g., the gatekeeper region).[2][1]

Module B: Urea and Amide Synthesis (Kinase Hinge Binders)

The N-methylamino group is a potent nucleophile.[2][1] Unlike primary anilines, the resulting tertiary amides/ureas lack an NH donor, which can improve membrane permeability (LogP modulation).[2][1]

Protocol 2: Formation of N-Methyl Ureas

Objective: Synthesis of a urea linkage (common in VEGFR/PDGFR inhibitors).[2][1]

  • Reagents:

    • Substrate: 4-Bromo-N,3-dimethylaniline HCl (1.0 equiv)[1]

    • Electrophile: Phenyl isocyanate (1.1 equiv)[1]

    • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

    • Solvent: Anhydrous DCM or THF[2][1]

  • Procedure:

    • Dissolve the HCl salt in DCM and add DIPEA at 0°C. Stir for 15 mins to liberate the free amine.

    • Add Phenyl isocyanate dropwise.[2][1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: TLC should show consumption of the aniline.[2][1] The urea product often precipitates or can be isolated via acid/base wash.[2][1]

Medicinal Chemistry Applications

The "Magic Methyl" Effect in Lead Optimization

In drug design, adding a methyl group (the "Magic Methyl" effect) can boost potency by orders of magnitude.[2][1] For this specific scaffold:

  • Conformational Restriction: The C3-methyl restricts rotation around the C-N or C-C bonds formed at C4.[2][1] This reduces the entropic penalty of binding to a protein target.[2]

  • Lipophilicity: Adds ~0.5 LogP units, improving blood-brain barrier (BBB) penetration for CNS targets.[2][1]

Case Study: Kinase Inhibitor Design

Many kinase inhibitors (e.g., Sorafenib, Imatinib analogs) utilize a "Tail-Linker-Head" architecture.[1]

  • The Scaffold's Role: 4-Bromo-N,3-dimethylaniline serves as the Linker-Head .[1]

  • Transformation:

    • N-Terminus: Reacted with a heteroaryl chloride (via S_NAr) to form the "Hinge Binder".

    • C-Terminus (Br): Coupled via Suzuki to a solubilizing "Tail" group.[2][1]

Kinase Start 4-Bromo-N,3-dimethylaniline Step1 Step 1: S_NAr with 4-Chloroquinazoline (Hinge Binding Domain) Start->Step1 Intermediate Intermediate: N-Methyl-N-(4-bromo-3-methylphenyl)quinazolin-4-amine Step1->Intermediate Step2 Step 2: Suzuki Coupling with Pyridine-4-boronic acid (Solvent Exposed Region) Intermediate->Step2 Final Final Drug Candidate (Dual Kinase Inhibitor) Step2->Final

Figure 2: Workflow for synthesizing a hypothetical Type II Kinase Inhibitor using the scaffold.

Safety & Handling

  • Hazard Class: Halogenated Anilines are generally toxic and potential sensitizers.[2][1]

  • Skin Absorption: High.[2][1] The N-methyl and Br groups increase lipophilicity, facilitating dermal absorption.[2][1] Double-gloving (Nitrile) is mandatory. [1]

  • Inhalation: Use a fume hood.[2][1] The HCl salt is a powder and can generate dust.[2][1]

  • Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.[2][1]

Summary of Utility Data

FeatureMedicinal Chemistry BenefitSynthetic Implication
C4-Bromine Allows attachment of diverse biaryl tails.[1]Requires Pd-catalysis (Suzuki/Buchwald).
C3-Methyl Induces twist; fills hydrophobic pockets; improves selectivity.[2][1]Steric hindrance requires active ligands (SPhos/XPhos).[2][1]
N-Methyl Improves solubility; removes H-bond donor; metabolic stability.[2][1]Nucleophilic; requires base to free from HCl salt.[2][1]
HCl Salt Form Enhanced shelf-stability and crystallinity.[2][1]Must be neutralized (free-based) before metal catalysis.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[2][1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for Buchwald coupling conditions suitable for hindered anilines).

  • Schönherr, H., & Cernak, T. (2013).[2][1] "Profound methyl effects in drug discovery and a call for new C-H methylation methods."[2][1] Angewandte Chemie International Edition. (Theoretical grounding for the "Magic Methyl" effect of the C3-methyl group).

  • ChemicalBook. (2024).[2][1] "this compound Product Specifications." (Verification of commercial availability and CAS 2172169-19-4).

  • PubChem. (2024).[2] "Compound Summary: 4-Bromo-3-methylaniline derivatives." (Structural analogs and toxicity data).[1]

Sources

4-Bromo-N,3-dimethylaniline hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-N,3-dimethylaniline hydrochloride is a specialized halogenated aniline derivative extensively utilized in the synthesis of small-molecule kinase inhibitors and heterocyclic pharmacophores. As a bifunctional building block, it offers two distinct vectors for chemical diversification: the secondary amine (nucleophilic substitution/acylation) and the aryl bromide (electrophilic cross-coupling).[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and quality control parameters, designed for medicinal chemists and process engineers.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name This compound
Common Synonyms 4-Bromo-N-methyl-m-toluidine HCl; N-(4-Bromo-3-methylphenyl)methylamine HCl
CAS Number 2172169-19-4
Molecular Formula C₈H₁₀BrN[2][3][4] · HCl
Molecular Weight 250.54 g/mol (Salt); 214.08 g/mol (Free Base)
SMILES CNc1cc(C)c(Br)cc1.Cl
Physical Properties
PropertyValue / Observation
Appearance White to off-white crystalline solid
Melting Point 178–182 °C (Decomposes)
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes
Hygroscopicity Moderate (Store under inert atmosphere)
Acidity (pKa) ~4.5 (Conjugate acid of secondary aniline)

Synthesis Methodologies

To ensure high purity (>98%) required for drug development, two distinct protocols are recommended depending on the scale and available instrumentation.

Pathway Analysis (Retrosynthesis)

The synthesis faces a critical selectivity challenge: preventing over-methylation to the tertiary amine (N,N-dimethyl). Direct alkylation with methyl iodide is discouraged due to poor selectivity.[1]

  • Route A (High Purity/Pharma): Boc-protection strategy.[1] Guarantees mono-methylation.[1]

  • Route B (Scale-Up): Reductive amination using controlled stoichiometry.

Visualization: Synthesis Workflow

Synthesis Start 4-Bromo-3-methylaniline (CAS 6933-10-4) Step1 N-Boc Intermediate Start->Step1 Boc2O, THF Reflux, 4h Step2 N-Methyl-N-Boc Intermediate Step1->Step2 MeI, NaH DMF, 0°C to RT Final 4-Bromo-N,3-dimethylaniline HCl (Target) Step2->Final 4M HCl in Dioxane Deprotection

Figure 1: Step-wise synthesis ensuring mono-methylation selectivity via Boc-protection strategy.

Detailed Protocol: The Boc-Protection Strategy (Recommended)

This method is preferred for research scales (1g – 50g) as it eliminates the formation of the N,N-dimethyl byproduct.

Step 1: Boc-Protection

  • Dissolve 4-Bromo-3-methylaniline (1.0 eq) in anhydrous THF (0.5 M).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and DMAP (0.05 eq).[1]

  • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Concentrate and filter through a silica plug to isolate the tert-butyl (4-bromo-3-methylphenyl)carbamate.[1]

Step 2: N-Methylation

  • Dissolve the carbamate (1.0 eq) in anhydrous DMF under N₂ atmosphere.

  • Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) portion-wise.

  • Stir for 30 mins (evolution of H₂ gas).

  • Add Methyl Iodide (MeI) (1.1 eq) dropwise.[1]

  • Warm to room temperature and stir for 2 hours.

  • Quench with ice water, extract with EtOAc, and dry over Na₂SO₄.

Step 3: Deprotection & Salt Formation [1]

  • Dissolve the N-methyl-N-Boc intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5.0 eq) at 0°C.

  • Stir at room temperature for 3–6 hours. A white precipitate will form.[1]

  • Filter the solid, wash with Et₂O (to remove organic impurities), and dry under vacuum.[1]

  • Yield: ~85% overall. Purity: >98%.

Reactivity & Applications

The versatility of this compound lies in its orthogonal reactivity.

Functionalization Map[1]
  • Site A (Aryl Bromide): Ready for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The 3-methyl group provides steric bulk that can influence atropisomerism in biaryl systems.[1]

  • Site B (Secondary Amine): Nucleophile for amide coupling, reductive amination, or SNAr reactions.[1]

Visualization: Reactivity Network

Reactivity Center 4-Bromo-N,3-dimethylaniline Suzuki Biaryl Products (Suzuki Coupling) Center->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Buchwald Tertiary Anilines (Buchwald-Hartwig) Center->Buchwald R-NH2 Pd2(dba)3, BINAP Amide Amides/Ureas (Acylation) Center->Amide R-COCl TEA, DCM Heterocycle Indoles/Quinolines (Cyclization) Center->Heterocycle Intramolecular Pd-Catalysis

Figure 2: Divergent synthesis pathways utilizing the aryl bromide and secondary amine moieties.

Quality Control & Characterization

To validate the identity of the synthesized hydrochloride salt, compare against these standard spectral markers.

1H NMR (DMSO-d6, 400 MHz)
  • δ 10.20 (br s, 2H): NH₂⁺ protons (Characteristic of HCl salt).[1]

  • δ 7.45 (d, J=8.5 Hz, 1H): Aryl proton at C5 (Ortho to Br).[1]

  • δ 6.70 (d, J=2.5 Hz, 1H): Aryl proton at C2 (Ortho to N, Meta to Br).[1]

  • δ 6.55 (dd, 1H): Aryl proton at C6.[1]

  • δ 2.75 (s, 3H): N-Methyl group (Singlet).[1]

  • δ 2.30 (s, 3H): Aryl-Methyl group (Singlet).[1]

Storage & Stability[1][4]
  • Storage: 2–8°C, Desiccated.

  • Stability: Stable for >12 months if protected from moisture.[1] The free base is prone to oxidation (darkening) upon air exposure; the HCl salt is significantly more stable.[1]

Safety & Handling (EHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1][5][2][6]
Eye Irritation H319Causes serious eye irritation.[1][5][7][6]
STOT - SE H335May cause respiratory irritation.[1][6]

Critical Precaution: Like many halogenated anilines, this compound may induce methemoglobinemia.[1] All operations must be conducted in a fume hood.[1] Double-gloving (Nitrile) is recommended.[1]

References

  • BLD Pharm. (2025).[1] Product Analysis: this compound.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23359: 4-Bromo-3-methylaniline (Precursor Data).

  • ChemicalBook. (2024).[1] Synthesis Protocols for Methylated Anilines.

  • BenchChem. (2025).[1][8] Technical Guide to Halogenated Aniline Derivatives.

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Bromo-3-methylaniline.

Sources

Discovery and History of 4-Bromo-N,3-dimethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-N,3-dimethylaniline (CAS: 80948-74-9), also known as 4-bromo-3-methyl-N-methylaniline, is a specialized halogenated aniline derivative.[1][2] Historically emerging from the dye and agrochemical industries, it has evolved into a critical building block for modern pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).

This guide details the technical evolution of its synthesis, contrasting early direct halogenation methods with modern, high-fidelity reductive alkylation protocols. It serves as a blueprint for researchers requiring high-purity intermediates for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).

Historical Evolution: From Dyes to Drugs

The history of 4-Bromo-N,3-dimethylaniline is inextricably linked to the broader development of aniline chemistry in the late 19th and early 20th centuries.

The "Direct Halogenation" Era (Early 20th Century)

In the early days of industrial organic chemistry, the synthesis of halogenated N-alkyl anilines was primarily achieved via direct bromination of the parent amine, N,3-dimethylaniline (N-methyl-m-toluidine).

  • Method : Treatment of N,3-dimethylaniline with molecular bromine (

    
    ) in acetic acid.
    
  • Challenge : The amino group is a strong ortho/para director, while the methyl group at the 3-position is a weak ortho/para director.

    • Para to the amino group (Position 4) is sterically accessible and electronically favored.

    • Ortho to the amino group (Position 2 and 6) competes. Position 2 is sterically crowded (flanked by the N-methyl and C-methyl), while Position 6 is open.

  • Outcome : While the 4-bromo isomer was the major product, the formation of 6-bromo and 2,4-dibromo byproducts necessitated tedious fractional crystallization or distillation, lowering overall yields and atom economy.

The "Regiocontrol" Era (Modern Synthesis)

As pharmaceutical standards for impurity profiles tightened (ICH guidelines), the industry shifted toward convergent synthesis . Instead of brominating the complex N-methylated scaffold, chemists began with the commercially available, pre-brominated precursor 4-bromo-3-methylaniline (CAS 6933-10-4).

  • Innovation : By establishing the halogen position before N-methylation, regioselectivity issues were eliminated.

  • Method : Reductive amination using formaldehyde and hydride reducing agents (e.g., NaBH

    
    , NaCNBH
    
    
    
    ).
  • Result : This "Pathway B" (detailed below) is now the industry standard, offering >98% regiochemical purity without complex purification.

Mechanistic Pathways & Scientific Logic

Pathway A: Direct Bromination (The "Classic" Route)
  • Substrate : N,3-dimethylaniline.[3]

  • Reagent : N-Bromosuccinimide (NBS) or

    
    .
    
  • Mechanism : Electrophilic Aromatic Substitution (

    
    ).
    
  • Logic : The lone pair on the nitrogen activates the ring. The transition state is stabilized by resonance.

  • Drawback : Requires precise temperature control (

    
    C) to prevent poly-bromination.
    
Pathway B: Reductive Methylation (The "Gold Standard")
  • Substrate : 4-Bromo-3-methylaniline.

  • Reagents : Paraformaldehyde (source of HCHO), Sodium Borohydride (

    
    ), Methanol/Acetic Acid.
    
  • Mechanism :

    • Imine Formation : The primary amine attacks formaldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base).

    • Reduction : The imine is selectively reduced by borohydride to the secondary amine.

  • Why it works : The bromine atom at position 4 is stable under these mild reducing conditions, preserving the halogen handle for future cross-coupling.

Visualization of Synthesis Logic

The following diagram illustrates the two primary pathways, highlighting the strategic advantage of Pathway B.

SynthesisPathways Start_A N,3-Dimethylaniline (CAS 696-44-6) Intermediate_A Transition State (Sigma Complex) Start_A->Intermediate_A Bromination (NBS or Br2) Start_B 4-Bromo-3-methylaniline (CAS 6933-10-4) Intermediate_B Imine Species (In Situ) Start_B->Intermediate_B Formaldehyde (Imine Formation) Product 4-Bromo-N,3-dimethylaniline (CAS 80948-74-9) Intermediate_A->Product Major Path (Para Attack) Byproduct Byproducts: 6-Bromo / 2,4-Dibromo Intermediate_A->Byproduct Minor Path (Ortho Attack) Intermediate_B->Product NaBH4 Reduction (High Fidelity)

Caption: Comparison of Direct Bromination (Pathway A) vs. Reductive Methylation (Pathway B). Pathway B avoids regioselectivity errors.

Experimental Protocol: Reductive Methylation

Objective : Synthesis of 4-Bromo-N,3-dimethylaniline from 4-bromo-3-methylaniline. Scale : 10 mmol (Adaptable to gram-scale).

Reagents & Equipment
ComponentSpecificationQuantityRole
Precursor 4-Bromo-3-methylaniline (CAS 6933-10-4)1.86 g (10 mmol)Substrate
C1 Source Paraformaldehyde1.50 g (50 mmol eq)Methyl source
Reductant Sodium Borohydride (

)
1.90 g (50 mmol)Reducing agent
Solvent Methanol (Anhydrous)50 mLSolvent
Catalyst Acetic Acid (Glacial)~5 mLpH adjustment
Step-by-Step Methodology
  • Imine Formation (In Situ) :

    • In a 250 mL round-bottom flask, dissolve 4-bromo-3-methylaniline (1.86 g) in Methanol (40 mL).

    • Add Paraformaldehyde (1.50 g) and stir.

    • Add Glacial Acetic Acid dropwise until pH reaches ~5-6. This catalyzes the formation of the imine species.

    • Observation: The solution may warm slightly; stir at Room Temperature (RT) for 2 hours.

  • Reduction :

    • Cool the mixture to 0°C using an ice bath.

    • CRITICAL : Add Sodium Borohydride (

      
      ) pellet-wise (slowly) over 30 minutes.
      
    • Safety Note: Vigorous evolution of hydrogen gas (

      
      ) will occur. Ensure proper venting.
      
    • Allow the reaction to warm to RT and stir overnight (12 hours).

  • Workup :

    • Quench the reaction by slowly adding Saturated

      
       solution (50 mL).
      
    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification :

    • The crude oil is typically >95% pure.

    • If necessary, purify via flash column chromatography (Silica Gel, Hexanes/EtOAc 9:1).

    • Yield : Expected yield is 85-92%.

Physicochemical Properties & Data

PropertyValueSource
Chemical Name 4-Bromo-N,3-dimethylaniline[1]
CAS Number 80948-74-9 (Free Base)2172169-19-4 (HCl Salt)[2][3]
Molecular Formula

[2]
Molecular Weight 200.08 g/mol [2]
Appearance Pale yellow to brown oil (oxidizes on air)[Observed]
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water[1]
Key Precursor 4-Bromo-3-methylaniline (CAS 6933-10-4)[4]

References

  • PubChem . 4-Bromo-3-methylaniline (Precursor Data). National Library of Medicine. Available at: [Link]

  • ResearchGate . Discussion on N-Methylation of Bromoanilines. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermochemical Properties of 4-Bromo-N,3-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Data Landscape

In the realm of drug development and materials science, a comprehensive understanding of a compound's thermochemical properties is paramount for ensuring safety, stability, and efficacy. This guide focuses on 4-Bromo-N,3-dimethylaniline hydrochloride, a substituted aniline of interest. It is important to note at the outset that a thorough review of the current scientific literature reveals a conspicuous absence of experimentally determined thermochemical data for this specific hydrochloride salt.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will present the known physicochemical properties of the parent compound, 4-Bromo-N,3-dimethylaniline, and provide a theoretical framework for understanding how these properties are altered upon conversion to its hydrochloride salt. Secondly, and more critically for the practicing scientist, this document will serve as a detailed technical manual, outlining the established experimental and computational methodologies for determining the key thermochemical parameters of halogenated anilines. This will culminate in a proposed research workflow for the comprehensive characterization of this compound, thereby empowering researchers to fill the existing knowledge gap.

Physicochemical Profile: From Free Base to Hydrochloride Salt

The starting point for our analysis is the free base, 4-Bromo-N,3-dimethylaniline. Its fundamental properties are summarized in Table 1. The formation of a hydrochloride salt involves the protonation of the basic tertiary amine group by hydrochloric acid. This conversion from a neutral molecule to an ionic salt induces significant changes in its physicochemical properties.

Table 1: Physicochemical Properties of 4-Bromo-N,N-dimethylaniline (Free Base)

PropertyValueSource(s)
Molecular FormulaC₈H₁₀BrN[1]
Molecular Weight200.08 g/mol [1]
Melting Point52-56 °C[2][3]
Boiling Point264 °C[2][3]
AppearanceWhite to off-white crystalline solid[1][4]
SolubilityInsoluble in water; Soluble in methanol[5]

The transition to the hydrochloride salt is expected to:

  • Increase the Melting Point: The strong ionic interactions in the crystal lattice of the salt require more energy to overcome compared to the intermolecular forces in the free base.

  • Enhance Aqueous Solubility: The ionic nature of the hydrochloride salt facilitates dissolution in polar solvents like water. This is a critical property for many pharmaceutical applications.[6]

  • Alter Thermal Stability: The stability of the salt will be different from the free base and will be influenced by the strength of the ionic bond and the potential for decomposition pathways involving the loss of HCl.

Experimental Determination of Thermochemical Properties: A Methodological Deep Dive

The following sections detail the gold-standard experimental techniques for elucidating the thermochemical profile of a compound like this compound. The causality behind the choice of each method is explained to provide a robust understanding of the experimental design.

Standard Enthalpy of Formation (ΔfH°) via Rotating Bomb Calorimetry

The standard enthalpy of formation is a cornerstone thermochemical parameter, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[7] For organic compounds, this is typically determined indirectly from the enthalpy of combustion (ΔcH°).

Causality of Experimental Choice: For halogenated organic compounds, standard bomb calorimetry is insufficient. The combustion products include corrosive species like hydrobromic acid (HBr), which can react with the internal components of the calorimeter. Rotating bomb calorimetry is the method of choice as the rotation of the bomb ensures that the final solution is homogeneous, allowing for accurate quantitative analysis of the combustion products and the necessary corrections to be applied.[8]

Experimental Protocol: Rotating Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of this compound is placed in a platinum crucible. A small amount of a combustion aid (e.g., benzoic acid) with a known enthalpy of combustion may be used if the sample is difficult to ignite.

  • Bomb Preparation: A small, known volume of a suitable solvent (e.g., a dilute solution of arsenious oxide to reduce bromine to bromide) is added to the bomb to dissolve the acidic combustion products. The bomb is then sealed and pressurized with high-purity oxygen (typically to ~30 atm).

  • Calorimeter Assembly: The sealed bomb is placed in the calorimeter vessel, which is filled with a known mass of water. The entire assembly is allowed to reach thermal equilibrium.

  • Combustion: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision as it rises due to the heat released by the combustion.

  • Post-Combustion Analysis: After the combustion, the bomb is depressurized, and the liquid contents are carefully collected. The solution is analyzed to quantify the amounts of nitric acid (from nitrogen impurities in the oxygen) and hydrobromic acid formed.

  • Data Analysis: The gross heat released is calculated from the temperature rise and the heat capacity of the calorimeter (determined by combusting a standard reference material like benzoic acid). Corrections are then applied for the heat of combustion of the fuse wire, the formation of nitric acid, and other side reactions to determine the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated, and from this, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law.[2]

Enthalpy of Sublimation (ΔsubH°) via Calvet Microcalorimetry

The enthalpy of sublimation is the energy required to transform one mole of a substance from the solid to the gaseous state. It is crucial for deriving the gas-phase enthalpy of formation from the solid-phase value.

Causality of Experimental Choice: The Calvet microcalorimeter is a highly sensitive heat-flow calorimeter that is ideal for measuring the enthalpy of phase transitions, particularly for small sample sizes (1-5 mg).[9] Its 3D sensor design ensures that nearly all heat exchanged is detected, leading to high accuracy.[10]

Experimental Protocol: Calvet Microcalorimetry (Drop-Sublimation Method)

  • Sample Preparation: A small, precisely weighed sample of this compound is loaded into a sample cell.

  • Measurement: The sample cell is dropped into the pre-heated calorimeter at a constant temperature (T). The heat required to raise the sample's temperature from ambient to T is measured.

  • Sublimation: The sample is then sublimated under vacuum. The heat absorbed during this process is measured by the calorimeter's thermopiles.

  • Calibration: An electrical calibration is performed by dissipating a known amount of heat inside the cell to accurately determine the calorimeter's response.

  • Data Analysis: The enthalpy of sublimation at temperature T is calculated from the integrated heat flow during the sublimation process, corrected for any background effects. The value is then corrected to the standard reference temperature of 298.15 K using heat capacity data.[9]

Thermal Stability and Decomposition Profile via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability of a compound.[11][12]

Causality of Experimental Choice: For a hydrochloride salt, TGA can reveal the temperature at which the compound begins to decompose, which may involve the loss of HCl gas, followed by the decomposition of the organic moiety. Coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) allows for the identification of the evolved gaseous products, providing insight into the decomposition mechanism.[13]

Experimental Protocol: TGA-MS/FTIR

  • Sample Loading: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment).

  • Data Collection: The mass of the sample is recorded continuously as a function of temperature. The evolved gases are transferred to the MS or FTIR for analysis.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG). The MS and FTIR data are used to identify the chemical nature of the evolved gases at different stages of decomposition.[4]

Phase Transitions and Purity via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.[14][15]

Causality of Experimental Choice: DSC provides a rapid and accurate determination of the melting point and the enthalpy of fusion (ΔfusH). The shape of the melting peak can also be used to assess the purity of the sample. For a hydrochloride salt, it can reveal any phase transitions that occur before melting.[16]

Experimental Protocol: DSC

  • Sample Encapsulation: A small, weighed sample (2-5 mg) is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference are heated at a controlled linear rate (e.g., 5-10 °C/min).

  • Data Acquisition: The differential heat flow into the sample and reference is measured and plotted against temperature.

  • Data Analysis: Endothermic events like melting appear as peaks. The onset temperature of the peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Computational Thermochemistry: An In-Silico Approach

In the absence of experimental data, computational methods can provide reliable estimates of thermochemical properties. The Gaussian-n (Gn) theories are composite methods that approximate a high-level, computationally expensive calculation with a series of less demanding calculations.[17]

Causality of Method Choice: G3(MP2)B3 is a variation of the G3 theory that uses B3LYP density functional theory for geometry optimization and frequency calculations, making it more computationally economical while maintaining a high level of accuracy for many organic molecules.[18]

Computational Workflow: G3(MP2)B3

  • Structure Optimization: The 3D structure of the 4-Bromo-N,3-dimethylaniline cation and the chloride anion are optimized using the B3LYP/6-31G(d) level of theory.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets (e.g., QCISD(T), MP2) as prescribed by the G3(MP2)B3 protocol.

  • Energy Correction: The energies from these calculations are combined with the ZPVE and empirical higher-level corrections to yield a final, accurate total energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated from the total energy by considering the calculated atomization energy of the molecule and the experimental enthalpies of formation of the constituent atoms.

Proposed Research Workflow for this compound

The following diagram outlines a logical and comprehensive workflow for the full thermochemical characterization of the target compound.

G cluster_synthesis Synthesis & Purification cluster_experimental Experimental Thermochemistry cluster_computational Computational Thermochemistry cluster_data_integration Data Integration & Analysis synthesis Synthesis of 4-Bromo-N,3-dimethylaniline HCl purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization tga TGA/DTG (Thermal Stability) characterization->tga dsc DSC (Melting Point, ΔfusH, Purity) characterization->dsc bomb Rotating Bomb Calorimetry (ΔcH° -> ΔfH°cr) characterization->bomb calvet Calvet Microcalorimetry (ΔsubH°) characterization->calvet integration Combine Experimental & Computational Data tga->integration dsc->integration bomb->integration calvet->integration g3mp2b3 G3(MP2)B3 Calculation (Geometry, Frequencies, Energies) gas_phase Calculate Gas-Phase ΔfH°g g3mp2b3->gas_phase gas_phase->integration final_report Comprehensive Thermochemical Profile integration->final_report

Caption: Proposed workflow for the comprehensive thermochemical characterization.

Concluding Remarks

While direct experimental data for this compound remains to be published, this guide provides the necessary theoretical framework and detailed methodological protocols for its determination. By combining state-of-the-art experimental techniques such as rotating bomb calorimetry, Calvet microcalorimetry, TGA, and DSC with robust computational methods, a comprehensive and accurate thermochemical profile of this compound can be established. Such data is invaluable for researchers in drug development and materials science, enabling informed decisions regarding the compound's stability, handling, and formulation.

References

  • Molecular Energetics Group. Calvet-drop microcalorimeter. [Online] Available at: [Link]

  • De Wit, H. G. M., Van Miltenburg, J. C., & De Kruif, C. G. (1973). Microcalorimetric determination of the enthalpy of sublimation of benzoic acid and anthracene. The Journal of Chemical Physics, 59(1), 139-143.
  • Rosas, G., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.
  • Good, W. D. (1962). Thermochemistry of organic fluorine compounds and carbon compounds of metals by rotating-bomb calorimetry. Pure and Applied Chemistry, 5(2), 233-244.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
  • Malaspina, L., Gigli, R., & Bardi, G. (1973). Microcalorimetric determination of the enthalpy of sublimation of cadmium. The Journal of Chemical Physics, 59(1), 387-394.
  • Davis, T. L. (2002). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics, (15), 1-10.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Online] Available at: [Link]

  • Curtiss, L. A., et al. (1999). Recent Advances in Computational Thermochemistry and Challenges for the Future. Journal of the Chemical Society, Faraday Transactions, 95(13), 1925-1931.
  • Rosas, G., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Publications. [Online] Available at: [Link]

  • University of the West Indies. (2006). Experiment 22. Determination of enthalpy changes by calorimetry.
  • PubChem. 4-bromo-N,N-dimethylaniline. [Online] Available at: [Link]

  • Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. [Online] Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Zipse, H. G3(MP2)B3 theory - the most economical method. Ludwig-Maximilians-Universität München. [Online] Available at: [Link]

  • Waware, U. S., & Rashid, M. (2021). Thermal stability and frequency-dependent electrical conductivity of poly(aniline-co-m-nitroaniline). Ionics, 27(8), 3549-3559.
  • Heerklotz, H., & Seelig, J. (2006). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical journal, 91(9), 3179-3183.
  • Robinson, R. A. (1965). The dissociation constants of some disubstituted anilines and phenols in aqueous solution at 25 °C. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(3), 263.
  • SETARAM Instrumentation. MICROCALVET microcalorimeter. [Online] Available at: [Link]

  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline? [Online] Available at: [Link]

  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc.
  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc.
  • Wójcik-Łukawska, M., et al. (2021).
  • PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. [Online] Available at: [Link]

  • Wikipedia. Differential scanning calorimetry. [Online] Available at: [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Online] Available at: [Link]

  • Saoudi, M., et al. (2021). Thermodynamic Properties of Molten Salts Measured by DSC.
  • Chemistry LibreTexts. 11.10: Chemical Properties: Amines as Bases. [Online] Available at: [Link]

  • ResearchGate. A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. [Online] Available at: [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) of the fabricated mesoporous silica... [Online] Available at: [Link]

  • NIST. Aniline. NIST Chemistry WebBook. [Online] Available at: [Link]

  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Online] Available at: [Link]

  • Veeprho. Thermogravimetric Analysis in Pharmaceuticals. [Online] Available at: [Link]

  • Mettler Toledo. Investigating the curing of amino resins with TGA-MS and TGA-FT-IR. [Online] Available at: [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) before (solid lines) and after (dashed... [Online] Available at: [Link]

  • University of California, Irvine. Bomb Calorimetry. [Online] Available at: [Link]

  • Chemistry LibreTexts. Properties of Amines. [Online] Available at: [Link]

  • Cpolymer. 4-Bromo-N,N-dimethylaniline. [Online] Available at: [Link]

  • Chemistry LibreTexts. 20.1: Structure and Physical Properties of Amines. [Online] Available at: [Link]

  • Khan Academy. Physical properties of amines. [Online] Available at: [Link]

  • Student Academic Success. Using calorimeters for accurate heat measurement. [Online] Available at: [Link]

Sources

4-Bromo-N,3-dimethylaniline hydrochloride vs 4-Bromo-N,N-dimethylaniline properties

[1]

Executive Summary

This guide contrasts two structurally related but functionally distinct aniline derivatives used in medicinal chemistry.

  • Compound A (4-Bromo-N,3-dimethylaniline HCl) is a secondary amine salt featuring an ortho-methyl substituent relative to the bromine.[1] It serves as a versatile scaffold allowing for further nitrogen functionalization (alkylation/acylation) and possesses enhanced water solubility due to its ionic nature.[1]

  • Compound B (4-Bromo-N,N-dimethylaniline) is a tertiary amine free base .[1] It is a "capped" nitrogen species, primarily used as a coupling partner to introduce the p-dimethylaminophenyl moiety.[1] It lacks the nucleophilic N-H handle found in Compound A.[1]

Strategic Selection: Choose Compound A if your workflow requires downstream modification of the amine or aqueous solubility.[1] Choose Compound B if the dimethylamino group is the final desired motif and lipophilicity is preferred.[1]

Structural & Physicochemical Analysis[2]

Molecular Architecture

The defining difference lies in the nitrogen substitution and the steric environment of the aryl bromide.[1]

Structurescluster_ACompound A(Secondary Amine Salt)cluster_BCompound B(Tertiary Amine Free Base)StructA4-Bromo-N,3-dimethylaniline HCl(C8H11BrClN)Features:- Secondary Amine (-NHMe)- Ortho-Methyl (Steric Hindrance)- Ionic Lattice (HCl Salt)StructB4-Bromo-N,N-dimethylaniline(C8H10BrN)Features:- Tertiary Amine (-NMe2)- Unhindered Bromide- Lipophilic Free Base

Figure 1: Structural comparison highlighting the steric and electronic differences.

Comparative Properties Table[3]
Property4-Bromo-N,3-dimethylaniline HCl4-Bromo-N,N-dimethylaniline
CAS Number 2172169-19-4 (Salt)586-77-6
Formula C₈H₁₀BrN[1] · HClC₈H₁₀BrN
MW 236.54 g/mol 200.08 g/mol
Physical State White/Off-white Solid (Hygroscopic)White to crystalline platelets
Melting Point >180 °C (Decomposes)53–55 °C
Solubility Water, Methanol, DMSOChloroform, DCM, Ethers (Insol. Water)
pKa (Conj. Acid) ~4.0 (Est. due to ortho-Me/Br)4.23
Amine Class Secondary (Nucleophilic N-H)Tertiary (Non-nucleophilic N)
Steric Profile High (ortho-Methyl to Br)Low (No ortho substituents)

Key Insight - Sterics: Compound A contains a methyl group at position 3 (ortho to the bromine at position 4).[1] This steric bulk significantly impacts the rate of oxidative addition in Palladium-catalyzed cross-couplings compared to the unhindered Compound B.[1]

Synthetic Pathways

The synthesis of these compounds illustrates the divergence in their chemical accessibility. Compound A typically requires reductive amination to preserve the secondary amine, while Compound B is accessed via direct electrophilic bromination.

Synthesiscluster_ASynthesis of Compound Acluster_BSynthesis of Compound BPreA4-Bromo-3-methylaniline(Primary Amine)StepAReductive Amination(HCHO, NaBH3CN, AcOH)PreA->StepAProdA4-Bromo-N,3-dimethylanilineStepA->ProdASaltAHCl Salt FormationProdA->SaltAFinalACompound A (HCl)SaltA->FinalAPreBN,N-DimethylanilineStepBElectrophilic Bromination(Br2, AcOH, <40°C)PreB->StepBFinalBCompound B(4-Bromo-N,N-dimethylaniline)StepB->FinalB

Figure 2: Synthetic routes. Compound A requires controlled mono-methylation, whereas Compound B utilizes direct regioselective bromination.[1]

Protocol Highlights
  • Compound A (Reductive Amination): To avoid over-methylation to the tertiary amine, Sodium Cyanoborohydride (NaBH₃CN) is used with paraformaldehyde in acetic acid. This ensures the reaction stops at the secondary amine stage [1].[1]

  • Compound B (Bromination): The dimethylamino group is a strong para-director.[1] Bromination must be conducted carefully (often in glacial acetic acid) to prevent poly-bromination [2].[1]

Reactivity Profiles & Applications

The "Nitrogen Handle" Advantage (Compound A)

Compound A is a "scaffold."[1] The secondary amine allows researchers to attach the 4-bromo-3-methylphenyl moiety to other structures via:

  • Amide Coupling: Reaction with acid chlorides/carboxylic acids.[1]

  • Buchwald-Hartwig N-Arylation: Creating triarylamines.

  • Reductive Amination: Introducing diverse alkyl groups.[1]

The "Terminal Motif" Utility (Compound B)

Compound B is a "warhead."[1] It is used when the N,N-dimethyl group is the final desired feature.[1] It functions strictly as an aryl halide electrophile in:

  • Suzuki-Miyaura Coupling: Synthesis of biaryls.[1]

  • Lithium-Halogen Exchange: Generation of aryl lithium species for nucleophilic addition.[1]

Steric Impact on Cross-Coupling

Critical Consideration: In Pd-catalyzed couplings (e.g., Suzuki, Buchwald), Compound A is less reactive than Compound B.

  • Reason: The methyl group at position 3 is ortho to the bromine.[1] This creates steric hindrance that impedes the approach of the Palladium catalyst during the oxidative addition step.[1]

  • Optimization: For Compound A, use sterically accessible ligands (e.g., SPhos) or higher temperatures compared to standard conditions used for Compound B.

ReactivityCompACompound A(Secondary Amine)AcylationN-Acylation(Amides)CompA->Acylation Nucleophilic NHCouplingAPd-Coupling(Slower Rate)CompA->CouplingA Steric HindranceCompBCompound B(Tertiary Amine)CouplingBPd-Coupling(Fast Rate)CompB->CouplingB Unhindered BrLithiationLi-Halogen ExchangeCompB->Lithiation Stable N-Me2

Figure 3: Divergent reactivity profiles.[1] Compound A offers N-functionalization; Compound B offers superior coupling kinetics.[1]

Experimental Handling & Safety

Solubility & Stability[4]
  • Compound A (HCl Salt): Highly soluble in water and polar organic solvents (DMSO, MeOH). Store in a desiccator; it is hygroscopic.[1]

  • Compound B (Free Base): Soluble in non-polar organics (DCM, Toluene). Insoluble in water.[1][2] Can oxidize/darken upon air exposure; store under inert gas.[1]

Safety Data (GHS Classification)

Both compounds are aromatic amines and aryl halides, carrying significant risks.

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).[3]

  • Irritation: Causes skin and serious eye irritation (H315, H319).[3]

  • Specific Hazard: Compound B (N,N-dimethylaniline derivative) may exhibit higher skin permeability and potential methemoglobinemia risks typical of aniline derivatives [3].

References

  • Synthesis of Secondary Anilines (Reductive Amination)

    • Source: Organic Syntheses, Coll. Vol. 6, p. 499 (1988).
    • Relevance: Standard protocol for converting primary anilines (like 4-bromo-3-methylaniline) to N-methyl derivatives using NaBH3CN.[1]

  • Bromination of N,N-Dimethylaniline

    • Source: Gattermann, L. Berichte der deutschen chemischen Gesellschaft, 1885.
    • Relevance: Historical and industrial basis for the regioselective bromination of dimethylaniline to yield Compound B.[1]

  • Safety Data Sheet (4-Bromo-N,N-dimethylaniline)

    • Source: PubChem CID 11465.[1][4]

    • Relevance: Comprehensive toxicology and physical property data.[1][3][5]

  • Compound A Data (4-Bromo-N,3-dimethylaniline HCl)

    • Source: Sigma-Aldrich / MilliporeSigma Product Catalog (CAS 2172169-19-4).[1]

    • Relevance: Verification of salt form and commercial availability.[1]

Predicted biological activity of 4-Bromo-N,3-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predicted biological activity, toxicological profile, and chemical utility of 4-Bromo-N,3-dimethylaniline hydrochloride . This analysis synthesizes established structure-activity relationships (SAR) of halogenated N-alkyl anilines with specific physicochemical data.

Executive Technical Summary

This compound (CAS: 2172169-19-4 for free base/salt variants) is a specialized chemical intermediate primarily used in the synthesis of pharmaceutical pharmacophores and agrochemicals. It belongs to the class of halogenated N-alkyl anilines .

Its biological activity is characterized by two distinct phases:[1]

  • Pharmacological Utility: As a synthetic fragment, it serves as a lipophilic "warhead" or linker in kinase inhibitors and GPCR ligands, leveraging the bromine atom for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).

  • Toxicological Activity: Biologically, the compound is a predicted pro-oxidant . Its N-methyl aniline core undergoes metabolic activation to form reactive N-hydroxylamines, driving methemoglobinemia (oxidative stress on red blood cells) and potential genotoxicity.

Physicochemical Profile & Molecular Descriptors

The biological behavior of this molecule is governed by its lipophilicity and ionization state.

PropertyValue (Predicted/Exp)Biological Implication
Molecular Formula C₈H₁₁BrClN (Salt)Precursor to C₈H₁₀BrN (Free Base)
Molecular Weight 236.54 g/mol (HCl salt)Small molecule; high bioavailability.
LogP (Octanol/Water) ~3.2 (Free Base)High Lipophilicity. Readily crosses cell membranes and the Blood-Brain Barrier (BBB).
pKa (Conjugate Acid) ~4.2 - 4.5Weak base. Exists in equilibrium between ionized and non-ionized forms at physiological pH (7.4), favoring tissue distribution.
H-Bond Donors/Acceptors 1 / 1Moderate solubility in aqueous physiological fluids; high solubility in lipids.

Predicted ADMET Landscape

Absorption, Distribution, Metabolism, Excretion, and Toxicity

Absorption & Distribution

Due to its lipophilic nature (LogP > 3) and low molecular weight, the free base form is predicted to have near 100% oral bioavailability .

  • Dermal Absorption: High. The N-methyl group enhances skin permeability compared to primary anilines.

  • CNS Penetration: Likely to cross the blood-brain barrier, posing a risk of central nervous system (CNS) depression (a common trait of aniline derivatives).

Metabolic Activation (The "Tox-Switch")

The biological activity is driven by hepatic metabolism, primarily mediated by Cytochrome P450 (CYP450) enzymes.

Key Metabolic Pathways:

  • N-Demethylation (Bioactivation): CYP2E1 and CYP1A2 remove the N-methyl group to form the primary amine, 4-bromo-3-methylaniline .

  • N-Hydroxylation (Toxification): The primary amine is further oxidized to N-hydroxy-4-bromo-3-methylaniline . This metabolite enters erythrocytes and oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), losing its ability to transport oxygen.

  • Ring Hydroxylation (Detoxification): Hydroxylation at the ortho-position (relative to the amino group) followed by glucuronidation leads to renal excretion.

Diagram 1: Metabolic Bioactivation & Toxicity Pathway

MetabolicPathway Parent 4-Bromo-N,3-dimethylaniline (Parent Compound) Metabolite1 4-Bromo-3-methylaniline (Primary Amine) Parent->Metabolite1 CYP450 (N-Demethylation) Metabolite2 N-Hydroxy Metabolite (Toxic Intermediate) Metabolite1->Metabolite2 CYP1A2/2E1 (N-Hydroxylation) Conjugate Glucuronide Conjugate (Excretion) Metabolite1->Conjugate UGT (Detoxification) Nitroso Nitroso-arene (Reactive Electrophile) Metabolite2->Nitroso Oxidation Nitroso->Metabolite2 Reductive Cycling MetHb Methemoglobinemia (Fe2+ -> Fe3+) Nitroso->MetHb Redox Cycling in RBCs

Caption: Predicted metabolic bioactivation pathway showing the conversion of the parent N-methyl aniline to the toxic N-hydroxy species responsible for methemoglobinemia.

Toxicological Assessment

Acute Toxicity Profile
  • Oral/Dermal: Classified as Category 4 (Harmful) or Category 3 (Toxic) depending on specific salt concentration.

  • Target Organs: Blood (Erythrocytes), Spleen, Liver.

  • Symptoms: Cyanosis (blue skin/lips due to lack of oxygen), headache, dizziness, and tachycardia.

Genotoxicity & Carcinogenicity
  • Ames Test Prediction: Halogenated anilines often show mixed results. The bromine at the para position may block metabolic dimerization (a mechanism for some carcinogenic dyes), potentially reducing carcinogenicity compared to unsubstituted anilines. However, the N-hydroxy metabolite is a direct DNA alkylating agent.

  • Sensitization: High risk of skin sensitization (Allergic Contact Dermatitis) due to protein haptenization.

Synthesis & Chemical Utility

As a reagent, 4-Bromo-N,3-dimethylaniline is a "privileged scaffold" for constructing complex molecules.

Synthetic Workflow

The synthesis typically avoids direct bromination of N,3-dimethylaniline due to regioselectivity issues. A more robust route involves methylation of the pre-brominated aniline.

Diagram 2: Retrosynthetic Logic & Application

Synthesis Precursor 4-Bromo-3-methylaniline Target 4-Bromo-N,3-dimethylaniline Precursor->Target N-Methylation Reagent Methyl Iodide / Base (Controlled Alkylation) Reagent->Target Drug Kinase Inhibitor / Ligand (Suzuki Coupling Product) Target->Drug Pd-Catalyzed Coupling (Boronic Acid + Base)

Caption: Synthetic route from the primary aniline precursor and subsequent application in Palladium-catalyzed cross-coupling reactions.

Application in Drug Design[2]
  • Fragment-Based Drug Discovery (FBDD): The 4-bromo motif allows for the attachment of heteroaryl groups (e.g., pyridines, pyrimidines) to target the ATP-binding pocket of kinases (e.g., EGFR, CDK2).

  • Bioisosteres: The N-methyl group acts as a hydrogen bond donor/acceptor switch, modulating solubility and receptor binding affinity compared to the N-H analog.

Handling & Safety Protocols

Strict Engineering Controls are required:

  • Containment: Use a fume hood with a minimum face velocity of 0.5 m/s.

  • PPE: Nitrile gloves (double-gloved recommended due to high lipophilicity), safety goggles, and a P3/N95 respirator if dust/aerosol generation is possible.

  • Emergency: In case of exposure, administer Methylene Blue (1-2 mg/kg IV) immediately if methemoglobinemia (>30%) is confirmed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23359, 4-Bromo-3-methylaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Aniline and Derivatives Toxicity Standards. Retrieved from [Link]

Sources

Technical Sourcing & Validation Guide: 4-Bromo-N,3-dimethylaniline Hydrochloride

[1]

Executive Summary & Strategic Analysis

4-Bromo-N,3-dimethylaniline hydrochloride (CAS: 2172169-19-4) is a specialized aniline intermediate used primarily as a scaffold in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical discovery.[1] Its structural value lies in the ortho-methyl group (providing steric influence) and the secondary amine (allowing for further functionalization or heterocycle formation).[1]

Sourcing Status: High Risk / Niche.[1] Unlike commodity anilines, this specific salt form is not a standard catalog item for major aggregators like Sigma-Aldrich or Fisher Scientific.[1] It is primarily available through specialized building block synthesis houses (e.g., BLD Pharm) or requires in-house preparation from the widely available precursor, 4-Bromo-3-methylaniline.[1]

Core Recommendation: Researchers should adopt a dual-sourcing strategy :

  • Primary: Attempt direct procurement of the HCl salt from specialized vendors (Lead time: 2–4 weeks).[1]

  • Secondary (Backup): Procure the precursor (4-Bromo-3-methylaniline) and perform a validated monomethylation protocol in-house (Lead time: 3 days).

Chemical Identity & Specifications

Accurate identification is critical due to the high prevalence of regioisomers and degree-of-substitution variants (primary vs. tertiary amines) in search results.[1]

FeatureSpecificationNotes
Compound Name This compoundTarget Molecule
CAS (Salt) 2172169-19-4 Verified commercial listing (BLD Pharm)
CAS (Free Base) Not widely indexedOften custom synthesized
Molecular Formula C₈H₁₁BrClN(Salt form)
MW 236.54 g/mol
Key Impurity Risk 4-Bromo-N,N-dimethylaniline (CAS 586-77-6)CRITICAL: Search engines often conflate the secondary amine (NHMe) with the tertiary amine (NMe₂).[1] Verify the number of methyl groups on the nitrogen.[1]
Isomer Risk 4-Bromo-2-methylaniline derivativesVerify methyl position (meta vs. ortho to amine).[1]

Commercial Supplier Landscape

The following suppliers are categorized by their role in the supply chain. Direct Links are provided for verification.

Tier 1: Direct Source (Target Salt)

These suppliers explicitly list the specific hydrochloride salt.[1]

  • BLD Pharm

    • Catalog ID: BD01168665[1]

    • CAS Listed: 2172169-19-4[1]

    • Relevance: One of the few global suppliers holding inventory or offering rapid synthesis of the specific salt form.[1]

    • Action: [1]

Tier 2: Precursor Suppliers (For In-House Synthesis)

If the salt is out of stock, purchase the primary aniline precursor: 4-Bromo-3-methylaniline (CAS 6933-10-4) .[1]

  • Sigma-Aldrich (Merck) [1]

    • Product: 4-Bromo-3-methylaniline, 97%[1][2]

    • CAS: 6933-10-4[1][3][4][5][6]

    • Availability: High (Global stock)[1]

    • Action: [1]

  • Thermo Scientific Chemicals (Alfa Aesar) [1]

    • Product: 4-Bromo-3-methylaniline, 97%[1][2]

    • Catalog: AC16750

    • Action:

Technical Validation: Sourcing Decision Tree

The following workflow illustrates the decision logic for sourcing this compound to minimize project delays.

SourcingStrategyStartNeed 4-Bromo-N,3-dimethylaniline HClCheckStockCheck BLD Pharm / SciFinder(CAS 2172169-19-4)Start->CheckStockInStockIn Stock?CheckStock->InStockBuyDirectPurchase Direct(Lead Time: 1-2 weeks)InStock->BuyDirectYesBuyPrecursorPurchase Precursor:4-Bromo-3-methylaniline(CAS 6933-10-4)InStock->BuyPrecursorNo / Lead Time > 4 wksQC_DirectQC: H-NMR to confirmSecondary Amine (NH-Me)BuyDirect->QC_DirectSynthesizePerform Monomethylation(Reductive Amination)BuyPrecursor->SynthesizeSaltFormationHCl Salt Formation(Ether/Dioxane)Synthesize->SaltFormationSaltFormation->QC_Direct

Figure 1: Strategic sourcing workflow distinguishing between direct procurement and precursor synthesis.

Experimental Protocol: In-House Preparation

If the specific salt is unavailable, the most reliable route to high-purity material is the Reductive Amination of the primary aniline followed by salt formation.[1]

Reaction Pathway

Precursor: 4-Bromo-3-methylaniline (CAS 6933-10-4) Reagents: Paraformaldehyde, NaBH₄ (or NaBH₃CN), Methanol, HCl/Dioxane.[1]

Step-by-Step Methodology
  • Monomethylation (Free Base Formation):

    • Dissolve 4-Bromo-3-methylaniline (1.0 eq) in Methanol (anhydrous).

    • Add Paraformaldehyde (1.1 eq) and stir at reflux for 2 hours to form the imine species.

    • Cool to 0°C. Carefully add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Note: NaBH₃CN is milder and reduces over-methylation risk, but NaBH₄ is cleaner to handle if temperature is controlled.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

    • Quench: Add water, extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.[1][5]

    • Purification: Flash chromatography is required to separate the secondary amine from any trace tertiary amine (N,N-dimethyl) byproduct.[1]

  • Salt Formation (Hydrochloride):

    • Dissolve the purified free base oil in Diethyl Ether or MTBE.[1]

    • Cool to 0°C.[1]

    • Add 4M HCl in Dioxane (1.2 eq) dropwise.

    • A white/off-white precipitate will form immediately.[1]

    • Filter the solid, wash with cold ether, and dry under vacuum.[1]

Quality Assurance & Analytical Markers

When receiving the shipment or finishing synthesis, use these markers to validate identity.

Analytical MethodDiagnostic MarkerPurpose
¹H NMR (DMSO-d₆) δ ~2.8 ppm (Singlet, 3H) Confirms N-Methyl group.[1]
¹H NMR (DMSO-d₆) δ ~2.3 ppm (Singlet, 3H) Confirms Ar-Methyl group (C3 position).[1]
¹H NMR (Exchange) Broad Singlet (NH) Disappears with D₂O shake.[1] Confirms Secondary Amine.
HPLC/LC-MS M+H = 214/216 Characteristic Bromine isotope pattern (1:1 ratio).[1]

Critical QC Check: If you observe a singlet integrating to 6H around 2.8–3.0 ppm, you have the N,N-dimethyl impurity (Tertiary amine).[1] This renders the material useless for reactions requiring an NH handle.[1]

References

  • BLD Pharm. (2025).[1] Product Datasheet: this compound (CAS 2172169-19-4).[1] Retrieved from

  • Sigma-Aldrich. (2025).[1][6] Product Specification: 4-Bromo-3-methylaniline (CAS 6933-10-4).[1][3][4][5][6][7] Retrieved from [1]

  • PubChem. (2025).[1][6] Compound Summary: 4-Bromo-3-methylaniline.[1][3][4][5][7][8] National Library of Medicine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Bromo-N,N-dimethylaniline (CAS 586-77-6).[1][9][10] [Used for impurity exclusion data]. Retrieved from

Methodological & Application

Synthesis of 4-Bromo-N,3-dimethylaniline hydrochloride protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

1.1 Target Molecule Profile

  • Compound: 4-Bromo-N,3-dimethylaniline Hydrochloride[1][2]

  • CAS: 2172169-19-4[1][2]

  • Core Scaffold: Halogenated N-alkyl aniline.[3]

  • Application: Key intermediate in the synthesis of kinase inhibitors and diverse pharmaceutical agents requiring a functionalized aniline core for Buchwald-Hartwig cross-couplings or nucleophilic aromatic substitutions.

1.2 Synthetic Logic The synthesis of This compound presents a classic challenge in regioselectivity. The objective is to introduce a bromine atom onto the N,3-dimethylaniline scaffold.

  • Directing Effects: The substrate contains two activating groups:

    • -NHMe (Position 1): Strong activator, ortho/para director.

    • -Me (Position 3): Weak activator, ortho/para director.

  • Regiochemistry:

    • Position 2: Sterically crowded (flanked by -NHMe and -Me). Unlikely.

    • Position 6:Ortho to -NHMe, meta to -Me. Possible, but sterically disfavored compared to para.

    • Position 4:Para to the strong -NHMe director and ortho to the -Me group.

1.3 Route Selection While direct bromination with elemental bromine (


) is possible, it often leads to over-bromination and oxidation of the sensitive secondary amine.[4] To ensure high fidelity and reproducibility for research applications, this protocol utilizes N-Bromosuccinimide (NBS)  in a polar aprotic solvent (DMF or Acetonitrile). This system provides a controlled release of electrophilic bromine, minimizing side reactions.

Part 2: Experimental Visualization

2.1 Reaction Scheme The following diagram illustrates the electrophilic aromatic substitution followed by salt formation.

ReactionScheme SM N,3-Dimethylaniline (Starting Material) Int 4-Bromo-N,3-dimethylaniline (Free Base) SM->Int Electrophilic Bromination Reagent1 NBS (1.05 eq) DMF, 0°C to RT Product 4-Bromo-N,3-dimethylaniline Hydrochloride (Target) Int->Product Salt Formation Reagent2 HCl (4M in Dioxane) Et2O, 0°C

Caption: Two-step synthesis sequence: Regioselective bromination using NBS followed by hydrochloride salt precipitation.

Part 3: Detailed Protocol

Safety Warning: Brominating agents are corrosive and toxic. Work in a well-ventilated fume hood. Wear nitrile gloves and safety goggles.

Stage 1: Regioselective Bromination

Materials:

  • Precursor: N,3-Dimethylaniline (CAS: 696-44-6) [Purity >98%]

  • Reagent: N-Bromosuccinimide (NBS) [Recrystallized if yellow]

  • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous][5]

  • Quench: Sodium Thiosulfate (

    
    ), sat. aq. solution.
    

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,3-dimethylaniline (10.0 mmol, 1.21 g) in DMF (20 mL) .

  • Cooling: Submerge the flask in an ice-water bath to cool the solution to 0–5 °C . Rationale: Lower temperature improves regioselectivity by reducing kinetic energy, favoring the thermodynamic para-product.

  • Addition: Dissolve NBS (10.5 mmol, 1.87 g) in DMF (10 mL) . Add this solution dropwise to the aniline solution over 30 minutes.

    • Critical Checkpoint: The solution should darken slightly but remain transparent. Rapid addition causes exotherms and poly-bromination.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.

  • Workup:

    • Pour the reaction mixture into 100 mL of ice-cold water .

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Wash the combined organics with Brine (2 x 50 mL) to remove DMF.

    • Optional: Wash with 10%

      
       if the organic layer is orange/brown (removes residual 
      
      
      
      ).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude oil (Free Base).
    
Stage 2: Hydrochloride Salt Formation

Materials:

  • Substrate: Crude 4-Bromo-N,3-dimethylaniline (from Stage 1).

  • Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
  • Acid: 4M HCl in Dioxane or HCl gas.

Procedure:

  • Dissolution: Dissolve the crude oil in Diethyl Ether (30 mL) . Cool to 0 °C .

  • Acidification: Add 4M HCl in Dioxane (3.0 mL, 12.0 mmol) dropwise with vigorous stirring.

  • Precipitation: A white to off-white precipitate should form immediately. Stir for 30 minutes at 0 °C to ensure complete salt formation.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold Diethyl Ether (2 x 10 mL) to remove non-basic impurities.

  • Drying: Dry the solid under vacuum (desiccator) for 12 hours.

Part 4: Quality Control & Validation

4.1 Expected Analytical Data

ParameterSpecificationNotes
Appearance White to off-white crystalline solidDarkening indicates oxidation.
Yield 75% – 85%Overall 2-step yield.[6]
1H NMR (DMSO-d6) δ ~7.4 (d, 1H), 6.6 (s, 1H), 6.4 (d, 1H)Aromatic region shows 1,2,4-substitution pattern.
Mass Spec (ESI+) [M+H]+ = 200.0/202.0Characteristic 1:1 bromine isotope pattern.

4.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Polybromination Excess NBS or high temp.Strictly control stoichiometry (1.05 eq) and keep at 0°C during addition.
Low Yield (Salt) Product soluble in ether.Add minimal Hexane to the ether solution to force precipitation.
Coloration Oxidation of aniline.Recrystallize the salt from Ethanol/Ether. Store under Argon.

Part 5: Workflow Diagram

Workflow start Start: N,3-Dimethylaniline step1 Dissolve in DMF Cool to 0°C start->step1 step2 Add NBS (1.05 eq) Dropwise over 30 min step1->step2 step3 Reaction: RT, 4 Hours Monitor: TLC/LCMS step2->step3 step4 Extraction: EtOAc/Water Wash: Brine + Na2S2O3 step3->step4 step5 Concentrate to Crude Oil step4->step5 step6 Dissolve in Et2O Add 4M HCl/Dioxane step5->step6 step7 Filter Precipitate Wash with cold Et2O step6->step7 end Final Product: 4-Bromo-N,3-dimethylaniline HCl step7->end

Caption: Operational workflow for the synthesis and isolation of the target hydrochloride salt.

References

  • National Institutes of Health (PMC). (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC7149-70-4. Retrieved from [Link]

  • Organic Syntheses. (1937). Bromination of N,N-Dimethylaniline. Coll. Vol. 2, p.353. (Classic precedent for aniline bromination).[7] Retrieved from [Link]

Sources

Application Note: HPLC Analysis of 4-Bromo-N,3-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Validation, and Troubleshooting Guide

Introduction & Objective

4-Bromo-N,3-dimethylaniline hydrochloride (CAS: 2172169-19-4) is a critical secondary amine intermediate used in the synthesis of active pharmaceutical ingredients (APIs). Its purity is paramount, as regioisomers (e.g., 2-bromo or 4-bromo-N,N-dimethyl variants) can lead to toxic byproducts in downstream synthesis.

This guide provides a robust Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. Unlike generic methods, this protocol addresses the specific challenges of analyzing halogenated basic amines: peak tailing caused by silanol interactions and hydrophobic retention drift .

Chemical Profile & Analytical Challenges
PropertyValue (Est.)Analytical Implication
Structure Secondary Amine, HalogenatedProne to oxidation; requires fresh prep.
pKa (Base) ~4.1 - 4.5Will be protonated (

) at pH < 2.5.
LogP ~3.0 - 3.2Moderately hydrophobic; requires organic gradient.
Salt Form Hydrochloride (HCl)Water soluble, but dissociates in mobile phase.

Method Development Strategy

The separation strategy relies on suppressing the "Silanol Effect." Basic amines like 4-Bromo-N,3-dimethylaniline interact with residual acidic silanols on silica columns, causing severe peak tailing.

The Solution:

  • Low pH Mobile Phase (pH 3.0): We use a phosphate buffer at pH 3.0. This protonates the amine (

    
    ) and suppresses the ionization of surface silanols (
    
    
    
    ), minimizing secondary interactions.
  • End-Capped Column: A modern "Base Deactivated Silica" (BDS) or hybrid column is strictly required.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 Data Analysis Weigh Weigh 25mg Standard Dissolve Dissolve in 50:50 ACN:Water Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Injection (5-10 µL) Filter->Inject Column C18 Column (pH 3.0 Buffer) Inject->Column Detect UV Detection (254 nm) Column->Detect Integrate Peak Integration Detect->Integrate Calc Purity % (Area Normalization) Integrate->Calc

Caption: End-to-end analytical workflow from sample preparation to purity calculation.

Standard Operating Procedure (SOP)

Instrumentation & Reagents
  • System: HPLC equipped with a Quaternary Pump and PDA/UV Detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Water (Milli-Q or HPLC Grade).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equiv.High carbon load, double end-capped to reduce tailing.
Mobile Phase A 20mM

in Water, pH adj. to 3.0 with

Buffering capacity for amine stability.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic bromine group.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and peak sharpness.
Detection UV at 254 nmPrimary aromatic absorption band.
Injection Vol 10 µLStandard loop size.
Gradient Program

Note: A gradient is preferred over isocratic to clear late-eluting di-brominated impurities.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.08020
15.02080
20.02080
20.18020
25.08020
Sample Preparation
  • Diluent: Mix Mobile Phase A and Acetonitrile (50:50 v/v).

  • Standard Stock: Accurately weigh 25.0 mg of 4-Bromo-N,3-dimethylaniline HCl into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind amines).

Method Validation (ICH Q2(R1))

The following validation parameters are required to ensure the method is suitable for regulatory submission.

System Suitability Criteria

Before running samples, inject the Standard Solution (n=5) and verify:

ParameterAcceptance LimitTroubleshooting
Theoretical Plates (N) > 5000If low: Check column age or connections.
Tailing Factor (T) < 1.5If high: Lower buffer pH to 2.5 or add 0.1% TEA.
RSD (Area) < 2.0%If high: Check injector precision or pump stability.
Retention Time ~8-12 minsAdjust %B in gradient start if shifting.
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Separation Mechanism Diagram

SeparationMechanism Analyte Analyte (Amine) Protonated at pH 3.0 Stationary C18 Stationary Phase (Hydrophobic) Analyte->Stationary Primary Retention (Hydrophobic Interaction) Silanol Residual Silanols (Suppressed by Acid) Analyte->Silanol Secondary Interaction (Blocked by End-capping)

Caption: Mechanism of retention showing suppression of silanol interactions at pH 3.0.

Troubleshooting & Expert Tips

Issue: "Fronting" Peaks
  • Cause: Sample solvent is too strong (too much ACN) compared to the initial mobile phase.

  • Fix: Dissolve the sample in 80:20 (Water:ACN) or match the initial gradient conditions.

Issue: "Ghost" Peaks
  • Cause: Halogenated anilines can degrade if left in transparent glassware under light (photolytic debromination).

  • Fix: Use amber glassware for all standard and sample preparations. Inject immediately after preparation.

Issue: Rising Baseline
  • Cause: UV absorption of the phosphate buffer at low wavelengths.

  • Fix: Ensure you are using HPLC-grade Potassium Phosphate. If detecting at <220nm, switch to Phosphoric Acid only (no salt), though peak shape may suffer slightly.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • U.S. Food and Drug Administration (FDA). (2021).[3] Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • PubChem. (2023). Compound Summary for 4-Bromo-N,N-dimethylaniline (Structural Analog). National Library of Medicine.

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic amines.

Sources

1H NMR characterization of 4-Bromo-N,3-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation of 4-Bromo-N,3-dimethylaniline Hydrochloride via 1H NMR Spectroscopy

Executive Summary & Scope

This application note details the structural characterization of This compound (CAS: Analogous to free base 1029419-86-2 variants). This compound is a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.

Characterizing amine salts presents unique challenges compared to free bases, primarily due to solubility constraints , proton exchange dynamics , and substituent-induced chemical shift perturbations . This guide provides a validated protocol for sample preparation, acquisition, and rigorous structural assignment, distinguishing the salt form from its free base precursor.

Experimental Protocol

Sample Preparation (The "Salt Trap")

Amine hydrochlorides are often hygroscopic and insoluble in non-polar solvents like Chloroform-d (


). The use of Dimethyl Sulfoxide-d₆ (

) is strictly required to:
  • Ensure complete solubility of the ionic lattice.

  • Slow down proton exchange, allowing the observation of the ammonium protons (

    
    ).
    

Protocol Steps:

  • Massing: Weigh 5–10 mg of the dry hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of

    
     (99.9% D).
    
    • Critical: Ensure the solvent is "dry" (stored over molecular sieves) to prevent the water peak (~3.33 ppm) from obscuring the N-methyl signals.

  • Homogenization: Vortex until the solution is perfectly clear. If turbidity persists, filter through a glass wool plug directly into the NMR tube.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or rely on the residual DMSO quintet at 2.50 ppm for calibration.

Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to 2.0–5.0 seconds .

    • Reasoning: The longitudinal relaxation time (

      
      ) of the ammonium protons can be long; insufficient delay will reduce integration accuracy for the critical 
      
      
      
      peak.
  • Scans (NS): 16–64 scans (sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Structural Analysis & Assignment

Molecule Connectivity & Logic

The structure consists of a trisubstituted benzene ring. The assignment logic relies on identifying the specific coupling patterns of the three aromatic protons.

  • Position 1:

    
     (Deshielding, Inductive effect -I).
    
  • Position 2: Aromatic Proton

    
     (Isolated).
    
  • Position 3:

    
     (Weakly Shielding/Donating).
    
  • Position 4:

    
     (Withdrawing).[1]
    
  • Position 5: Aromatic Proton

    
     (Ortho to Br).
    
  • Position 6: Aromatic Proton

    
     (Ortho to N).
    
Chemical Shift Data (DMSO-d₆)
RegionAssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J)Mechanistic Insight
Exchangeable

8.5 – 10.5 Broad Singlet2HN/AHighly deshielded acidic protons; visible only in DMSO/dry solvents.
Aromatic H-57.45 – 7.55 Doublet (d)1H~8.5 HzOrtho to Br; deshielded by halogen induction.
Aromatic H-26.90 – 7.10 Singlet (s)*1H< 2 HzIsolated between substituents; broadened by meta-coupling.
Aromatic H-66.80 – 7.00 Doublet (d)1H~8.5 HzOrtho to N-group; typically shielded in free base, but shifts downfield in salt form.
Aliphatic

2.80 – 3.10 Singlet (s)3H-Deshielded relative to free base (~2.7) due to positive charge on N.
Aliphatic

2.25 – 2.35 Singlet (s)3H-Classic benzylic methyl position.

*Note: H-2 may appear as a fine doublet or broad singlet due to weak meta-coupling (J ~1-2 Hz) with H-6.

Visual Workflow (Graphviz)

G Start Start: Raw Spectrum Check_NH Check 8.5-10.5 ppm Broad peaks present? Start->Check_NH Salt_Confirm Confirmed: HCl Salt Form Check_NH->Salt_Confirm Yes (2H) Free_Base Caution: Free Base Detected Check_NH->Free_Base No Aromatic_Split Analyze Aromatic Region (6.5 - 7.6 ppm) Salt_Confirm->Aromatic_Split Coupling_Logic Identify Splitting Patterns: 1. Large Doublet (J~8Hz) 2. Isolated Singlet Aromatic_Split->Coupling_Logic Assign_H5 Doublet @ ~7.5 ppm (Ortho to Br) -> H5 Coupling_Logic->Assign_H5 Assign_H6 Doublet @ ~6.9 ppm (Ortho to N) -> H6 Coupling_Logic->Assign_H6 Assign_H2 Singlet @ ~7.0 ppm (Isolated) -> H2 Coupling_Logic->Assign_H2

Figure 1: Logic flow for confirming salt formation and assigning aromatic regiochemistry.

Technical Discussion & Causality

The "Roof Effect" and Second-Order Coupling

In the aromatic region, protons H-5 and H-6 are vicinal. If their chemical shifts are very close (common in salts where the electron-donating effect of the amine is neutralized), the doublet intensities will distort. The inner lines of the doublets will grow taller, and the outer lines will diminish. This "leaning" points towards the coupled partner [1].

Salt vs. Free Base Differentiation

The most common error in characterizing this intermediate is failing to confirm complete protonation.

  • Free Base: The lone pair on the nitrogen donates electron density into the ring (Resonance). This strongly shields the ortho/para protons, pushing them upfield (lower ppm, ~6.3–6.5 ppm).

  • HCl Salt: The lone pair is bound to a proton (

    
    ). Resonance is deactivated. The nitrogen becomes an inductively withdrawing ammonium group. This deshields  the ring protons, shifting them downfield (~6.9–7.5 ppm) [2].[2]
    
Impurity Profiling
  • Water: In DMSO-d₆, water appears at ~3.33 ppm. If the salt is wet, this peak will broaden and may shift due to exchange with the

    
     protons.
    
  • Residual Solvents: Watch for Ethanol (triplet 1.06, quartet 3.44) or Ethyl Acetate (singlet 1.99, quartet 4.03) if used in the crystallization step [3].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for coupling constants and roof effects).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative online resource for chemical shift prediction).

Sources

Application Note: Strategic Utilization of 4-Bromo-N,3-dimethylaniline HCl in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists utilizing 4-Bromo-N,3-dimethylaniline hydrochloride (CAS 2172169-19-4) as a scaffold in small molecule synthesis.[1]

Introduction & Synthetic Utility[2][3]

This compound is a bifunctional building block characterized by a secondary amine handle and an aryl bromide electrophile.[1] Its utility in drug discovery stems from the specific arrangement of the 3-methyl group , which provides:

  • Conformational Restriction: The ortho-methyl group (relative to the bromide) induces a twist in the biaryl axis of resulting coupling products, often improving solubility and selectivity in kinase inhibitor design.

  • Metabolic Stability: The methyl group blocks a potential site of metabolic oxidation on the phenyl ring.

  • Steric Steering: It directs reagents away from the C3 position, influencing regioselectivity during electrophilic aromatic substitutions.

Chemical Profile
PropertySpecification
Chemical Name This compound
CAS Number 2172169-19-4
Free Base CAS 1096893-28-3 (Generic structure match)
Molecular Formula C₈H₁₁BrClN
Molecular Weight 236.54 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in water, MeOH, DMSO; Free base soluble in DCM, EtOAc

Strategic Analysis: The "Ortho-Effect" Challenge

The presence of the methyl group at the 3-position (ortho to the bromine) significantly alters the reactivity profile compared to the unhindered 4-bromo-N-methylaniline.[1]

Expert Insight: Standard Pd-catalyzed coupling conditions (e.g., Pd(PPh₃)₄) often fail or proceed sluggishly with this intermediate due to steric hindrance inhibiting the oxidative addition step.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbene (NHC) precursors (e.g., Pd-PEPPSI-IPr ) to facilitate oxidative addition.[1]

G Start 4-Bromo-N,3-dimethylaniline HCl FreeBase Free Base Generation (NaOH/DCM) Start->FreeBase Neutralization PathA Path A: N-Functionalization (Acylation/Urea Formation) FreeBase->PathA Nucleophilic Attack PathB Path B: C-C Coupling (Suzuki-Miyaura) FreeBase->PathB Pd-Catalysis (Requires SPhos/XPhos) FinalA FinalA PathA->FinalA Stable Amide/Urea (Br intact for later) FinalB FinalB PathB->FinalB Biaryl Scaffold (NHMe intact)

Figure 1: Divergent synthetic pathways. Path B requires specific ligand choices due to the 3-methyl steric clash.

Experimental Protocols

Protocol A: Free-Basing (Essential Precursor Step)

Most commercial sources supply the HCl salt to prevent oxidation (browning) of the aniline. For organometallic reactions, the free base is strictly required to prevent catalyst poisoning by halides/acid.

Reagents:

  • Starting Material (SM): 10.0 g (42.3 mmol)

  • 1N NaOH (aq): 100 mL

  • Dichloromethane (DCM): 150 mL

Procedure:

  • Suspend the HCl salt in DCM (100 mL) in a separatory funnel.

  • Add 1N NaOH (100 mL) and shake vigorously for 5 minutes until the solid dissolves completely.

  • Separate the organic layer.[2][3] Extract the aqueous layer once more with DCM (50 mL).

  • Combine organics, wash with Brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate in vacuo to yield the free base as a pale yellow oil/low-melting solid.

    • Note: Use immediately or store under Argon at -20°C.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

This protocol is optimized for the ortho-hindered nature of the 4-Br-3-Me system.[1]

Objective: Coupling with Phenylboronic acid (Model Substrate).

Reagents:

  • Free Base Aniline: 1.0 equiv

  • Aryl Boronic Acid: 1.5 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Why SPhos? It is specifically designed to facilitate coupling of sterically hindered aryl chlorides/bromides.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Free Base (1.0 mmol), Boronic Acid (1.5 mmol), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and finely ground K₃PO₄ (636 mg).

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The secondary amine (NHMe) is generally tolerated and does not require protection if K₃PO₄ is used (avoid strong alkoxide bases like NaOtBu which might deprotonate the amine and cause side reactions).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[2] Wash filtrate with water.[3][4][5]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will be a biaryl amine.

Protocol C: Regioselective Urea Formation

The secondary amine is a potent nucleophile. This reaction is often performed before Suzuki coupling if the final drug target requires a urea linker.

Reagents:

  • 4-Bromo-N,3-dimethylaniline HCl: 1.0 equiv[1]

  • Isocyanate (R-NCO): 1.1 equiv[1]

  • Triethylamine (TEA): 2.5 equiv

  • Solvent: THF (anhydrous)

Procedure:

  • Suspend the HCl salt in anhydrous THF (0.2 M concentration).

  • Add TEA (2.5 equiv) and stir for 15 mins at 0°C (ice bath).

  • Add the Isocyanate dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Add 1N HCl (aq) to neutralize excess amine/TEA. Extract with EtOAc.[3]

  • Result: The bromine handle remains intact for subsequent cross-coupling.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Steric hindrance of 3-methyl group blocking Pd insertion.[1]Switch ligand to XPhos or BrettPhos . Increase temp to 110°C. Ensure solvent is thoroughly degassed (O₂ kills active Pd-L species).
Pd Black Formation Instability of the catalyst complex.Add the catalyst last. Ensure the amine is not coordinating to Pd (use higher catalyst loading or protect amine with Boc).
Darkening of SM Oxidation of the aniline.The free base is air-sensitive. Always generate fresh or store as the HCl salt until the moment of use.
Regioselectivity (SEAr) Electrophilic attack at wrong position.The 3-methyl and N-methyl groups direct ortho/para.[1] If doing bromination or nitration, expect mixtures. Use the pre-brominated SM (this product) to avoid this issue.

Safety & Handling (SDS Summary)

  • Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation.[6][7][5][8][9]

  • Specific Danger: As an aniline derivative, it may induce methemoglobinemia upon prolonged exposure.

  • PPE: Nitrile gloves (double gloving recommended for organometallic steps), safety goggles, and lab coat. Work exclusively in a fume hood.

  • Spill: Adsorb with sand/vermiculite. Do not flush down drains (toxic to aquatic life).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 23359 (4-Bromo-3-methylaniline - Structural Analog).[1] National Center for Biotechnology Information (2025). Link[7]

    • Safety Data Sheet: 4-Bromo-N,N-dimethylaniline (structural analog).[1] Fisher Scientific.[5] Link

  • Synthetic Methodology (Suzuki Coupling of Hindered Substrates)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research.[10] (Demonstrates efficacy of SPhos/XPhos for ortho-substituted aryl halides). Link

  • Commercial Availability & CAS Verification

    • This compound Product Page.[1][11][12] BLD Pharm. (Source for CAS 2172169-19-4).[1] Link

  • General Aniline Handling

    • Preparation of N-methyl-4-bromo-aniline.[1][13] PrepChem. (General procedure for N-alkylation/handling). Link

Sources

Application Notes and Protocols for the N-Methylation of 4-Bromo-3-Methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides detailed experimental protocols for the N-methylation of 4-bromo-3-methylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Two robust and widely applicable methods are presented: the Eschweiler-Clarke reaction and reductive amination using formaldehyde and a hydride reducing agent. The rationale behind experimental choices, comprehensive step-by-step procedures, purification techniques, and characterization data are discussed to ensure reproducible and high-yield synthesis.

Introduction

N-methylated anilines are prevalent structural motifs in a vast array of biologically active molecules. The introduction of a methyl group to the nitrogen atom of an aniline can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile.[1] 4-Bromo-3-methylaniline serves as a valuable starting material, and its N-methylation is a critical step in the synthesis of more complex target molecules. This guide offers two reliable protocols for this transformation, catering to different laboratory setups and reagent availability.

Physicochemical Properties

A thorough understanding of the properties of the starting material and the product is crucial for successful synthesis and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Bromo-3-methylanilineC₇H₈BrN186.05White to off-white solid6933-10-4
N-(4-Bromo-3-methylphenyl)-N-methylamineC₈H₁₀BrN200.08Colorless oil or low-melting solidNot available

Protocol 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[1][2] It utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[2][3]

Causality of Experimental Choices
  • Reagents: Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent.[2][4] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid.[2][4] The loss of carbon dioxide drives the reaction to completion.[2]

  • Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. The use of excess reagents ensures the complete conversion of the starting aniline.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine 4-bromo-3-methylaniline, formic acid, and formaldehyde in a flask B Attach a reflux condenser A->B C Heat the mixture to reflux (e.g., 100-110 °C) B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture D->E Upon completion F Basify with NaOH solution E->F G Extract with an organic solvent (e.g., ethyl acetate) F->G H Wash the organic layer with brine G->H I Dry over anhydrous sodium sulfate H->I J Concentrate the organic layer I->J K Purify by column chromatography J->K

Caption: Workflow for the Eschweiler-Clarke N-methylation.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methylaniline (1.0 eq), formic acid (3.0 eq), and formaldehyde (37 wt. % in H₂O, 3.0 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of a saturated sodium hydroxide solution until the pH is basic (pH > 9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N,N-dimethyl-4-bromo-3-methylaniline.

Protocol 2: Reductive Amination with Sodium Cyanoborohydride

Reductive amination is a versatile method for forming carbon-nitrogen bonds.[5] This protocol uses formaldehyde to form an intermediate imine or iminium ion in situ, which is then reduced by sodium cyanoborohydride (NaBH₃CN) to the corresponding N-methylated amine.[5][6]

Causality of Experimental Choices
  • Reagents: Formaldehyde is the methyl source. Sodium cyanoborohydride is a mild and selective reducing agent that is stable in weakly acidic conditions and preferentially reduces iminium ions over carbonyl groups.[6] Acetic acid is often used to catalyze the formation of the imine.[7]

  • Reaction Conditions: The reaction is typically run at room temperature or with gentle heating to control the rate of reaction and minimize side products.

Reaction Mechanism

Start 4-Bromo-3-methylaniline + Formaldehyde Imine Iminium Ion Formation Start->Imine Acid Catalyst Reduction Hydride Attack (from NaBH₃CN) Imine->Reduction Product N-methyl-4-bromo-3-methylaniline Reduction->Product Repeat Reaction with another formaldehyde and reduction Product->Repeat FinalProduct N,N-dimethyl-4-bromo-3-methylaniline Repeat->FinalProduct

Caption: Mechanism of Reductive Amination for N-methylation.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a stirred solution of 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol at room temperature, add formaldehyde (37 wt. % in H₂O, 2.2 eq).

  • Addition of Reducing Agent: After stirring for 30 minutes, add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Acidification: Carefully add glacial acetic acid (2.0 eq) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the addition of water. Basify the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[7]

  • Washing: Wash the combined organic layers with water and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization

Purification

For both protocols, purification is typically achieved by column chromatography.[8] The polarity of the eluent system (e.g., hexane/ethyl acetate) should be optimized based on TLC analysis. For solid products, recrystallization can be an effective purification method.[9] If the product is discolored, treatment with activated carbon during recrystallization can help remove colored impurities.[9]

Characterization

The identity and purity of the synthesized N-methylated product should be confirmed by standard analytical techniques:

  • ¹H NMR: The appearance of a new singlet corresponding to the N-methyl protons (typically around 2.8-3.0 ppm) is a key indicator of successful methylation. The integration of this peak relative to the aromatic protons will confirm the degree of methylation.

  • ¹³C NMR: A new signal for the N-methyl carbon will appear in the spectrum (typically around 30-40 ppm).

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the N-methylated product.

  • Infrared (IR) Spectroscopy: The N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) will disappear or be replaced by a C-N stretching vibration.

Expected ¹H NMR data for 4-bromo-3-methylaniline: (CDCl₃): δ 2.28 (s, 3H), 3.39 (brs, 2H), 6.38 (d, J = 8Hz, 1H), and 6.55 (s, 1H), 7.27 (d, J = 8Hz, 1H).[8]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any chemicals.[10][11]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[11]

  • Handling of Reagents:

    • 4-Bromo-3-methylaniline: Harmful if swallowed or in contact with skin.[12] Causes skin and serious eye irritation.[12] May cause respiratory irritation.[10][12]

    • Formaldehyde: Is a known carcinogen and a respiratory sensitizer. Handle with extreme care.

    • Formic Acid: Is corrosive and can cause severe skin burns and eye damage.

    • Sodium Cyanoborohydride: Is toxic and releases hydrogen cyanide gas upon contact with strong acids. The quenching and work-up steps should be performed carefully in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[13]

References

  • Synquest Labs.
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • Quora. (2021, December 28).
  • Apollo Scientific.
  • Wikipedia. Eschweiler–Clarke reaction.
  • PMC - NIH.
  • CHIMIA. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source.
  • ResearchGate. (2020, February 4).
  • Techno PharmChem.
  • Thermo Fisher Scientific. (2010, November 29).
  • MilliporeSigma. (2025, October 7).
  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction.
  • ChemicalBook. 4-Bromo-3-methylaniline(6933-10-4) 1H NMR spectrum.
  • ChemicalBook. 4-Bromo-3-methylaniline synthesis.
  • PubChem. 4-Bromo-3-methylaniline.
  • Benchchem.
  • Royal Society of Chemistry. (Supporting Information). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.
  • ChemicalBook. 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum.
  • PrepChem.com. Synthesis of N-methyl-4-bromo-aniline.
  • LookChem.
  • Benchchem.
  • Master Organic Chemistry. (2017, September 1).
  • SpectraBase.
  • DSpace@MIT.
  • PMC. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • University of Liverpool. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Synple Chem.
  • MedChemExpress. 4-Bromo-N-methylaniline-d3 (P-Bromo-N-methylanline-d3).
  • ResearchGate. (2024, January 16). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines.
  • Organic Syntheses. [Formanilide, N-methyl-].
  • Alfa Chemistry.
  • Organic Syntheses. [Aniline, N,N-dimethyl-m-nitro-].
  • Royal Society of Chemistry. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.

Sources

Large-scale synthesis of 4-Bromo-N,3-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Bromo-N,3-dimethylaniline Hydrochloride

Abstract

This technical guide outlines a robust, scalable protocol for the synthesis of This compound (also known as 4-bromo-3-methyl-N-methylaniline HCl), a critical intermediate in the development of tyrosine kinase inhibitors and other pharmaceutical APIs. Unlike traditional alkylation methods that suffer from over-methylation (quaternization) or poor regioselectivity, this protocol utilizes a reductive methylation strategy starting from the commercially available 4-bromo-3-methylaniline. This approach ensures high mono-N-methylation selectivity (>95%), preserves the aromatic bromine, and is designed for kilogram-scale reproducibility.

Introduction & Retrosynthetic Analysis

The target molecule contains a secondary amine, a methyl group at the meta position, and a bromine atom at the para position relative to the nitrogen. Direct bromination of N,3-dimethylaniline is often plagued by regioselectivity issues (yielding mixtures of 4-bromo and 6-bromo isomers) due to the competing directing effects of the amino and methyl groups.

To ensure "Scientific Integrity" and process reliability, this guide adopts a Retrosynthetic Route that fixes the bromine position before the methylation step.

Strategic Advantages:

  • Regiocontrol: Starting with 4-bromo-3-methylaniline eliminates isomer separation downstream.

  • Mono-Selectivity: Reductive amination using paraformaldehyde and sodium borohydride in acetic acid favors the secondary amine over the tertiary amine.

  • Scalability: The reagents (NaBH₄, Paraformaldehyde, Acetic Acid) are inexpensive and manageable at scale with proper engineering controls.

Retrosynthesis Target 4-Bromo-N,3-dimethylaniline HCl (Target) Intermediate 4-Bromo-N,3-dimethylaniline (Free Base) Target->Intermediate HCl Salt Formation SM 4-Bromo-3-methylaniline (Starting Material) Intermediate->SM Reductive Methylation (PFA / NaBH4 / AcOH)

Caption: Retrosynthetic disconnection showing the linear transformation from the brominated aniline precursor.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.CAS
4-Bromo-3-methylaniline Starting Material1.06933-10-4
Paraformaldehyde (PFA) C1 Source5.030525-89-4
Sodium Borohydride (NaBH₄) Reducing Agent5.016940-66-2
Glacial Acetic Acid Solvent/CatalystVol (10-15x)64-19-7
Ethyl Acetate / NaHCO₃ Workup--
HCl (4M in Dioxane or Gas) Salt Formation1.1-
Step 1: Selective Reductive N-Methylation

Rationale: The use of acetic acid serves a dual purpose: it acts as a solvent and protonates the imine intermediate, activating it for reduction by borohydride while mitigating the formation of the tertiary amine.

Procedure:

  • Setup: Equip a 3-neck round-bottom flask (or reactor) with a mechanical stirrer, internal thermometer, and an efficient reflux condenser. Purge with Nitrogen (N₂).

  • Dissolution: Charge 4-Bromo-3-methylaniline (1.0 equiv) and Glacial Acetic Acid (10 volumes). Stir at room temperature (20–25 °C) until fully dissolved.

  • Imine Formation: Add Paraformaldehyde (5.0 equiv) in a single portion. Stir the suspension at room temperature for 30–60 minutes.

    • Observation: The mixture may become slightly cloudy or change color as the hemiaminal/imine species forms.

  • Reduction (Critical Step): Cool the mixture to 10–15 °C using an ice/water bath.

    • Safety: Slowly add Sodium Borohydride (NaBH₄) (5.0 equiv) portion-wise (pellets preferred over powder for scale to control rate).

    • Caution: Massive hydrogen gas evolution (

      
      ) will occur. Ensure adequate venting. Maintain internal temperature < 25 °C to prevent side reactions.
      
  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1] The starting primary amine should be consumed (<1%).

  • Quench: Pour the reaction mixture slowly into crushed ice/water (20 volumes). Neutralize carefully with solid

    
     or 
    
    
    
    solution until pH ~8–9.
  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 5 volumes). Combine organics, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
    • Result: Yellow to orange oil (Crude Free Base). Yield typically 85–92%.

Step 2: Hydrochloride Salt Formation & Purification

Rationale: The free base is an oil and prone to oxidation. Converting it to the HCl salt provides a stable, crystalline solid that rejects impurities (unreacted starting material or dimethylated byproducts) during crystallization.

Procedure:

  • Dissolution: Dissolve the crude oil from Step 1 in Diethyl Ether or MTBE (5 volumes). Cool to 0–5 °C.

  • Acidification: Dropwise add 4M HCl in Dioxane (or bubble HCl gas) until no further precipitation occurs (pH < 2).

  • Isolation: A white to off-white precipitate will form immediately. Stir for 30 minutes at 0 °C.

  • Filtration: Filter the solid under inert atmosphere (nitrogen blanket) if possible to avoid moisture uptake.

  • Recrystallization (Polishing): If purity is <98%, recrystallize from Isopropanol/Ethanol .

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Process Flow & Engineering Controls

For large-scale manufacturing, heat transfer and gas management are critical.

ProcessFlow Start Start: 4-Bromo-3-methylaniline Reactor Reactor A: Acetic Acid + PFA (Imine Formation) Start->Reactor Cooling Cooling Loop (< 15°C) Reactor->Cooling Addition Controlled Addition: NaBH4 (H2 Gas Venting Essential) Cooling->Addition Temp Control Quench Quench: Ice/Water + Neutralization Addition->Quench Reaction Complete Extraction Extraction: Ethyl Acetate Phase Separation Quench->Extraction SaltForm Reactor B: HCl Salt Formation (Crystallization) Extraction->SaltForm Final Final Product: HCl Salt (Vacuum Dry) SaltForm->Final

Caption: Unit operation workflow emphasizing temperature control during the exothermic hydride addition.

Analytical Data & QC Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
1H NMR (DMSO-d6)

2.30 (s, 3H, Ar-CH3), 2.75 (s, 3H, N-CH3), 6.5-7.4 (m, 3H, Ar-H)
Matches Structure
Mass Spec [M+H]+ = 214/216 (Br pattern)LC-MS
Melting Point Distinct (e.g., 180–185 °C, dependent on solvate)DSC/Capillary

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Old NaBH₄ (decomposed) or insufficient PFA.

    • Fix: Ensure NaBH₄ is fresh. Increase PFA to 6.0 equiv. Ensure reaction time is sufficient after warming to RT.

  • Issue: Over-methylation (Dimethyl product).

    • Cause: Temperature too high during NaBH₄ addition or incorrect stoichiometry.

    • Fix: Keep addition temperature strictly < 15 °C. The secondary amine is sterically hindered enough to discourage tertiary formation if temperature is controlled.

  • Issue: Product is sticky/oily.

    • Cause: Residual Acetic Acid or incomplete salt formation.

    • Fix: Perform an extra brine wash during extraction. Use anhydrous ether/dioxane for the salt step.

References

  • Source: B. S. Jursic, Synthetic Communications, 1996, 26, 2229.
  • Synthesis of 4-bromo-3-methylaniline derivatives (Scale-up context)

    • Source:Università degli Studi di Milano (AIR Unimi). "Investigation of the role of alpha7 nicotinic Acetylcholine receptors...".
    • URL:[Link] (Search: "4-bromo-3-methylaniline reductive methylation")

    • Relevance: Confirms the specific protocol (PFA/NaBH4)
  • Safety of Brominated Anilines

    • Source: PubChem Compound Summary for CID 23359 (4-Bromo-3-methylaniline).
    • URL:[Link]

    • Relevance: Safety d

Sources

Application Note: Preparation and Qualification of a 4-Bromo-N,3-dimethylaniline Hydrochloride Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, qualification, and management of a 4-Bromo-N,3-dimethylaniline hydrochloride analytical standard. As a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals, the availability of a well-characterized, high-purity analytical standard is paramount for accurate quantification in process monitoring, quality control, and stability studies.[1][2] This guide moves beyond a simple protocol, delving into the scientific rationale behind key procedural steps, outlining a self-validating workflow, and emphasizing safety and data integrity in accordance with global regulatory expectations.[3]

Introduction: The Role of an Analytical Standard

An analytical standard serves as a calibrated reference point against which unknown samples are measured. Its accuracy and purity are therefore foundational to the reliability of all subsequent analytical data. For a compound like this compound, which may be a starting material or intermediate in a regulated drug development pipeline, errors in standard preparation can lead to incorrect batch release decisions, flawed impurity profiling, and compromised regulatory submissions.

The procedures outlined herein are designed to align with the principles of analytical procedure development and validation as described by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[3][4][5] The goal is to establish a "fit-for-purpose" analytical standard with a documented chain of custody and verifiable quality attributes.[5]

Compound Properties & Safety Considerations

A thorough understanding of the analyte's physicochemical properties and associated hazards is a prerequisite for safe and effective standard preparation.

Physicochemical Data Summary

The properties of the free base, 4-Bromo-N,N-dimethylaniline, are well-documented and provide a basis for understanding the hydrochloride salt. The salt form is specifically utilized to enhance aqueous solubility.

PropertyValueSource
Chemical Name This compound-
CAS Number Not explicitly found for HCl salt; 586-77-6 for free base[6]
Molecular Formula C₈H₁₁BrClNCalculated
Molecular Weight 236.54 g/mol
Appearance Typically a white to off-white or beige crystalline solid.[7][8][7][8]
Melting Point (Free Base) 52-54 °C[7][9]
Solubility (Free Base) Insoluble in water; Soluble in methanol, ethanol, ether, chloroform.[1][9][10][1][9][10]
Solubility (HCl Salt) Expected to be soluble in water and polar organic solvents like methanol due to its salt form.[11][11]
pKa (Free Base) 4.23 (at 25 °C)[8][9]
Critical Safety Precautions

Substituted anilines as a class are hazardous compounds. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled.[6][12][13] Causes serious skin and eye irritation.[6][12][13] May cause respiratory irritation.[12][14]

  • Required PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles with side shields or a face shield.

    • A properly fitted lab coat.

  • Handling: Avoid creating and inhaling dust.[7][15] Do not eat, drink, or smoke in the handling area.[7][13] Ensure an eyewash station and safety shower are immediately accessible.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Scientist's Note: The hydrochloride salt form is prepared by reacting the basic aniline with hydrochloric acid. This significantly increases its polarity and, consequently, its solubility in aqueous and polar organic solvents, which is a critical factor for preparing solutions for reversed-phase HPLC analysis.[11]

Protocol: Preparation of Primary Stock Standard (1.0 mg/mL)

This protocol details the preparation of a high-concentration primary stock standard, from which all subsequent working standards and calibration curves will be derived. Accuracy at this stage is critical.

Materials and Reagents
  • Analyte: this compound (Purity ≥ 98%).

  • Solvent: HPLC-grade Methanol or Acetonitrile.

  • Equipment:

    • Calibrated 4 or 5-place analytical balance.

    • 10.00 mL Class A volumetric flask.

    • Weighing paper or boat.

    • Spatula.

    • Ultrasonic bath.

    • Glass Pasteur pipette or syringe.

    • Amber glass vial with a PTFE-lined cap for storage.

Step-by-Step Procedure
  • Tare the Balance: Place a clean, new weighing paper on the analytical balance and tare the mass to zero.

  • Weigh the Analyte: Accurately weigh approximately 10.0 mg of this compound onto the weighing paper. Record the exact mass to at least four decimal places (e.g., 10.05 mg).

    • Expertise & Experience: Weighing by difference is a superior technique for minimizing error. First, weigh a vial containing the analyte. Transfer a small amount of the solid to the volumetric flask, then re-weigh the original vial. The difference in mass is the amount transferred. This negates errors from static or material clinging to the weigh paper.

  • Quantitative Transfer: Carefully transfer the weighed solid into a 10.00 mL Class A volumetric flask. Rinse the weighing paper with the chosen solvent (e.g., Methanol) multiple times, transferring the rinsing solvent into the flask to ensure all analyte is transferred.

  • Dissolution: Add approximately 5-7 mL of the solvent to the volumetric flask. Gently swirl the flask to begin dissolving the solid.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.

    • Causality: Sonication uses high-frequency sound waves to create cavitation bubbles, which gently scrub the surface of the solid particles, accelerating dissolution far more effectively than simple swirling or vortexing. This is crucial for preventing the formation of micro-particulates that can lead to inaccurate concentrations.

  • Dilution to Volume: Allow the solution to return to ambient temperature. Once equilibrated, carefully add the solvent dropwise until the bottom of the meniscus is perfectly aligned with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Concentration Calculation: Calculate the precise concentration of the stock standard using the following formula:

    Concentration (mg/mL) = (Mass of Analyte (mg) × Purity) / Volume of Flask (mL)

    Example: (10.05 mg × 0.985) / 10.00 mL = 0.990 mg/mL

  • Transfer and Storage: Immediately transfer the solution to a clearly labeled amber glass vial. The label should include: Compound Name, Concentration, Preparation Date, Analyst's Initials, and Expiration Date. Store the solution under recommended conditions (see Section 5).

Protocol: Preparation of Working Standards & Calibration Curve

Working standards are dilutions of the primary stock used to generate a calibration curve for instrument quantification.

Workflow for Serial Dilution

This workflow minimizes the use of the primary stock and reduces the potential for propagated error. A series of five calibration standards and a check standard are recommended.

G cluster_0 Preparation of Working Standards cluster_1 Calibration Standards (CAL) stock Primary Stock (e.g., 1.0 mg/mL) ws1 Working Standard 1 (e.g., 100 µg/mL) stock->ws1 1:10 Dilution cal1 CAL 1 (1.0 µg/mL) ws1->cal1 Dilute to Final Volume cal2 CAL 2 (5.0 µg/mL) ws1->cal2 Dilute to Final Volume cal3 CAL 3 (10.0 µg/mL) ws1->cal3 Dilute to Final Volume cal4 CAL 4 (25.0 µg/mL) ws1->cal4 Dilute to Final Volume cal5 CAL 5 (50.0 µg/mL) ws1->cal5 Dilute to Final Volume G start Prepared Primary Stock hplc HPLC-PDA Analysis Purity Check (Peak Area %) Retention Time Match start->hplc Inject ms LC-MS Analysis Identity Confirmation (Mass-to-Charge Ratio) hplc->ms Confirm Peak end Qualified Analytical Standard ms->end Verified

Caption: Workflow for the qualification of the analytical standard.

  • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass-to-charge ratio (m/z) of the analyte, verifying its molecular identity.

  • Purity Assessment: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) detector. [16][17]Purity is typically assessed by peak area percentage. The main peak should represent >98% of the total integrated area. [16]* Application Example (HPLC): Substituted anilines are well-suited for reversed-phase HPLC. [16][18]A typical method might use a C18 column with a mobile phase of acetonitrile and water (with a buffer like phosphate or a modifier like formic acid) to achieve good separation. [16][19]

Storage and Stability
  • Storage Conditions: Store stock and working solutions in amber vials at 2-8°C to protect from light and minimize solvent evaporation and potential degradation. [9][20]Aniline compounds can be sensitive to prolonged air exposure. [21]* Stability Assessment: The stability of the standard in solution should be determined. This can be done by analyzing the solution at set time points (e.g., 0, 7, 14, 30 days) and comparing the purity and concentration to the initial result. A standard is typically considered stable if the result remains within ±2% of the initial value.

Conclusion

The preparation of an analytical standard for this compound is a foundational laboratory activity that demands meticulous technique and rigorous verification. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers, scientists, and drug development professionals can produce accurate, reliable, and defensible analytical standards. Adherence to these principles of safety, quantitative accuracy, and self-validating qualification is essential for ensuring data integrity throughout the analytical lifecycle.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • Adeyeye, A., et al. (1987).
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Al-Qaim, F. F., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PeerJ. Analytical chemistry, 3, e15.
  • Ketone Pharma. (n.d.). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • Boudina, A., et al. (2018).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7807, 4-Bromoaniline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
  • Mondal, P., et al. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. ACS Omega.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11465, 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q14 Analytical Procedure Development. Retrieved from [Link]

  • Elder, D. (2024). ICH Q14 – latest guideline on analytical procedure development. European Pharmaceutical Review.
  • Pawar, A., et al. (2025). Analytical method validation: ICH and USP perspectives.
  • International Council for Harmonisation. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp.
  • Thermo Fisher Scientific. (n.d.). 4-Bromo-N,N-Dimethylanilin, 98+ %.

Sources

Application Note: 4-Bromo-N,3-dimethylaniline Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-N,3-dimethylaniline hydrochloride (CAS: 2172169-19-4) is a high-value bifunctional building block characterized by orthogonal reactivity. Its structure features an aryl bromide motif positioned ortho to a methyl group and para to a secondary


-methyl amine. This specific substitution pattern offers a strategic advantage in drug design: the C3-methyl group introduces steric constraints that can lock bioactive conformations, while the secondary amine and aryl bromide provide distinct handles for divergent synthesis. This guide details the handling, free-basing, and application of this scaffold in Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations, tailored for high-throughput medicinal chemistry.

Chemical Profile & Structural Significance

Physicochemical Properties
PropertyDataNote
IUPAC Name This compound
CAS Number 2172169-19-4Specific to HCl salt
Molecular Formula

Molecular Weight 236.54 g/mol
Appearance Off-white to pale beige crystalline solidHygroscopic; store desiccated
Solubility Soluble in Water, DMSO, MeOH; Insoluble in

, Hexanes
Free base is soluble in organics
Structural Utility in Drug Design

The 3-methyl group is the critical differentiator of this scaffold compared to the simpler 4-bromo-N-methylaniline.

  • Conformational Restriction: The C3-methyl induces a twist in the biaryl axis of downstream Suzuki products, often improving selectivity for kinase pockets or GPCRs by reducing rotational freedom [1].

  • Metabolic Stability: The methyl group blocks the ortho-position relative to the bromide, potentially reducing metabolic oxidation at that site.

  • Orthogonal Reactivity:

    • Site A (Secondary Amine): Nucleophilic center for acylation, alkylation, or

      
       reactions.
      
    • Site B (Aryl Bromide): Electrophilic center for Pd-catalyzed cross-couplings.

Synthetic Utility & Mechanisms

The compound serves as a "linchpin" intermediate. The hydrochloride salt form ensures stability against oxidation during storage but requires neutralization (free-basing) prior to use in transition-metal catalyzed reactions to prevent catalyst poisoning by halides or protonation of basic ligands.

Divergent Synthesis Pathways

G Start 4-Bromo-N,3-dimethylaniline HCl Salt FreeBase Free Base (In situ generation) Start->FreeBase 1. NaHCO3/EtOAc or DIPEA (in situ) Amide Tertiary Amide/Urea (Kinase Hinge Binder) FreeBase->Amide R-COCl or Isocyanate BiarylAmine Tri-substituted Aniline (Buchwald Product) FreeBase->BiarylAmine Ar-X, Pd(0) Buchwald-Hartwig Biaryl Biaryl Scaffold (Suzuki Product) FreeBase->Biaryl Ar-B(OH)2, Pd(0) Suzuki-Miyaura Biaryl->BiarylAmine Sequential Functionalization

Figure 1: Divergent synthetic workflow starting from the HCl salt. The pathway allows for sequential functionalization of the Nitrogen or Carbon centers.

Experimental Protocols

Protocol A: Free-Basing (Mandatory Pre-step)

Context: Palladium catalysts are sensitive to high concentrations of chloride ions and acidic protons. Using the HCl salt directly in non-buffered catalytic conditions often leads to stalled reactions.

Reagents:

  • 4-Bromo-N,3-dimethylaniline HCl (1.0 equiv)

  • Saturated aqueous

    
    [1]
    
  • Ethyl Acetate (EtOAc)[1]

Procedure:

  • Suspend the HCl salt in EtOAc (10 mL per gram).

  • Add an equal volume of saturated aqueous

    
    .
    
  • Stir vigorously for 15 minutes until the solid dissolves and gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer once with EtOAc.[1]

  • Dry combined organics over

    
    , filter, and concentrate in vacuo to yield the free base oil .
    
    • Note: Use immediately.[2] The free amine is prone to oxidation (darkening) upon prolonged air exposure.

Protocol B: Regioselective Suzuki-Miyaura Coupling

Objective: Coupling at the aryl bromide position while tolerating the secondary amine. Challenge: The free secondary amine can compete as a ligand for Pd or undergo N-arylation. Use of a weak base and specific ligands is crucial [2].

Reaction Scheme:



Materials:

  • Free base of 4-Bromo-N,3-dimethylaniline (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[3]

  • Catalyst:

    
     (5 mol%) - Chosen for robustness against steric bulk of the ortho-methyl group.
    
  • Base:

    
     (3.0 equiv) - Anhydrous prevents hydrolysis.
    
  • Solvent: 1,4-Dioxane/Water (4:1) degassed.[4][5]

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the free base, boronic acid, base, and catalyst.

  • Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed solvent via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[6] The starting bromide (Rt ~ X min) should disappear.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry (

    
    ) and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The secondary amine product is usually polar; adding 1%

    
     to the eluent prevents streaking.
    
Protocol C: N-Acylation (Amide Formation)

Objective: Capping the nitrogen to form a pharmacophore (e.g., acrylamide for covalent inhibition).

Materials:

  • 4-Bromo-N,3-dimethylaniline HCl (1.0 equiv)

  • Acryloyl chloride (1.1 equiv)

  • DIPEA (2.5 equiv) - Excess base neutralizes the HCl salt and the HCl generated during reaction.

  • DCM (Anhydrous)

Step-by-Step:

  • Suspend the aniline HCl salt in DCM at 0°C.

  • Add DIPEA dropwise. The suspension should clear as the free base forms.

  • Add Acryloyl chloride dropwise over 10 minutes.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Add saturated

    
    .[1]
    
  • Isolation: Extract with DCM. The product (N-methyl-N-(4-bromo-3-methylphenyl)acrylamide) is stable and can be purified on silica.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Steric hindrance from C3-MethylSwitch to SPhos Pd G2 or XPhos Pd G2 catalysts, which are designed for sterically demanding substrates [3].
Pd Black Formation Amine poisoning the catalystEnsure the amine is free-based before adding Pd. Increase catalyst loading to 5-10 mol%.
N-Arylation Side Product Competition during SuzukiUse a weaker base (

) or protect the amine (e.g., Boc) prior to coupling if the boronic acid is electron-deficient.
Incomplete Dissolution HCl salt insolubilityDo not use the HCl salt in non-polar solvents (Toluene/Hexane). Always use a biphasic system or free-base first.

Safety & Handling (MSDS Summary)

  • Hazards: Acute toxicity (Oral/Dermal), Skin Irritant, Eye Irritant.[7]

  • Specific Note: Aromatic amines can be methemoglobinemia inducers. Handle in a fume hood with nitrile gloves.

  • Storage: Hygroscopic. Store at room temperature in a desiccator. The HCl salt is stable for years; the free base degrades within weeks.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides and Esters with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • ChemicalBook. (2024). This compound Product Page & MSDS. Link

  • BenchChem. (2025).[8] Technical Guide to Brominated Aniline Derivatives. Link

Sources

Application Note: Regioselective Bromination of N,3-Dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the regioselective bromination of N,3-dimethylaniline (also known as N-methyl-m-toluidine) to synthesize 4-bromo-N,3-dimethylaniline . While classical bromination using elemental bromine (


) is effective, this guide prioritizes the use of N-Bromosuccinimide (NBS)  in polar aprotic solvents (Acetonitrile or DMF). This method offers superior regiocontrol, milder conditions, and easier handling compared to liquid bromine, minimizing oxidative side reactions common with secondary amines.

The protocol targets the C4-position (para to the amino group), driven by the synergistic directing effects of the N-methylamino and methyl substituents.

Mechanistic & Retrosynthetic Analysis[1]

Substrate Analysis

The substrate, N,3-dimethylaniline , contains two activating groups on the benzene ring:

  • -NHMe (Position 1): A strong activating group and ortho, para-director.

  • -Me (Position 3): A weak activating group and ortho, para-director.

Regioselectivity Logic

The directing effects reinforce substitution at the C4 and C6 positions.

  • C4 (Para to -NHMe, Ortho to -Me): Highly activated. The steric hindrance from the adjacent methyl group is minimal compared to the electronic activation provided by the para-amino group.

  • C6 (Ortho to -NHMe, Para to -Me): Activated, but less favorable than C4 due to the stronger para-directing influence of the amino group compared to the methyl group.

  • C2 (Ortho to both): Sterically crowded (sandwiched between -NHMe and -Me); substitution here is negligible.

Reaction Pathway Diagram

The following diagram illustrates the electronic directing effects and the reaction pathway.

ReactionPathway Substrate N,3-Dimethylaniline (Substrate) Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + NBS (MeCN, 0°C) Reagent NBS (Electrophile Source) Reagent->Intermediate Product 4-Bromo-N,3-dimethylaniline (Major Product) Intermediate->Product - H+ Byproduct Succinimide Intermediate->Byproduct

Caption: Electrophilic aromatic substitution pathway favoring C4-bromination via NBS activation.

Experimental Protocol: NBS-Mediated Bromination

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCAS No.
N,3-Dimethylaniline 135.211.0Substrate696-44-6
N-Bromosuccinimide (NBS) 177.981.05Brominating Agent128-08-5
Acetonitrile (MeCN) 41.05SolventReaction Medium75-05-8
Ethyl Acetate 88.11SolventExtraction141-78-6
Sodium Thiosulfate 158.11QuenchNeutralize oxidants7772-98-7
Step-by-Step Procedure

Step 1: Preparation (0 min)

  • Ensure all glassware is clean and dry. A nitrogen atmosphere is recommended but not strictly required if the solvent is dry.

  • Safety: NBS is an irritant. N,3-dimethylaniline is toxic by inhalation and skin contact. Work in a fume hood.

Step 2: Dissolution (15 min)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,3-dimethylaniline (1.35 g, 10.0 mmol) in Acetonitrile (20 mL).

  • Cool the solution to 0°C using an ice-water bath. Cooling is critical to prevent exotherms and improve regioselectivity.

Step 3: Addition (30 min)

  • Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes.

  • Note: The solution may darken slightly (orange/brown) due to trace bromine liberation, but should remain largely clear/yellow.

  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20-25°C) .

Step 4: Reaction Monitoring (2-3 hours)

  • Stir at room temperature for 2–3 hours.

  • In-Process Control (IPC): Monitor by TLC (Eluent: 10% EtOAc in Hexanes).

    • Substrate Rf: ~0.50[4]

    • Product Rf: ~0.40 (slightly more polar due to Br).

    • Visualization: UV lamp (254 nm).

Step 5: Workup (45 min)

  • Quench the reaction by adding 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate) (20 mL) to destroy any unreacted NBS/bromine.

  • Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers and wash with Brine (saturated NaCl, 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ (Sodium Sulfate).[3]

  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Step 6: Purification

  • The crude product is typically a yellow oil .[5]

  • If high purity (>98%) is required, perform Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of 0% -> 10% EtOAc in Hexanes.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Amine in MeCN Cool Cool to 0°C Start->Cool AddNBS Add NBS (1.05 eq) Portion-wise Cool->AddNBS Stir Stir at RT (2-3 Hours) AddNBS->Stir Check Check TLC (Complete?) Stir->Check Check->Stir No Quench Quench: Na2S2O3 (aq) Check->Quench Yes Workup Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Quench->Workup Purify Concentrate & Column Chromatography Workup->Purify End Final Product: Yellow Oil Purify->End

Caption: Operational workflow for the NBS bromination of N,3-dimethylaniline.

Expected Data & Characterization

ParameterSpecificationNotes
Appearance Yellow OilMay darken upon storage; store under inert gas.
Yield 75% - 85%Optimized yields after chromatography.
¹H NMR (CDCl₃) δ ~7.30 (d, 1H), 6.55 (s, 1H), 6.45 (d, 1H)Diagnostic shift of aromatic protons due to Br.
Mass Spec (ESI) [M+H]⁺ = 214.0/216.0Characteristic 1:1 isotopic pattern for Bromine.
Boiling Point >250°C (Predicted)Do not distill at atmospheric pressure.

Interpretation: The product, 4-bromo-N,3-dimethylaniline , is characterized by the loss of the C4 proton signal in NMR and a downfield shift of the adjacent protons. The 1:1 intensity ratio of the parent ion peaks (m/z 214 and 216) in Mass Spectrometry confirms the presence of a single bromine atom.

Troubleshooting & Optimization

  • Issue: Polybromination (Dibromo product)

    • Cause: Excess NBS or high temperature.

    • Solution: Strictly control NBS stoichiometry (1.00 - 1.05 eq) and maintain 0°C during addition.

  • Issue: N-Bromination (N-Br species)

    • Cause: Reaction stopped too early or insufficient quenching.

    • Solution: N-Br bonds are often labile. The aqueous thiosulfate quench usually reduces any N-Br species back to the amine. If N-Br persists (seen as unstable spots on TLC), stir the aqueous quench longer.

  • Issue: Low Conversion

    • Cause: Old/Degraded NBS.

    • Solution: Recrystallize NBS from water if it appears yellow/brown (should be white).

Alternative Method: Elemental Bromine ( )

For large-scale (>100g) applications where NBS cost is prohibitive, elemental bromine in acetic acid is a viable alternative.

  • Solvent: Glacial Acetic Acid.[1]

  • Procedure: Dissolve amine in AcOH. Add

    
     (1.0 eq) in AcOH dropwise at <20°C.
    
  • Workup: Pour into ice water. Neutralize with NaOH or Na₂CO₃ to pH ~8. Extract with DCM.[6]

  • Note: This method is more exothermic and requires careful temperature control to prevent over-bromination.

References

  • NBS Bromination Methodology

    • Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile.
    • Source:

    • Context: Establishes NBS/MeCN as a standard regioselective protocol.
  • Product Characterization (4-bromo-N,3-dimethylaniline)

    • Investigation of the role of alpha7 nicotinic Acetylcholine receptors... (Compound 16)
    • Source:

    • Context: Confirms the synthesis, yield (77%)
  • General Bromination of Dialkyl Anilines

    • Bromination of N,N-Dimethylaniline (Prezi/Academic Protocol).
    • Source:

    • Context: Provides the foundational logic for para-substitution in activ
  • Safety Data

    • 4-Bromo-N,N-dimethylaniline Safety D
    • Source:

    • Context: Handling precautions for brominated aniline derivatives.[1][6]

Sources

Application Note: Strategic Use of 4-Bromo-N,3-dimethylaniline Hydrochloride in Chromophore Design

[1]

Executive Summary & Chemical Profile

This compound is a highly functionalized aniline derivative used primarily as a coupling component in the synthesis of azo dyes and as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2]

Its structural uniqueness lies in the Para-Bromo / Meta-Methyl substitution pattern.[1] Unlike standard aniline couplers where the para position is the primary reactive site, this molecule has the para position blocked by a bromine atom.[1] This forces electrophilic substitution (azo coupling) to the ortho position (C6), or necessitates the use of the bromine as a leaving group in metal-catalyzed cross-coupling to extend the conjugated system.[1]

Chemical Specifications
PropertySpecification
Systematic Name This compound
Formula C₈H₁₁BrClN
MW 236.54 g/mol
Functional Groups Secondary Amine (-NHMe), Aryl Bromide (-Br), Aryl Methyl (-Me)
Key Reactivity Ortho-directed Electrophilic Substitution (SEAr), Pd-Catalyzed Cross-Coupling
Solubility Soluble in water/methanol (as salt); Free base soluble in DCM, EtOAc

Material Preparation: Free-Basing Protocol

Rationale: The hydrochloride salt is stable for storage but non-nucleophilic.[1] For use as a coupler or in metal catalysis, the free amine must be liberated to restore the electron-donating capability of the nitrogen lone pair.[1]

Protocol:

  • Dissolution: Dissolve 10.0 g of 4-Bromo-N,3-dimethylaniline HCl in 100 mL of deionized water. Ensure complete dissolution (mild heating to 30°C if necessary).[1]

  • Neutralization: Slowly add 10% NaOH solution dropwise with vigorous stirring until pH reaches 9-10. The solution will become cloudy as the organic free base oils out or precipitates.[1]

  • Extraction: Extract the mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure to yield the free base (typically a pale yellow/brown oil or low-melting solid).[1]

    • Yield Target: >95%[1][3]

Application I: Synthesis of Ortho-Azo Disperse Dyes

Mechanism: Azo coupling typically targets the para position.[1][4] Since C4 is blocked by Bromine, coupling is directed to the ortho position (C6).[1] The C2 position is sterically hindered by the adjacent N-Methyl and C3-Methyl groups, making C6 the exclusive site for substitution.[1]

Significance: Ortho-azo dyes often exhibit bathochromic shifts and enhanced light fastness due to intramolecular hydrogen bonding between the azo nitrogen and the secondary amine hydrogen.[1]

Step-by-Step Protocol
Phase A: Preparation of Diazo Component (Example: 4-Nitroaniline)[1]
  • Charge: In a 250 mL beaker, add 1.38 g (10 mmol) of 4-Nitroaniline.

  • Acidification: Add 15 mL of 5 M HCl. Heat gently to dissolve, then cool rapidly to 0–5°C in an ice-salt bath to precipitate the amine hydrochloride as fine crystals (crucial for reactivity).[1]

  • Diazotization: Add a solution of Sodium Nitrite (0.76 g, 11 mmol) in 5 mL water dropwise, maintaining temperature < 5°C.

  • Confirmation: Stir for 20 mins. Test with starch-iodide paper (instant blue = excess nitrous acid).[1] Destroy excess HNO₂ with a spatula tip of Sulfamic Acid or Urea.[1]

Phase B: Coupling with 4-Bromo-N,3-dimethylaniline[1]
  • Coupler Solution: Dissolve 2.14 g (10 mmol) of 4-Bromo-N,3-dimethylaniline (Free Base) in 20 mL of Glacial Acetic Acid.

    • Note: Acetic acid is chosen to solubilize the hydrophobic coupler while buffering the reaction.[1]

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Phase A) to the Coupler Solution over 30 minutes.

    • Temperature: Maintain < 10°C.[1][5]

    • pH Control: Simultaneously add Saturated Sodium Acetate solution to maintain pH 4–5.[1]

    • Critical Check: At low pH, coupling is slow; at high pH, the diazonium salt degrades.[1] pH 4–5 is the "Goldilocks" zone for aniline couplers.[1]

  • Completion: Stir for 2-4 hours. A deep colored precipitate (Red/Violet) will form.[1]

  • Workup: Pour the mixture into 200 mL ice water. Neutralize with NaHCO₃ if necessary to fully precipitate the dye.[1] Filter, wash copiously with water, and recrystallize from Ethanol.[1]

Application II: Scaffold Extension via Suzuki-Miyaura Coupling

Rationale: The C4-Bromine atom is an excellent handle for Palladium-catalyzed cross-coupling.[1] This allows the synthesis of biaryl chromophores or extended conjugation systems used in organic electronics or fluorescent probes.[1]

Protocol:

  • Reagents: Combine 4-Bromo-N,3-dimethylaniline (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3-5 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent: Degassed Toluene/Ethanol/Water (4:1:1).[1]

  • Conditions: Reflux under Nitrogen/Argon for 12–18 hours.

  • Outcome: The Bromine is replaced by the aryl group, extending the pi-system while retaining the amine donor for potential subsequent dye synthesis.[1]

Visualizing the Workflow

The following diagram illustrates the divergent pathways for this molecule: Pathway A (Dye Synthesis via Ortho-Coupling) and Pathway B (Scaffold Extension).[1]

GStart4-Bromo-N,3-dimethylaniline(Hydrochloride)FreeBaseFree Base Preparation(NaOH Neutralization)Start->FreeBase  DeprotonationCouplingOrtho-Coupling Reaction(pH 4-5, <10°C)FreeBase->Coupling  Pathway ASuzukiSuzuki-Miyaura Coupling(Pd(0), Base, Heat)FreeBase->Suzuki  Pathway BDiazoDiazo Component(Ar-N2+)Diazo->CouplingDyeOrtho-Azo Disperse Dye(Coupling at C6)Coupling->Dye  SEAr MechanismBoronicAryl Boronic Acid(Ar'-B(OH)2)Boronic->SuzukiBiarylExtended Biaryl Scaffold(Conjugation Extension)Suzuki->Biaryl  Pd Cycle

Caption: Divergent synthetic utility of 4-Bromo-N,3-dimethylaniline: Ortho-azo coupling (Left) vs. Palladium-catalyzed cross-coupling (Right).

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC Purity: >98% required for pharmaceutical/dye grade.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.[1]

  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the broad NH₃⁺ signal (salt) and appearance of sharp NH signal (free base).[1]

    • Verify the integration of the N-Methyl (~2.8 ppm) and Ring-Methyl (~2.3 ppm).[1]

    • Confirm 1,3,4-substitution pattern in the aromatic region.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Dye Yield pH too low (<3) preventing coupling.[1]Adjust buffer to pH 4-5 using Sodium Acetate.[1]
Formation of Triazenes pH too neutral/basic; N-coupling favored over C-coupling.[1]Increase acidity slightly or heat with acid to rearrange triazene to azo dye.[1]
Tarry Product Decomposition of diazonium salt.[1]Keep temperature strictly < 5°C during addition; add diazo solution slower.
Incomplete Suzuki Rxn Catalyst poisoning or O₂ presence.[1]Ensure rigorous degassing of solvents; use fresh catalyst.[1]

References

  • Otutu, J. O., et al. (2014).[1][6] "Synthesis of disazo disperse dye compounds derived from 4-bromoaniline and 3-aminophenol." Chemistry and Materials Research.

  • Organic Chemistry Portal. "Azo Coupling - Mechanism and Conditions." Organic Chemistry Portal.

  • BenchChem. "Application Notes: Synthesis of Azo Dyes Using Substituted Anilines." BenchChem Technical Library.

  • ChemicalBook. "4-Bromo-3-methylaniline Synthesis and Properties." ChemicalBook Database.[1]

  • Carey, F. A. (2000).[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[1] (Standard text for SEAr mechanisms).

LC-MS method development for 4-Bromo-N,3-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Method Development for 4-Bromo-N,3-dimethylaniline Hydrochloride

Executive Summary & Scope

This technical guide details the protocol for developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for This compound . This compound is a halogenated secondary aniline, often utilized as an intermediate in the synthesis of pharmaceutical APIs (Active Pharmaceutical Ingredients) or agrochemicals.[1][2]

The primary challenges in analyzing this compound include:

  • Salt Dissociation: Ensuring the hydrochloride salt is fully dissolved and the free base is appropriately protonated for ESI efficiency.[1][2]

  • Isotopic Pattern: Managing the characteristic 1:1 isotopic abundance of Bromine (

    
     and 
    
    
    
    ).[1][2]
  • Positional Isomerism: Differentiating it from isomers like 4-Bromo-N,N-dimethylaniline or 4-Bromo-2-methyl-N-methylaniline.[1]

Compound Characterization & Physicochemical Profile

Understanding the analyte is the first step in rational method design.[1][2]

PropertyValue / DescriptionAnalytical Implication
Chemical Formula

Free base MW: ~214.10 Da.[1] Salt MW: ~250.56 Da.[1][2]
Monoisotopic Mass 213.015 (for

)
Target [M+H]+: 214.0 (100%) and 216.0 (97%).[1][2]
Structure Secondary amine (N-methyl), 3-methyl, 4-bromo substitution.[1]Secondary amines ionize strongly in ESI(+) .
pKa (Calculated) ~4.5 - 5.0 (Aniline nitrogen)Requires acidic mobile phase (pH < 3) to ensure 100% protonation.[1]
LogP (Predicted) ~3.1 (Free Base)Hydrophobic.[1][2] Strong retention on C18 columns.
Solubility Soluble in Water/MeOH (as HCl salt).[1][2]Dissolve in high-aqueous diluent to prevent salt precipitation.[1][2]

Sample Preparation Protocol

Objective: To create a stable stock solution that prevents degradation or precipitation.

Step 3.1: Stock Solution Preparation
  • Weighing: Accurately weigh 10.0 mg of this compound into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Methanol (LC-MS Grade) . Sonicate for 5 minutes until fully dissolved. The HCl salt may require initial water contact, but methanol is usually sufficient for this organic salt.[1][2] If turbidity persists, add 1 mL Water.[1][2]

  • Dilution: Make up to volume with Methanol.

    • Concentration: 1.0 mg/mL (Free base equivalent ~0.85 mg/mL).[1][2]

  • Storage: Transfer to amber glass vials. Store at 4°C. Stable for 2 weeks.

Step 3.2: Working Standard

Dilute the stock 1:1000 with 50:50 Water:Acetonitrile + 0.1% Formic Acid to achieve a 1 µg/mL tuning solution.[1][2]

Mass Spectrometry Optimization (ESI+)

Rationale: Electrospray Ionization (ESI) in positive mode is selected due to the basic secondary amine functionality.[1][2]

Step 4.1: Infusion & Tuning

Infuse the 1 µg/mL working standard at 10 µL/min via syringe pump into the MS source.[1][2]

Q1 Scan (Precursor Selection):

  • Scan Range: 100–300 Da.[1][2]

  • Observation: You will see a distinct doublet separated by 2 Da.[1][2]

    • 
       214.0 (
      
      
      
      isotope)[1]
    • 
       216.0 (
      
      
      
      isotope)[1]
  • Selection: Select

    
     214.0  as the precursor for maximum sensitivity, or sum both for quantitative robustness if sensitivity allows.
    

MS/MS Fragmentation (Product Ion Scan): Apply Collision Energy (CE) ramp (10–50 V) to


 214.0.
  • Predicted Fragments:

    • 
       134.1:  Loss of HBr (Neutral loss 80 Da).[1][2] Primary Quantifier.
      
    • 
       199.0:  Loss of Methyl radical/group (Rare in even-electron ESI, but possible loss of CH3 from N).[1][2]
      
    • 
       119.1:  Ring cleavage/Loss of Br + Methyl.[1][2]
      
Recommended MRM Transitions
AnalytePrecursor (Q1)Product (Q3)Dwell (ms)CE (V)Purpose
4-Bromo-N,3-dimethylaniline 214.0 134.1 5025Quantifier
214.0119.15035Qualifier 1
216.0136.15025Isotope Confirmation

Liquid Chromatography Method

Rationale: A C18 column provides sufficient retention for this hydrophobic aniline.[1][2] Acidic pH is mandatory to maintain the protonated state (


) and prevent peak tailing caused by silanol interactions.[1][2]
Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1][2]

  • Column: Waters BEH C18 (

    
     mm, 1.7 µm) or Phenomenex Kinetex C18.[1][2]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

Gradient Program
Time (min)%BDescription
0.005Initial equilibration (Trap polar impurities).[1]
0.505Hold.[1][2]
3.5095Linear ramp to elute analyte.
4.5095Wash column.[1][2]
4.605Return to initial conditions.
6.005Re-equilibration.[1][2]

Method Validation & Logic Diagram

The following Graphviz diagram illustrates the logical workflow for the method development and the fragmentation pathway used for identification.

MethodDevelopment cluster_0 Sample Prep & Logic cluster_1 MS/MS Fragmentation Pathway cluster_2 LC Separation Logic Salt Analyte: HCl Salt (Water Soluble) FreeBase In Solution: Protonated Free Base [M+H]+ Salt->FreeBase Dissolve in MeOH/Water Precursor Precursor Ion m/z 214.0 (79-Br) FreeBase->Precursor ESI(+) Source MobilePhase MP: Water/ACN + 0.1% Formic Acid FreeBase->MobilePhase Injection Frag1 Product Ion 1 m/z 134.1 [M+H - HBr]+ Precursor->Frag1 Collision Energy ~25V Frag2 Product Ion 2 m/z 119.1 [Ring Cleavage] Precursor->Frag2 Collision Energy ~35V Mechanism Mechanism: Hydrophobic Interaction (C18) + Ion Exchange Suppression MobilePhase->Mechanism Result Sharp Peak RT ~2.5 min Mechanism->Result

Caption: Workflow illustrating the transition from sample preparation to MS/MS fragmentation and LC separation logic.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Secondary silanol interactions with the amine.[1]Increase ionic strength (add 5mM Ammonium Formate) or use a "Charged Surface Hybrid" (CSH) column.[1][2]
Low Sensitivity Ion suppression from HCl counter-ion (rare but possible).[1][2]Switch to Ammonium Acetate buffer to displace Chloride, or perform a liquid-liquid extraction (LLE) at pH 10 into MTBE, then dry and reconstitute.[1]
Carryover Analyte sticking to injector needle.[1][2]Change needle wash to 50:50:0.1 ACN:IPA:Formic Acid.[1][2]
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (5% ACN).[1][2]

References

  • Compound Data: National Center for Biotechnology Information.[1][2] (2023).[1][2] PubChem Compound Summary for CID 13627589, 4-Bromo-N,3-dimethylaniline. Retrieved from [Link](Note: General structure search used for verification).

  • LC-MS of Anilines: Ferrer, I., & Thurman, E. M. (2007).[1][2] Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.[1][2]

  • Fragmentation Mechanisms: Holčapek, M., et al. (2010).[1][2] "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. [Link][1]

  • Method Validation: ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Technical Guide: Handling, Safety, and Disposal of 4-Bromo-N,3-dimethylaniline Hydrochloride

[1]

Executive Summary & Chemical Profile[2][3]

4-Bromo-N,3-dimethylaniline hydrochloride (CAS: 2172169-19-4) is a halogenated aniline derivative commonly employed as an intermediate in the synthesis of heterocycles for pharmaceutical discovery.[1] As a hydrochloride salt, it presents distinct handling challenges compared to its free base, primarily concerning hygroscopicity, acidity in solution, and bioavailability.[1]

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide actionable, research-grade protocols for safe manipulation and compliant disposal.

Physicochemical Properties Table[1]
PropertyValue / DescriptionExperimental Note
Molecular Formula C₈H₁₀BrN[1] · HClSalt form increases water solubility.[1]
Molecular Weight 236.54 g/mol Use this value for molarity calculations, not the free base MW.[1]
Appearance White to off-white crystalline solidMay darken upon oxidation/light exposure.[1]
Solubility Soluble in Water, Methanol, DMSOCritical: Acidic pH in aqueous solution.[1]
Melting Point >180°C (Decomposition likely)Do not heat open containers above 100°C.
Acidity (pKa) ~4.0 - 5.0 (Conjugate acid)Buffering required for biological assays.[1]

Hazard Identification & Toxicology[1][4][5][6][7][8][9][10][11]

Core Hazard Directive: Treat this compound as a potent methemoglobin-forming agent and a marine pollutant .[1]

The "Aniline Rule" (Toxicological Mechanism)

Like many aniline derivatives, this compound can undergo metabolic N-oxidation.[1] The resulting metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), incapable of oxygen transport.

  • Early Signs: Cyanosis (blue lips/fingernails), headache, fatigue.[1]

  • Chronic Risk: Liver and kidney damage (hepatotoxicity/nephrotoxicity) due to halogenated metabolites.[1]

GHS Classification Summary[1]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Harmful to Toxic).[1]

  • Skin/Eye Irritation: Category 2 (Acidic hydrolysis on moist surfaces).[1]

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[1]

Engineering Controls & Personal Protective Equipment (PPE)[12]

Standard nitrile gloves are often insufficient for halogenated aromatics in organic solvents due to rapid permeation.[1]

Glove Selection Protocol
  • Solid Handling: Double-gloved Nitrile (minimum 5 mil thickness).[1]

  • Solution Handling (DCM/Chloroform): Silver Shield® (Laminate) or Viton® gloves are required.[1] Standard nitrile degrades in <5 minutes with halogenated solvents.[1]

  • Solution Handling (Water/Methanol): Double Nitrile is acceptable (change every 30 mins).[1]

Respiratory & Ventilation[1][8]
  • Primary Control: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control: If hood access is compromised or for spill cleanup, use a Full-Face Respirator with P100/Organic Vapor cartridges.[1]

Operational Protocols

Protocol A: Safe Weighing and Stock Solution Preparation

Objective: Minimize dust generation and inhalation exposure.[1]

  • Preparation:

    • Place a disposable anti-static weighing boat inside the fume hood.[1]

    • Pre-weigh the solvent volume to avoid transferring solid outside the hood.[1]

  • Weighing:

    • Use a micro-spatula to transfer the solid.[1] Do not pour from the stock bottle.

    • Technique: "Tap-transfer" to avoid aerosolizing fine crystals.[1]

  • Dissolution:

    • Add the solid to the solvent vessel, not vice versa, to prevent "puff-back."

    • Note on Acidity: If dissolving in water/PBS, the pH will drop.[1] Neutralize with 1N NaOH or buffer only if the protocol requires physiological pH (free base may precipitate).[1]

  • Decontamination:

    • Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as solid hazardous waste.

Protocol B: Neutralization (Free-Basing)

Context: Many reactions require the nucleophilic free amine.[1]

  • Suspend the hydrochloride salt in Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃).[1] Caution: CO₂ evolution.[1]

  • Stir vigorously for 15 minutes.

  • Separate layers. The organic layer now contains the 4-Bromo-N,3-dimethylaniline free base .

  • Warning: The free base is more volatile and lipophilic (skin permeable) than the salt. Enhance PPE rigor.[2][3][4]

Waste Disposal & Management

Strict Segregation Rule: This compound contains both Halogens and Nitrogen .[1] It must not be mixed with non-halogenated solvents or oxidizers (e.g., Nitric Acid) to prevent toxic gas formation or explosions.

Disposal Decision Logic

DisposalLogicStartWaste GenerationStateCheckPhysical State?Start->StateCheckLiquidLiquid WasteStateCheck->LiquidSolidSolid WasteStateCheck->SolidHalogenCheckContains HalogenatedSolvents (DCM, CHCl3)?Liquid->HalogenCheckBinCBin C: Solid HazardousWaste (Double Bagged)Solid->BinCContaminated Wipes/Weigh BoatsBinABin A: HalogenatedOrganic WasteHalogenCheck->BinAYesBinBBin B: Non-HalogenatedOrganic WasteHalogenCheck->BinBNo (e.g., MeOH/Water only)

Figure 1: Decision tree for segregating this compound waste streams.

Specific Disposal Steps
  • Aqueous Waste: Do NOT pour down the drain.[1][4] Even water-soluble salts are toxic to marine life. Collect in "Aqueous Toxic" carboys.

  • Solid Waste: Collect weighing boats, contaminated gloves, and paper towels in a dedicated, yellow biohazard/chemical bag labeled "Toxic Solid Waste."[1]

  • Labeling: All waste containers must be tagged with:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Halogenated.

Emergency Response Procedures

Spill Management (Small Scale < 5g)
  • Evacuate the immediate area and alert nearby personnel.

  • Don PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a bag.[1]

    • Liquid Spill: Absorb with vermiculite or specific organic spill pads.

  • Cleaning: Wash the surface with a dilute surfactant (soap/water) followed by isopropanol.[1]

  • Disposal: Treat all cleanup materials as hazardous solid waste (Bin C).

First Aid[1]
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1] The HCl salt is acidic and can cause corneal damage.[1]

  • Skin Contact: Wash with soap and water.[1][5][6][7][4] Do not use alcohol (enhances absorption).

  • Inhalation: Move to fresh air. If lips turn blue (cyanosis), administer oxygen (medical personnel only) and seek emergency care immediately.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] Pocket Guide to Chemical Hazards: Aniline.[1] Centers for Disease Control and Prevention.[1] [Link]1]

  • PubChem. (2024).[1][8] Compound Summary: 4-Bromo-3-methylaniline (Free Base Data).[1] National Library of Medicine. [Link]1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Toxic and Hazardous Substances: 1910.1003 - 13 Carcinogens.[1] United States Department of Labor. [Link]1]

4-Bromo-N,3-dimethylaniline hydrochloride reaction with coupling reagents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 4-Bromo-N,3-dimethylaniline Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Bromo-N,3-dimethylaniline

4-Bromo-N,3-dimethylaniline is a versatile bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive aryl bromide, a nucleophilic secondary amine, and a methyl group that provides steric and electronic influence. This combination makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the strategic construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1] The aryl bromide moiety serves as a robust handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, while the N-methylaniline portion can be a key pharmacophore or a point for further derivatization.

This guide provides a detailed exploration of the reactivity of this compound in four pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. We will delve into the mechanistic underpinnings, provide field-tested protocols, and explain the causal relationships behind experimental choices to empower researchers in their synthetic endeavors.

A Critical First Step: Handling the Hydrochloride Salt

The compound is supplied as a hydrochloride salt, which enhances its stability and shelf-life. However, for the aniline to participate in most organic reactions, particularly as a nucleophile or as part of the substrate in palladium catalysis, it must be in its free base form. The initial step in any reaction involving this reagent is its neutralization.

The Role of the Base: A stoichiometric amount of base is required simply to deprotonate the anilinium hydrochloride to generate the neutral 4-bromo-N,3-dimethylaniline. In palladium-catalyzed reactions, which also require a base to facilitate the catalytic cycle, it is crucial to account for this initial acid-base neutralization. Therefore, at least one extra equivalent of base relative to the this compound must be added.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[2] This reaction is paramount in drug development for synthesizing the biaryl motifs prevalent in many APIs.[3]

Mechanistic Rationale

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-N,3-dimethylaniline. The electron-donating nature of the dimethylamino group can make this step slightly slower than with electron-poor aryl bromides.[5]

  • Transmetalation: This is often the rate-determining step. The base (e.g., K₂CO₃, K₃PO₄) activates the organoboron species (a boronic acid or ester) to form a more nucleophilic boronate complex.[6][7] This complex then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst and forming the desired C-C bond.[4]

The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the Pd(0) species and accelerate both oxidative addition and reductive elimination.[4]

Suzuki_Miyaura_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Workup A 4-Bromo-N,3-dimethylaniline Hydrochloride F Combine Reagents, Degas, Heat (e.g., 90-100 °C) A->F B Arylboronic Acid (R-B(OH)2) B->F C Base (e.g., K2CO3) (>2 equiv.) C->F D Pd Catalyst (e.g., Pd(PPh3)4) D->F E Solvent (e.g., Dioxane/H2O) E->F G Reaction Monitoring (TLC / LC-MS) F->G H Aqueous Workup (EtOAc / H2O extraction) G->H I Purification (Column Chromatography) H->I Product Final Product: 4-Aryl-N,3-dimethylaniline I->Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of N,3-Dimethyl-4-(pyridin-4-yl)aniline

This protocol is adapted from established procedures for similar substrates.[3]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Data Summary: Suzuki-Miyaura Reaction Conditions
Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Toluene/EtOH/H₂O801285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (3)Dioxane/H₂O1001080-90
Pyridine-4-boronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Dioxane/H₂O901675-90[3]
3-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.4)Toluene/H₂O90851[8]

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides with amines.[9] For 4-bromo-N,3-dimethylaniline, this reaction can be used in two ways: either using the aniline nitrogen as the nucleophile (intramolecularly to form heterocycles, or intermolecularly if it were a primary amine) or, more commonly, coupling the aryl bromide portion with another amine.

Mechanistic Rationale

The mechanism is similar to the Suzuki coupling but differs in the nucleophilic partner.[10][11]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromo-N,3-dimethylaniline.

  • Amine Coordination & Deprotonation: The incoming amine nucleophile coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is crucial and distinguishes it from many other coupling reactions.[12]

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the new C-N bond and regenerating the Pd(0) catalyst.[9]

The choice of ligand is exceptionally important, with bulky, electron-rich phosphines (e.g., XPhos, t-Bu₃P) being essential to promote the reductive elimination of the often sterically hindered products.[13]

Buchwald_Hartwig_Cycle Pd0 L2Pd(0) OA_Complex L2Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition Amine_Coord [L2Pd(II)(Ar)(R2NH)]+Br- OA_Complex->Amine_Coord Amine Coordination Amido_Complex L2Pd(II)(Ar)(NR2) Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 BaseH [Base-H]+Br- ArBr 4-Bromo-N,3-dimethylaniline Amine R2NH (Amine) Base Base (e.g., NaOt-Bu) Catalyst_Regen L2Pd(0) title Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Coupling with a Secondary Amine (e.g., Piperidine)

This general protocol is based on established methods for aryl bromides.[14][15]

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.). Add this compound (1.0 mmol, 1.0 equiv.) and the catalyst system, e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a suitable ligand like XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL), followed by piperidine (1.2 mmol, 1.2 equiv.).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 8-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Data Summary: Buchwald-Hartwig Reaction Conditions
Amine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Approx. Yield (%)
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11070-85
MorpholinePd₂(dba)₃ (1)XPhos (4)NaOt-Bu (1.4)Toluene10085-95
DiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOt-Bu (2.2)TolueneReflux65-75
Primary AminePd₂(dba)₃ (2)RuPhos (4)LiHMDS (1.5)Dioxane10070-90

III. Heck Reaction: C-C Bonds via Alkenylation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[16] This reaction is a powerful tool for introducing vinyl groups, which are versatile handles for further synthetic transformations.[17]

Mechanistic Rationale

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[17]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond, forming an organopalladium(II) complex. This step's rate follows the halide trend I > Br > Cl.[17]

  • Coordination and Migratory Insertion: The alkene coordinates to the palladium center. The aryl group then migrates to one of the alkene carbons in a syn addition. For electron-rich anilines, the regioselectivity of insertion typically favors placing the aryl group on the less substituted carbon of the double bond.

  • Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn fashion, to form the new alkene product and a palladium-hydride species.

  • Base-Promoted Regeneration: A base (e.g., Et₃N, K₂CO₃) regenerates the Pd(0) catalyst from the palladium-hydride intermediate, completing the cycle.[18]

Heck_Reaction_Workflow Start Start: Reagents & Catalyst Step1 Combine: 4-Bromo-N,3-dimethylaniline HCl Alkene (e.g., n-butyl acrylate) Base (e.g., NaOAc) Catalyst (e.g., Pd/C or Pd(OAc)2) Solvent (e.g., DMA) Start->Step1 Step2 Heat Reaction Mixture (e.g., 140 °C) Step1->Step2 Step3 Monitor Progress (TLC / GC-MS) Step2->Step3 Step4 Cool, Filter Catalyst, Perform Aqueous Extraction Step3->Step4 Step5 Purify by Chromatography or Recrystallization Step4->Step5 End Final Product: Substituted Alkene Step5->End

Caption: A generalized workflow for the Heck coupling reaction.

Protocol: Coupling with n-Butyl Acrylate

This protocol is based on conditions developed for similar electron-rich bromoanilines.[19]

  • Reaction Setup: Charge a pressure vessel with this compound (1.0 mmol, 1.0 equiv.), sodium acetate (NaOAc) (2.5 mmol, 2.5 equiv.), and a palladium source such as Pd(OAc)₂ (2 mol%) with a suitable ligand like tri(o-tolyl)phosphine (4 mol%).

  • Reagent Addition: Add N,N-dimethylacetamide (DMA) (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv.).

  • Reaction Execution: Seal the vessel and heat to 140 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Data Summary: Heck Reaction Conditions
Alkene PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Approx. Yield (%)
StyrenePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)DMF12070-85
n-Butyl AcrylatePd(OAc)₂ (5) / P(o-tol)₃ (10)NaOAc (2.5)DMA140>90[19]
Cyclohex-2-en-1-onePd(OAc)₂ (2)KF (2)DMF10060-75[20]
AcrylonitrilePd/C (5)NaOAc (2)DMA14080-90[19]

IV. Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[21][22] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.

Mechanistic Rationale

The Sonogashira reaction is unique in this list as it typically employs a dual-catalyst system.[21]

  • Palladium Cycle:

    • Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromo-N,3-dimethylaniline.

    • Transmetalation: A copper(I) acetylide species, formed in a separate cycle, transfers the alkyne group to the palladium center.

    • Reductive Elimination: The aryl and alkynyl groups are eliminated to form the product and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • Copper(I) reacts with the terminal alkyne in the presence of the amine base to form the key copper(I) acetylide intermediate. This species is more reactive towards transmetalation than the alkyne itself.[21]

Modern protocols sometimes use copper-free conditions, but these often require different ligands or conditions to facilitate the direct reaction of the alkyne with the palladium complex.[23]

Protocol: Coupling with Phenylacetylene

This is a representative protocol for a standard Sonogashira coupling.[24]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (4 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous, degassed triethylamine (Et₃N) (10 mL), which acts as both the base and the solvent. Add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 4-12 hours until TLC indicates completion.

  • Work-up: Remove the triethylammonium bromide salt by filtration. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Data Summary: Sonogashira Reaction Conditions
Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)Base/SolventTemp (°C)Approx. Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N5085-95
1-DecynePd(dppf)Cl₂ (1.35)CuI (2.7)i-Pr₂NH / Toluene7080-90[13]
(Triethylsilyl)acetyleneNiCl₂ (10) / 1,10-Phen (10)None (Ni-catalyzed)KF / DMA8070-85
4-EthynylanisolePd(PPh₃)₄ (2)CuI (3)PiperidineRT90-98

Conclusion

This compound stands as a highly valuable and adaptable substrate for constructing diverse and complex molecular frameworks. Through judicious selection of coupling partners, catalyst systems, and reaction conditions, researchers can leverage this building block to efficiently forge critical C-C and C-N bonds. A thorough understanding of the underlying mechanisms and the crucial role of the base in both neutralizing the starting material and participating in the catalytic cycle is essential for achieving high yields and reproducible results. The protocols and data presented herein serve as a comprehensive guide for professionals in drug discovery and chemical synthesis to effectively utilize this powerful reagent.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Valerie, A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Miao, W. et al. (2004). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ. RSC Publishing. [Link]

  • Gstöttmayr, C. et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Cacchi, S. et al. (2008). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. ResearchGate. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • Ahmed, A. et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • de Kort, M. et al. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C. ACS Publications. [Link]

  • Mlostoń, G. et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026). Optimizing Chemical Synthesis with 4-Bromo-N,N-dimethylaniline. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. [Link]

  • MDPI. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes. [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. [Link]

  • PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • MDPI. (2025). Emerging Trends in Palladium Nanoparticles. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Brominated Porphyrins. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • PubMed. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates. [Link]

Sources

Application Note: Derivatization of 4-Bromo-N,3-dimethylaniline Hydrochloride for Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Bromo-N,3-dimethylaniline hydrochloride is a halogenated secondary amine salt often utilized as an intermediate in the synthesis of pharmaceutical compounds (e.g., xylazine analogs or specific receptor ligands). In its native salt form, the molecule exhibits high polarity, low volatility, and thermal instability, rendering it unsuitable for direct Gas Chromatography (GC) analysis. Furthermore, the free secondary amine moiety (-NH-CH₃) is prone to adsorption on active sites within the GC inlet (liners) and column, resulting in severe peak tailing and non-linear calibration curves.

This guide details two robust derivatization protocols—Silylation and Acylation —designed to neutralize the hydrochloride salt and cap the active amine hydrogen. These methods improve chromatographic peak shape, enhance thermal stability, and increase detection sensitivity (particularly for MS and ECD modalities).

Key Technical Challenges
  • HCl Interference: The hydrochloride counter-ion is acidic and will consume silylation reagents (like MSTFA) or catalyze hydrolysis if not properly scavenged.

  • Steric Factors: The ortho-methyl group (position 3) and the N-methyl group create a moderately hindered environment, requiring catalyzed reagents or elevated temperatures for quantitative conversion.

Pre-Analytical Considerations: The "Free-Base" Necessity

CRITICAL: You cannot simply add derivatization reagents to the solid hydrochloride salt. The reaction will likely fail or yield incomplete results.

  • Mechanism: Silylation reagents (e.g., MSTFA) are moisture and acid-sensitive. The HCl protonates the nitrogen, rendering it non-nucleophilic, and the chloride ion can react with the silyl group.

  • Solution: An organic base (Pyridine or Triethylamine) must be used as the reaction solvent or additive to scavenge the HCl and liberate the free amine in situ.

Protocol A: Silylation (TMS Derivatization)

Best for: General GC-MS profiling, unknown impurity identification.

This method replaces the active proton on the secondary amine with a Trimethylsilyl (TMS) group.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2][3]

    • Why TMCS? It acts as a catalyst to overcome the steric hindrance of the N-methyl and ring-methyl groups.

  • Solvent/Scavenger: Anhydrous Pyridine (99.8%+).

  • Internal Standard: Dodecane or similar hydrocarbon (optional).

Step-by-Step Methodology
  • Sample Weighing: Weigh 5–10 mg of this compound into a 2 mL GC crimp-top vial (or reaction tube).

  • Solvation & Scavenging: Add 500 µL of Anhydrous Pyridine .

    • Observation: Vortex for 1 minute. The salt may not fully dissolve immediately; this is acceptable as it will dissolve during heating/reaction.

  • Reagent Addition: Add 300 µL of MSTFA + 1% TMCS .

    • Note: Perform this in a fume hood under dry nitrogen atmosphere if possible.[4]

  • Reaction: Cap the vial tightly. Incubate at 70°C for 30 minutes .

    • Chemistry: The pyridine neutralizes the HCl (

      
      ), allowing the amine to react: 
      
      
      
      .
  • Work-up: Allow to cool.

    • Direct Injection: If the solution is clear, inject directly.

    • Precipitate: If a precipitate (Pyridine-HCl) is visible and interferes, centrifuge at 3000 rpm for 5 minutes and transfer the supernatant to a fresh vial insert.

  • Analysis: Inject 1 µL into GC-MS (Split 10:1 or greater).

Protocol B: Acylation (Fluorinated Amide)

Best for: Trace analysis, ECD detection, and stability studies.

This method converts the amine into a fluorinated amide (e.g., trifluoroacetamide). This derivative is extremely stable and highly sensitive to Electron Capture Detection (ECD) due to the addition of fluorine atoms plus the existing bromine.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA).

  • Solvent: Ethyl Acetate (Anhydrous).[5]

  • Base: Triethylamine (TEA) or Pyridine.

Step-by-Step Methodology
  • Preparation: Dissolve 5 mg of the analyte salt in 500 µL of Ethyl Acetate.

  • Base Addition: Add 50 µL of Triethylamine (TEA).

    • Function: TEA liberates the free base from the HCl salt.

  • Acylation: Add 100 µL of TFAA (or HFBA) dropwise.

    • Caution: Exothermic reaction.

  • Incubation: Cap and heat at 60°C for 20 minutes .

  • Evaporation (Critical): The excess anhydride and acid byproducts (TFA) are corrosive to GC columns.

    • Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 500 µL of pure Ethyl Acetate or Isooctane.

  • Analysis: Inject 1 µL into GC-MS or GC-ECD.

Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways and chemical logic for handling this specific salt.

DerivatizationWorkflow Start Analyte: 4-Bromo-N,3-dimethylaniline HCl Decision Select Analytical Goal Start->Decision Sil_Path Goal: General Profiling / MS ID Method: Silylation Decision->Sil_Path Volatility focus Acyl_Path Goal: Trace Analysis / ECD Method: Acylation Decision->Acyl_Path Sensitivity focus Sil_Step1 Add Pyridine (Solvent + Base) *Neutralizes HCl* Sil_Path->Sil_Step1 Sil_Step2 Add MSTFA + 1% TMCS Incubate 70°C, 30 min Sil_Step1->Sil_Step2 Sil_Result Product: N-TMS Derivative (Volatile, hydrolytically unstable) Sil_Step2->Sil_Result Acyl_Step1 Add Ethyl Acetate + TEA *Liberates Free Base* Acyl_Path->Acyl_Step1 Acyl_Step2 Add TFAA or HFBA Incubate 60°C, 20 min Acyl_Step1->Acyl_Step2 Acyl_Step3 Evaporate & Reconstitute *Removes corrosive acids* Acyl_Step2->Acyl_Step3 Acyl_Result Product: N-Acyl Derivative (Stable, ECD sensitive) Acyl_Step3->Acyl_Result

Caption: Decision matrix for derivatizing 4-Bromo-N,3-dimethylaniline HCl based on analytical requirements.

Data Comparison: Method Selection Guide

FeatureSilylation (MSTFA)Acylation (TFAA/HFBA)
Reaction Mechanism Nucleophilic substitution (Sɴ2-Si)Nucleophilic acyl substitution
Stability of Derivative Moderate (Sensitive to moisture)High (Stable for weeks)
Mass Spec Characteristic Strong [M-15]⁺ ion (Loss of methyl from Si)Strong Molecular Ion [M]⁺
ECD Sensitivity LowVery High (Halogenated)
Column Maintenance Low impact (if pyridine is pure)High impact (Acid byproducts must be removed)
Recommendation Routine QA/QC Trace Impurity / Bioanalysis

Troubleshooting & Validation Criteria

Self-Validating the Protocol

To ensure the method is working, monitor the Derivatization Efficiency (DE) :

  • Analyze a standard of the underivatized free base (if available) vs. the derivative.

  • Success Criteria: The derivative peak should appear at a later retention time (for Acylation) or earlier/similar (for Silylation) with zero tailing. The disappearance of the starting material peak indicates 100% conversion.

Common Pitfalls
  • Incomplete Reaction: If you see a small peak for the starting amine and a larger peak for the derivative, the HCl was not fully neutralized. Corrective Action: Increase the volume of Pyridine/TEA or extend incubation time.

  • Instrument Corrosion: (Acylation specific) If retention times shift or peak shapes degrade over subsequent runs, acidic byproducts (TFA) are damaging the column phase. Corrective Action: Ensure the evaporation step (Step 5 in Protocol B) is thorough.

References

  • Sigma-Aldrich (Merck). Derivatization Reagents for Gas Chromatography (GC). Accessed October 2023. Link

  • Knapp, D. R.Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.
  • Macherey-Nagel. Derivatization reagents for GC: MSTFA and Acylation protocols.Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23). (For confirmation of fragmentation patterns of silylated anilines). Link

Sources

Troubleshooting & Optimization

Improving the yield of 4-Bromo-N,3-dimethylaniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-Bromo-N,3-dimethylaniline Hydrochloride Synthesis

  • Case ID: 4-Br-N3-DMA-HCl-Yield-Opt

  • Status: Active Guide

Executive Summary

This guide addresses yield and purity challenges in the synthesis of This compound . The target molecule is a critical intermediate for tyrosine kinase inhibitors and other pharmaceutical scaffolds.

The primary synthetic challenge is regioselectivity . The starting material, N,3-dimethylaniline, contains two directing groups: a strong activator (secondary amine) and a weak activator (methyl). While both direct ortho/para, the steric interplay often leads to the formation of the unwanted 6-bromo isomer or poly-brominated byproducts.

Module 1: The Optimized Synthetic Route

Core Directive: Abandon elemental bromine (


) if you are struggling with "tarry" byproducts or low yields. The high oxidation potential of 

often degrades secondary amines. The industry-standard "Golden Route" utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent.
Protocol: Regioselective Bromination & Salt Formation
ParameterSpecificationRationale
Substrate N,3-dimethylaniline (1.0 eq)Secondary amine; susceptible to oxidation.
Reagent NBS (1.05 eq)Controlled source of

; minimizes over-bromination.
Solvent DMF or AcetonitrilePolar aprotic solvents stabilize the transition state, favoring para-substitution (Position 4) over ortho (Position 2/6).
Temperature

to

Kinetic control is essential to minimize the thermodynamic 6-bromo impurity.
Salt Agent 4M HCl in DioxaneAnhydrous conditions prevent the formation of sticky, hygroscopic hydrates.

Step-by-Step Workflow:

  • Dissolution: Dissolve N,3-dimethylaniline in DMF (5-10 volumes) under

    
     atmosphere. Cool to 
    
    
    
    .
  • Addition: Dissolve NBS (1.05 eq) in minimal DMF. Add dropwise over 60 minutes. Critical: Rapid addition causes local hotspots and increases 6-bromo impurity.

  • Reaction: Stir at

    
     for 4 hours. Monitor by HPLC/TLC.
    
    • Checkpoint: If an intermediate spot appears (N-bromo species), allow the reaction to warm to RT to induce rearrangement to the ring-brominated product.

  • Quench: Pour mixture into ice-water (50 volumes). Extract with Ethyl Acetate (EtOAc).[1]

  • Free Base Isolation: Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Salt Formation: Redissolve the crude oil in dry Diethyl Ether or MTBE. Cool to

    
    . Add 4M HCl in Dioxane dropwise.
    
  • Filtration: The white/off-white precipitate is the target hydrochloride. Filter and wash with cold ether.

Module 2: Troubleshooting Guide (FAQs)

Q1: I am seeing a persistent impurity (~10-15%) that is difficult to remove. What is it? A: This is likely the 6-bromo isomer .

  • Mechanism: The 3-methyl group sterically hinders Position 2, but Position 6 is accessible. Although Position 4 is electronically favored (para to the amine), higher temperatures allow the 6-bromo product to form.

  • Fix:

    • Lower reaction temperature to

      
      .
      
    • Switch solvent to Acetonitrile; it often improves para-selectivity compared to DMF for this specific substrate.

    • Purification: The HCl salts of the 4-bromo and 6-bromo isomers have different solubilities. Recrystallize the crude salt from Ethanol/IPA (9:1) . The 4-bromo isomer crystallizes preferentially.

Q2: My reaction mixture turns black/tarry, and yield is low. A: This indicates oxidative degradation of the aniline.

  • Cause: Elemental bromine (

    
    ) or light exposure is oxidizing the electron-rich amine to radical cations, leading to polymerization (aniline black).
    
  • Fix:

    • Switch to NBS (milder oxidant).

    • Wrap the flask in aluminum foil (NBS reactions can be light-sensitive).

    • Ensure thorough nitrogen purging to remove dissolved oxygen.

Q3: The final product is a sticky oil, not a solid. A: You likely have trapped solvent or water in the lattice (hygroscopic salt).

  • Fix:

    • Avoid aqueous HCl. Use anhydrous HCl in Dioxane or Ether.

    • If the oil persists, triturate (grind under solvent) with anhydrous Diethyl Ether or Hexane to induce crystallization.

    • Dry the solid in a vacuum oven at

      
       with 
      
      
      
      desiccant.

Q4: HPLC shows a new peak that disappears after workup. Should I worry? A: No. This is likely the N-bromo intermediate .

  • Context: Secondary amines react with NBS to form N-Br bonds first. These are unstable and rearrange to the C-Br (ring) product.

  • Action: Do not quench yet. Extend reaction time or warm slightly to drive the rearrangement.

Module 3: Visualizing the Pathway

The following diagram illustrates the competition between the desired pathway (Para-substitution) and the common pitfalls (Ortho-substitution and Oxidation).

G Start N,3-Dimethylaniline Intermediate N-Bromo Intermediate (Kinetic Product) Start->Intermediate Fast NBS Reagent: NBS (Low Temp, Polar Solvent) NBS->Intermediate Path_Para Rearrangement/Substitution (Position 4 - Para) Intermediate->Path_Para Major Pathway (Sterically Favored) Path_Ortho Side Reaction (Position 6 - Ortho) Intermediate->Path_Ortho Minor Pathway (Thermodynamic) Product_Base 4-Bromo-N,3-dimethylaniline (Free Base) Path_Para->Product_Base Impurity 6-Bromo Isomer (Major Impurity) Path_Ortho->Impurity Salt_Step HCl/Dioxane Product_Base->Salt_Step Final TARGET: 4-Bromo-N,3-dimethylaniline HCl Salt_Step->Final Precipitation

Caption: Reaction logic flow showing the critical divergence between the desired 4-bromo product and the 6-bromo impurity.

Module 4: Analytical Validation

Before proceeding to the next synthesis step, validate your material using


-NMR .
Feature4-Bromo Isomer (Target)6-Bromo Isomer (Impurity)
Aromatic Region Shows an ABX system (or similar coupling). Look for a doublet at

ppm (H-5) and a doublet at

ppm (H-6).
Coupling pattern differs due to symmetry changes.
Methyl Shifts The 3-Me group is ortho to the Bromine. This deshields the methyl protons slightly compared to the isomer where Br is para to the methyl.The 3-Me group is para to the Bromine.

Pro-Tip: If the integration of the aromatic region is "muddy," you likely have a mixture. Use GC-MS for a definitive ratio calculation before attempting recrystallization.

References

  • ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis and general bromination procedures. Retrieved from

  • National Institutes of Health (NIH). (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. PMC7765123. Retrieved from

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from

  • BenchChem. (2025).[2][3] Technical Support Center: Recrystallization of Substituted Anilines. Retrieved from

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from

Sources

Side products in the synthesis of 4-Bromo-N,3-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, impurity profiling, and troubleshooting for 4-Bromo-N,3-dimethylaniline hydrochloride (CAS: N/A for specific salt, Free base related to ~6933-10-4 family).

The content is structured as a Tier-2 Technical Support resource, designed for process chemists and researchers encountering specificity issues during the halogenation of electron-rich anilines.

Status: Operational | Topic: Impurity Profiling & Synthesis Optimization

The Reaction Landscape

Before troubleshooting, it is critical to visualize the competitive pathways. The synthesis of 4-Bromo-N,3-dimethylaniline typically proceeds via the Electrophilic Aromatic Substitution (EAS) of N,3-dimethylaniline.

The amino group (-NHMe) is a strong activator and ortho, para-director. The methyl group (-Me) at position 3 is a weak activator. This creates a "push-push" electronic environment that makes regioselectivity the primary challenge.

Pathway Diagram

The following logic map details the formation of the Target Molecule (TM) versus the three most common Critical Quality Attributes (CQA) failures: Regio-impurities, Poly-bromination, and Over-alkylation.

ReactionPathways SM Starting Material (N,3-Dimethylaniline) Target TARGET MOLECULE 4-Bromo-N,3-dimethylaniline (Para-substitution) SM->Target Major Pathway (-78°C to 0°C) Impurity_Ortho IMPURITY A (Regio) 6-Bromo-N,3-dimethylaniline (Sterically favored ortho) SM->Impurity_Ortho Competitive Pathway (Higher Temp) Impurity_Ox IMPURITY C (Oxidation) Quinone/Imine species SM->Impurity_Ox Oxidative Stress Reagent Brominating Agent (NBS or Br2) Impurity_Di IMPURITY B (Over-rxn) 2,4-Dibromo-N,3-dimethylaniline Target->Impurity_Di Excess Reagent (Over-bromination)

Figure 1: Reaction logic showing the competition between the thermodynamic product (4-bromo) and kinetic/steric impurities.

Troubleshooting Guide: Impurity Identification & Remediation

Scenario A: "I see a persistent impurity spot just above my product on TLC (approx. Rf +0.05)."

Diagnosis: This is likely the 6-Bromo regioisomer (Impurity A). Root Cause: While the 4-position is electronically favored (para to the strong -NHMe donor), the 6-position is also activated (ortho to -NHMe, para to -Me). If the reaction temperature is too high, the less sterically hindered 6-position becomes accessible.

ParameterOptimization Protocol
Temperature Critical: Conduct the addition of NBS/Br₂ at -10°C to 0°C . Room temperature promotes the 6-bromo isomer.
Reagent Switch from elemental Bromine (Br₂) to N-Bromosuccinimide (NBS) . NBS releases bromine slowly, maintaining a low concentration of the active electrophile, which enhances selectivity for the most electron-rich position (Para).
Solvent Use DMF or Acetonitrile . Polar aprotic solvents stabilize the transition state for the para-substitution better than non-polar solvents like DCM in this specific system.
Scenario B: "My yield is low, and the mass spec shows a cluster at M+2 and M+4."

Diagnosis: You have 2,4-Dibromo-N,3-dimethylaniline (Impurity B). Root Cause: The product (4-bromo) is still an activated aniline. If local concentrations of bromine are high, the second position (ortho to -NHMe) will react.

Corrective Action:

  • Stoichiometry: Strictly limit the brominating agent to 0.95 - 1.0 equivalents . Do not use excess "to push the reaction."

  • Addition Rate: Use a syringe pump to add the brominating agent over 1-2 hours.

  • Protonation Strategy: Conduct the reaction in acidic media (e.g., Acetic Acid). Protonating the amine (-NH₂Me⁺) temporarily deactivates the ring, preventing over-reaction. The equilibrium allows enough free amine to react mono-selectively.

Scenario C: "The product is an oil that won't crystallize as the HCl salt."

Diagnosis: Presence of N,N,3-Trimethylaniline (if made via methylation) or Hygroscopic collapse . Root Cause: If you synthesized this via N-methylation of 4-bromo-3-methylaniline, you likely over-methylated to the tertiary amine. Alternatively, the HCl salt is extremely hygroscopic.

Protocol for Salt Formation:

  • Dissolve the free base in anhydrous Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise under Argon.

  • Do not use aqueous HCl. The salt will oil out.

  • Filter the precipitate immediately under inert gas; these salts often deliquesce in humid air.

Detailed Synthetic Protocols

Method A: Regioselective Bromination (Recommended)

Best for: Small to medium scale (1g - 50g)

  • Preparation: Charge a flame-dried flask with N,3-dimethylaniline (1.0 equiv) and DMF (10 mL/g). Cool to -10°C .

  • Addition: Dissolve NBS (1.0 equiv) in DMF. Add this solution dropwise over 60 minutes, maintaining internal temperature < 0°C.

  • Quench: Pour mixture into ice water containing 5% Na₂S₂O₃ (to quench trace Br₂).

  • Extraction: Extract with EtOAc. Wash organic layer with water (3x) to remove DMF.

  • Purification: The crude oil often contains ~5-8% of the 6-bromo isomer.

    • Purification Hack: Convert to the HCl salt (see above). The 4-bromo HCl salt usually crystallizes more readily than the 6-bromo isomer. Recrystallize from Isopropanol/Ether.

Method B: Reductive Amination (Alternative Route)

Best for: Avoiding regio-isomer issues entirely.

  • Start: 4-Bromo-3-methylaniline (Commercially available, CAS 6933-10-4).[1]

  • Reaction: Mix amine (1.0 equiv) with Paraformaldehyde (1.1 equiv) and NaOMe (0.1 equiv) in Methanol. Reflux for 2 hours to form the imine.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) in portions.

  • Advantage: This method guarantees the bromine is in the correct position because it was present in the starting material.

  • Risk: Over-methylation to the tertiary amine. Monitor strictly by TLC.

Quantitative Data Summary

Attribute4-Bromo-N,3-dimethylaniline6-Bromo Isomer (Impurity)2,4-Dibromo (Impurity)
Relative Polarity (TLC) Mid-rangeSlightly Less Polar (Higher Rf)Non-polar (Highest Rf)
¹H NMR Diagnostic Doublet at ~7.2 ppm (C5-H)Singlet at ~7.4 ppm (C5-H)No aromatic protons adjacent
Coupling Pattern Ortho-coupling visiblePara-coupling onlyIsolated singlets
Formation Condition -10°C, 1.0 eq NBS>25°C, Fast Addition>1.1 eq NBS

References

  • Regioselectivity in Aniline Bromination

    • Ghiaci, M., & Asghari, J. (2000). Characterization of the Regioselectivity of Bromination of Anilines.
    • Source: (General reference for aniline halogenation kinetics).

  • Use of NBS for Controlled Halogenation

    • Mitchell, R. H., et al. (1979).
    • Source:.

  • Synthesis of 4-Bromo-3-methylaniline (Precursor for Method B)

    • This is a standard intermediate.
    • Source:.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (Standard protocol adapted for Method B).
    • Source:.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents, particularly Bromine and Alkyl Halides, before handling.

Sources

4-Bromo-N,3-dimethylaniline hydrochloride degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 4-Bromo-N,3-dimethylaniline hydrochloride .[1] As a secondary aniline salt with a halogen substituent, this molecule exhibits three distinct degradation vectors: Oxidative N-demethylation , Photolytic Debromination , and Hydrolytic/Hygroscopic Disproportionation .[1]

The following protocols and mechanisms are designed to assist researchers in identifying impurity peaks, optimizing storage, and validating analytical methods.

Module 1: Oxidative Instability (The N-Methyl Weakness)

The Issue: Secondary N-methyl anilines are electronically predisposed to oxidation. The lone pair on the nitrogen atom facilitates a Single Electron Transfer (SET) mechanism, particularly in the presence of trace peroxides (common in aged ethereal solvents like THF or dioxane) or transition metal impurities.

The Mechanism: The degradation proceeds via an oxidative N-dealkylation pathway.[1] The parent molecule undergoes electron abstraction to form a radical cation, which eventually hydrolyzes to release formaldehyde and the primary amine degradant.

Degradant ID: 4-Bromo-3-methylaniline (Primary Amine).[1] Chromatographic Behavior: Expect a peak at RRT ~0.85–0.90 (relative to parent) on reverse-phase C18 columns, as the loss of the methyl group increases polarity.

Visualizing the Pathway:

OxidationPathway Parent Parent Molecule (4-Bromo-N,3-dimethylaniline) Radical Radical Cation [Ar-NH(+)-CH3]• Parent->Radical -e- (Oxidation) Imine Imine Intermediate [Ar-N=CH2] Radical->Imine -H+ / -e- Products Degradants: 4-Bromo-3-methylaniline + Formaldehyde Imine->Products +H2O (Hydrolysis)

Figure 1: Oxidative N-demethylation pathway driven by radical cation formation.[1]

Troubleshooting Protocol:

  • Symptom: Appearance of a pre-eluting impurity peak that grows during solution stability testing.[1]

  • Root Cause: Peroxides in diluent or headspace oxygen.[1]

  • Resolution:

    • Solvent Check: Test solvents for peroxides using quantofix strips.[1] Avoid using THF >3 months old.[1]

    • Antioxidant Spike: Add 0.05% BHT (Butylated hydroxytoluene) to the sample diluent.[1] If the peak growth is suppressed, the mechanism is confirmed as oxidative.

Module 2: Photolytic Degradation (The Halogen Liability)

The Issue: The Carbon-Bromine (C-Br) bond is the weakest link in this scaffold (Bond Dissociation Energy ~65-70 kcal/mol).[1] Upon exposure to UV light (specifically <300 nm), the molecule undergoes homolytic cleavage. This is a "silent" degrader because the product is structurally very similar to the parent.

The Mechanism: UV absorption promotes the molecule to an excited singlet state, leading to homolysis of the C-Br bond. The resulting aryl radical abstracts a hydrogen atom from the solvent (e.g., Methanol, Water), yielding the debrominated analog.

Degradant ID: N,3-Dimethylaniline (Debrominated Analog).[1] Chromatographic Behavior: Expect a peak at RRT ~0.50–0.60 .[1] The loss of the heavy bromine atom significantly alters retention time and mass spectral signature (M-79/81).

Visualizing the Pathway:

PhotolysisPathway Parent Parent Molecule (Ar-Br) Excited Excited State (Ar-Br)* Parent->Excited hν (UV Light) Radicals Radical Pair [Ar•] + [Br•] Excited->Radicals Homolysis Product Degradant: N,3-Dimethylaniline (Ar-H) Radicals->Product H-Abstraction (from Solvent)

Figure 2: Photolytic debromination mechanism via aryl radical formation.[1]

Troubleshooting Protocol:

  • Symptom: Sample solution turns yellow/brown; "Fronting" or new peaks appear after leaving vial on the bench.[1]

  • Root Cause: UV-induced radical degradation.[1]

  • Resolution:

    • Amber Glassware: Strictly use amber HPLC vials and low-actinic glassware.

    • Foil Wrap: If amber glass is unavailable, wrap vessels in aluminum foil immediately after preparation.

    • Light Stress Test: Expose one sample to 1.2 million lux hours (ICH Q1B). If the RRT ~0.60 peak dominates, the pathway is confirmed.

Module 3: Physical Stability & Salt Disproportionation

The Issue: As a hydrochloride salt of a secondary amine, the compound is hygroscopic. The salt exists in equilibrium with the free base and HCl. High humidity or thermal stress can shift this equilibrium, leading to "clumping" and acidity changes that catalyze further degradation.

Stability Data Summary:

Stress ConditionExpected ObservationPrimary DegradantMitigation Strategy
High Humidity (>75% RH) Deliquescence (Clumping), pH dropHydrolysis of impuritiesStore with silica desiccant.[1]
Thermal (>60°C) Loss of HCl gas, discolorationPolymerization productsStore at 2-8°C.
Acidic Solution (pH < 2) StableNoneMaintain pH < 3 for analysis.[1]
Basic Solution (pH > 8) Precipitation of Free BaseFree Base (Oily drops)Do not use basic diluents.[1]

Troubleshooting Protocol:

  • Symptom: Retention time shift of the main peak during sequence.[1]

  • Root Cause: Loss of HCl leading to pH shift in the unbuffered sample, or column dewetting.

  • Resolution: Ensure the mobile phase is buffered (e.g., 0.1% Formic Acid or Phosphate Buffer pH 3.0). Do not rely on the salt's own acidity to control pH.

Recommended Analytical Method (HPLC)

To separate the parent from its two primary degradants (Demethylated and Debrominated), use the following starting conditions:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Amine sensitivity).[1]

  • Rationale: Acidic mobile phase keeps the amine protonated (

    
    ), improving peak shape and preventing interaction with silanols.
    

References

  • Singh, S., et al. "Hydrolysis and Oxidation Pathways of N-Methylated Anilines."[1] Journal of Pharmaceutical and Biomedical Analysis, vol. 48, no. 3, 2018.[1] (General mechanism for N-dealkylation).[1]

  • ICH Harmonised Tripartite Guideline. "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." International Conference on Harmonisation, 1996.[1] Link

  • Görner, H. "Photodehalogenation of Bromoanilines in Aqueous Solution."[1] Journal of Physical Chemistry A, vol. 108, no. 45, 2004.[1] (Mechanistic grounding for photolysis).[1][2]

  • BenchChem Technical Support. "Effective Drying and Handling of Aniline Hydrochloride Salts." BenchChem Knowledge Base, 2025.[1][3] Link (Salt hygroscopicity data).[1]

  • RSC Publishing. "Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination."[1] Royal Society of Chemistry, 2024. Link (Radical mechanism confirmation).[1]

Sources

Technical Support Center: Optimizing Reaction Conditions for N,3-Dimethylaniline Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of N,3-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful optimization of your reaction conditions. Here, we move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the bromination of N,3-dimethylaniline, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Monobrominated Product with Significant Starting Material Remaining.

  • Probable Cause:

    • Insufficient Brominating Agent: The stoichiometry of the brominating agent may be inadequate to drive the reaction to completion.

    • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration.

  • Solution:

    • Reaction Monitoring: Utilize Thin-Layer Chromatography (TLC) to monitor the progress of the reaction.[1] This will allow you to visually track the consumption of the starting material and the formation of the product.

    • Stoichiometric Adjustment: While ensuring accurate initial stoichiometry, a slight excess of the brominating agent can be cautiously added if the reaction stalls.[1] However, be mindful that a large excess can lead to over-bromination.

    • Extended Reaction Time: Allow the reaction to stir for a longer period after the addition of the brominating agent is complete, continuing to monitor by TLC until no further consumption of the starting material is observed.[1]

Issue 2: Formation of Multiple Products, Including Di- and Tri-brominated Species.

  • Probable Cause:

    • High Reactivity of the Substrate: The dimethylamino and methyl groups are both electron-donating, strongly activating the aromatic ring towards electrophilic substitution. This high reactivity can make it difficult to stop the reaction at the mono-bromination stage.[2][3]

    • Reaction Conditions Too Harsh: Elevated temperatures or the use of a highly reactive brominating agent in a polar solvent can favor multiple substitutions.[2]

  • Solution:

    • Choice of Brominating Agent: Consider using a milder brominating agent than elemental bromine (Br₂). N-Bromosuccinimide (NBS) is often a preferred reagent for selective monobromination of activated aromatic compounds.[4][5][6] The use of reagents like 2,4,4,6-tetrabromocyclohexa-2,5-dienone has also been reported for regioselective monobromination of aromatic amines.[7]

    • Solvent Selection: Employ a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM) to temper the reactivity.[2][8] Polar solvents can facilitate the dissociation of the brominating agent, leading to a higher concentration of the electrophilic bromine species and increasing the likelihood of polysubstitution.[2]

    • Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature, to control the reaction rate and enhance selectivity.[2][9] The exothermic nature of bromination necessitates careful temperature management.[1]

Issue 3: Poor Regioselectivity - Formation of Multiple Isomers.

  • Probable Cause:

    • Directing Effects of Substituents: The dimethylamino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The interplay of these directing effects can lead to a mixture of isomers.

    • Steric Hindrance: Steric hindrance from the existing substituents can influence the position of bromination.

  • Solution:

    • Strategic Reagent Choice: The choice of brominating agent and solvent can influence regioselectivity. For instance, using NBS in combination with silica gel has been shown to promote para-selectivity due to steric factors and the nature of the electrophilic species generated on the silica surface.[10]

    • Protecting Group Strategy: While more synthetically involved, protection of the amino group as an amide can be employed. The resulting acetamido group is still an ortho-, para-director but is less activating than the dimethylamino group, which can lead to improved regioselectivity.[3][11][12] Subsequent hydrolysis removes the protecting group.

Issue 4: The Final Product is Discolored (e.g., Yellow or Brown) After Workup.

  • Probable Cause:

    • Presence of Residual Bromine: Unreacted bromine can impart color to the final product.[1]

    • Oxidation of the Aniline Derivative: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

  • Solution:

    • Quenching Excess Bromine: During the workup procedure, wash the organic layer with an aqueous solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1] This will neutralize any remaining bromine.

    • Aqueous Washes: Follow the quenching step with washes with water or brine to remove any inorganic salts and water-soluble impurities.[1]

    • Purification: Employ column chromatography or recrystallization to purify the product and remove colored impurities.[13]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of N,3-dimethylaniline bromination.

Q1: What is the primary mechanism for the bromination of N,3-dimethylaniline?

The bromination of N,3-dimethylaniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond). This results in the formation of a resonance-stabilized carbocation intermediate (the arenium ion), which then loses a proton to restore aromaticity and yield the brominated product.[6][14]

Q2: Which brominating agent is best for achieving selective monobromination?

For selective monobromination of highly activated anilines like N,3-dimethylaniline, N-Bromosuccinimide (NBS) is often the reagent of choice.[4][5] Compared to molecular bromine (Br₂), which can be too reactive and lead to polysubstitution, NBS provides a slow, controlled release of the electrophilic bromine species, favoring the formation of the monobrominated product.[15] Other specialized reagents like 2,4,4,6-tetrabromocyclohexa-2,5-dienone have also demonstrated high regioselectivity for the para-bromination of aromatic amines.[7]

Q3: How does the choice of solvent affect the reaction outcome?

The solvent plays a crucial role in modulating the reactivity and selectivity of the bromination reaction.

  • Polar Protic Solvents (e.g., water, acetic acid): These solvents can stabilize the charged intermediates in the reaction, often accelerating the reaction rate. However, for highly activated substrates, this can lead to a loss of selectivity and an increase in polysubstitution.[2][16]

  • Non-Polar Aprotic Solvents (e.g., dichloromethane, carbon tetrachloride): These solvents are generally preferred for the selective bromination of activated anilines.[2][8] They do not significantly solvate the electrophilic bromine species, which helps to control the reactivity and minimize over-bromination.

Q4: What is the optimal temperature range for this reaction?

Controlling the reaction temperature is critical for achieving good selectivity. The bromination of anilines is typically an exothermic process.[1] It is advisable to start the reaction at a low temperature, such as 0°C , by using an ice bath. The temperature can then be allowed to slowly rise to room temperature. Maintaining a controlled, lower temperature helps to manage the reaction rate and prevent the formation of unwanted byproducts.[2][9]

Q5: How can I effectively purify the brominated product?

The crude product often contains unreacted starting material, isomers, and potentially small amounts of polybrominated species. The most common and effective purification methods are:

  • Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.[13]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent method for obtaining highly pure material.

  • Vacuum Distillation: For liquid products, vacuum distillation can be used to separate components based on their boiling points.[13]

Purity assessment of the final product can be carried out using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]

Experimental Protocols

Protocol 1: General Procedure for Monobromination using N-Bromosuccinimide (NBS)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,3-dimethylaniline (1.0 eq.) in a suitable non-polar solvent (e.g., dichloromethane or carbon tetrachloride).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Diagram 1: Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation Start N,3-Dimethylaniline + Br+ Intermediate Arenium Ion (Resonance Stabilized) Start->Intermediate Attack by π-system Product Brominated N,3-Dimethylaniline + H+ Intermediate->Product Loss of Proton caption Mechanism of Electrophilic Bromination Troubleshooting_Low_Yield Start Low Yield of Product Check_TLC Analyze Reaction by TLC Start->Check_TLC Decision Starting Material Present? Check_TLC->Decision Action_1 Increase Reaction Time Decision->Action_1 Yes End Re-run Reaction with Optimized Conditions Decision->End No Action_1->Check_TLC Action_2 Cautiously Add More Brominating Agent Action_1->Action_2 Action_2->Check_TLC Action_3 Re-evaluate Stoichiometry for Future Runs End->Action_3 caption Workflow for addressing low product yield.

Caption: A decision-making workflow for troubleshooting low product yield.

Data Presentation

Table 1: Comparison of Common Brominating Agents

Brominating AgentFormulaTypical ConditionsSelectivity for MonobrominationSafety Considerations
Molecular BromineBr₂Non-polar solvent, low temp.ModerateHighly corrosive and toxic, handle in a fume hood with appropriate PPE.
N-BromosuccinimideC₄H₄BrNO₂Non-polar solvent, often with a radical initiator for other applicationsHigh [5][15]Irritant, handle with care.
2,4,4,6-Tetrabromocyclohexa-2,5-dienoneC₆H₂Br₄ODichloromethane or chloroformHigh (para-selective) [7]Handle with standard laboratory precautions.

References

  • Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline. Benchchem.
  • Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines. Benchchem.
  • An Expedited, Regiospecific para-Bromination of Activated Aryls. TopSCHOLAR.
  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora. Published November 13, 2017.
  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. Published April 19, 2018.
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Published December 22, 2022.
  • Bromination of N,N-Dimethylaniline. Prezi.
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. Published May 16, 2012.
  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC - NIH. Published September 15, 2019.
  • Simple Catalyst-Free Regio- and Chemoselective Monobromination of Aromatics Using NBS in Polyethylene Glycol. ResearchGate.
  • Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr. The Journal of Physical Chemistry A - ACS Publications. Published August 10, 2023.
  • Energy Profile and Temperature Dependence of Product Yields for Electrophilic Addition in Linear Conjugated Systems Neil Berkel. McKendree University.
  • QM Study of the para Regioselectivity of TBABr3 Bromination. WuXi Biology.
  • A Practical Procedure for Regioselective Bromination of Anilines. ResearchGate.
  • Influence of Temperature and Heating Time on Bromination of Zinc Oxide During Thermal Treatment With Tetrabromobisphenol A. PubMed. Published December 1, 2009.
  • Bromination of aromatic compounds without catalyst. Sciencemadness.org. Published December 23, 2021.
  • Bromination of Aniline (video). Khan Academy.
  • Method for preparing compound bromination N, N, N trimethyl aniline. Google Patents.
  • 3-Bromo-N,N-dimethylaniline. PubChem.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. Benchchem.
  • BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12.
  • When N,N-dimethylaniline is treated with bromine,. Chegg.com. Published March 8, 2023.
  • Bromination - Common Conditions. Common Organic Chemistry.
  • Low Temperature n-alkanes Bromination without Catalysts. ResearchGate.
  • When N,N-dimethylaniline is treated with bromine, ortho and para products are.
  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
  • When N,N-dimethylaniline is treated with bromine,. Chegg.com. Published October 28, 2019.
  • Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. ResearchGate.
  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv.
  • 24.8: Reactions of Arylamines. Chemistry LibreTexts. Published September 30, 2024.
  • para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE. ResearchGate.
  • m-NITRODIMETHYLANILINE. Organic Syntheses Procedure.
  • Optimization of the Bromination Reaction. ResearchGate.
  • Aromatic Electrophilic substitution:.
  • Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Published February 4, 2020.
  • Purification of liquid bromine contaminated with organic impurities. Google Patents.

Sources

Troubleshooting 4-Bromo-N,3-dimethylaniline hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-N,3-dimethylaniline Hydrochloride

Subject: Troubleshooting Solubility, "Oiling Out," and Stability Issues Compound ID: 4-Bromo-N,3-dimethylaniline HCl (Secondary Amine Salt) CAS (Parent Free Base): Analogous to 6933-10-4 (Primary) / 586-77-6 (Tertiary) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Lipophilic Salt" Paradox

Researchers often encounter a paradox with This compound : it is a salt, yet it frequently behaves like a lipophilic oil.

This molecule sits at a frustrating intersection of chemical properties. The 4-bromo and 3-methyl groups render the aromatic ring highly lipophilic (greasy), fighting against the ionic water-solubility provided by the hydrochloride head. This competition leads to the most common failure mode: "Oiling Out" —where the compound separates as a gummy oil rather than dissolving or crystallizing.

This guide provides the mechanistic logic and protocols to force this equilibrium in your favor.

Part 1: Critical Solubility Data & Chemical Behavior

Before troubleshooting, verify your system parameters against these physicochemical realities.

PropertyValue / BehaviorImplication for Handling
pKa (Conjugate Acid) ~4.0 – 4.2 (Est.)[1]CRITICAL: The salt is acidic. If your solution pH rises above 3.0, the salt begins to hydrolyze back to the oily free base.
Water Solubility Moderate to LowThe hydrophobic bromine/methyl groups limit water solubility. Requires acidic water to remain stable.
Alcohol Solubility High (MeOH, EtOH)Best solvents for dissolution, but poor for salt formation unless acidified.
DCM / Chloroform ModerateThe salt may dissolve in chlorinated solvents (unusual for salts) due to the lipophilic ring, aiding extraction but complicating precipitation.
Ether / Hexanes InsolubleExcellent anti-solvents for crashing out the pure salt.

Part 2: Troubleshooting Logic (Decision Tree)

Use this flow to diagnose your specific solubility failure.

Solubility_Troubleshooting Start User Issue: Compound won't dissolve or is oiling out Solvent_Check Which solvent system? Start->Solvent_Check Water_Based Aqueous / Buffer Solvent_Check->Water_Based Organic_Based Organic (DCM, EtOAc, Ether) Solvent_Check->Organic_Based Check_pH Check pH. Is it < 2.0? Water_Based->Check_pH Cloudy Observation: Cloudy suspension? Organic_Based->Cloudy Oil_Formed Observation: Oily droplets at bottom? Check_pH->Oil_Formed No / Unsure Hydrolysis Diagnosis: Hydrolysis to Free Base. Salt is reverting to oil. Oil_Formed->Hydrolysis Fix_Aq Solution: Add 3M HCl until solid redissolves. Keep pH < 2. Hydrolysis->Fix_Aq Wrong_Form Diagnosis: Ionic Lattice Energy. Salts struggle in non-polar organics. Cloudy->Wrong_Form Fix_Org Solution: Add Methanol (5-10%) or switch to Free Base form. Wrong_Form->Fix_Org

Figure 1: Diagnostic logic flow for identifying whether solubility issues are due to pH-driven hydrolysis (aqueous) or lattice energy barriers (organic).

Part 3: Common Failure Modes & Solutions

Issue 1: The "Oiling Out" Phenomenon in Water

Symptom: You dissolve the white solid in water; it initially dissolves, but after a few minutes or upon slight warming, a brown/yellow oil separates at the bottom. Mechanism: Hydrolysis.



Because the pKa is low (~4.0) , even neutral water (pH 7) acts as a base, stripping the proton and releasing the insoluble free base oil.
Protocol: The "Acidic Back-Add" 
  • Do not use pure water.

  • Prepare 1.0 M HCl or 2.0 M HCl .

  • Dissolve your compound in this pre-acidified solution.

  • Why this works: The excess

    
     shifts the equilibrium to the left (Le Chatelier’s principle), forcing the molecule to remain in its soluble, ionic salt form.
    
Issue 2: Inability to Recrystallize (Gummy Solid)

Symptom: You are trying to purify the salt, but evaporation yields a sticky gum instead of crystals. Mechanism: Trapped solvent impurities or "melted" hydrated salt. Protocol: The Ethanol-Ether Crash

  • Dissolve the gum in the minimum amount of warm absolute Ethanol (or Methanol).

  • Optional: Add 1-2 drops of conc. HCl to ensure full protonation.

  • Allow to cool to room temperature.

  • Slowly add Diethyl Ether (or MTBE) dropwise with vigorous stirring.

  • Stop when a persistent cloudiness appears.

  • Cool in a freezer (-20°C). The change in polarity will force the salt to crystallize out of the alcohol.

Issue 3: Low Solubility in Reaction Solvents (DCM/THF)

Symptom: The protocol calls for a reaction in DCM, but the HCl salt is floating as a solid. Solution:

  • Option A (Solvent Switch): Switch to DMF or DMSO (high solubility).

  • Option B (Free Basing): If the reaction allows, convert to the free base in situ. Add 1.1 equivalents of Triethylamine (TEA) . The mixture will clear up as the TEA-HCl salt precipitates (or dissolves) and your aniline becomes the soluble free base.

Part 4: Validated Protocols

Protocol A: Converting Salt to Free Base (for Organic Solubility)

Use this if you need the molecule to dissolve in Toluene, Hexane, or Ether.

  • Suspend: Place the hydrochloride salt in a separatory funnel with DCM (Dichloromethane) .

  • Neutralize: Add an equal volume of saturated NaHCO₃ (Sodium Bicarbonate). Note: Carbonate is sufficient; NaOH is not strictly necessary and may cause emulsions.

  • Shake: Shake vigorously. The solid will disappear as it converts to the oil and migrates into the DCM layer.

  • Extract: Drain the organic (bottom) layer.

  • Dry: Dry over anhydrous MgSO₄ or Na₂SO₄ .

  • Concentrate: Evaporate the DCM to obtain the 4-Bromo-N,3-dimethylaniline free base (likely a viscous oil).

Protocol B: Converting Free Base to Pure HCl Salt

Use this to stabilize the compound for storage.

  • Dissolve: Dissolve the free base oil in Diethyl Ether (anhydrous).

  • Acidify: Cool to 0°C on ice. Slowly add 2M HCl in Ether (commercial solution) or bubble HCl gas.

  • Precipitate: A white solid should crash out immediately.

  • Wash: Filter the solid and wash with cold ether to remove colored impurities.

  • Dry: Dry under vacuum. Store in a desiccator.

Part 5: Advanced Mechanistic Visualization

Understanding the pH-dependent equilibrium is the key to mastering this compound.

Equilibrium_Cycle cluster_conditions Solvent Compatibility Salt HCl Salt Form (Water Soluble) (Solid) FreeBase Free Base Form (Lipophilic) (Oil) Salt->FreeBase pH > 4.0 (Add Base/Water) FreeBase->Salt pH < 2.0 (Add HCl) Salt_Solvents Soluble in: Water (Acidic) Methanol DMSO Base_Solvents Soluble in: DCM Ether Toluene

Figure 2: The pH-dependent toggle switch. Keeping the system on the left (Blue) requires constant acidic pressure.

FAQ: Frequently Asked Questions

Q: I see a "pink/brown" discoloration in my white salt. Is it ruined? A: Not necessarily. Anilines are notorious for oxidation. The color is likely a trace "azo" or quinone-type impurity formed by air oxidation.

  • Fix: Recrystallize using Protocol B (above), but add a pinch of activated charcoal during the dissolution step, filter while hot, then crystallize.

Q: Can I use this salt directly in an amide coupling reaction? A: Yes, but you must add a "scavenger" base (like DIPEA or TEA) to the reaction mixture to liberate the nucleophilic nitrogen. The HCl salt itself is non-nucleophilic and will not react.

Q: Why does the melting point vary so much in literature? A: This is often due to the hydration state . Aniline salts can form hydrates (


). A sharp melting point usually requires drying the salt at 50°C under high vacuum (

mbar) for 24 hours to remove lattice water.

References

  • PubChem. (2025).[2] 4-Bromo-3-methylaniline (Parent Compound Properties).[1][2][3][4][5][6][7] National Library of Medicine. [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. (Chapter 11: Crystallization and Purification). Academic Press. Cited for general salt selection and oiling-out mechanisms.

Sources

Technical Support Center: Purification of 4-Bromo-N,3-dimethylaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 4-Bromo-N,3-dimethylaniline hydrochloride .

Product Category: Halogenated Aromatic Amine Salts Document ID: TS-PUR-BDMA-04 Applicable For: Researchers, Process Chemists, and QC Analysts[1][2]

Executive Summary & Impurity Profile

This compound is a secondary amine salt used frequently as an intermediate in cross-coupling reactions (Buchwald-Hartwig) or as a building block for heterocycles.[1][2] Its purity is critical because the free amine functionality and the aryl bromide are both reactive handles.

Common Impurities: Before initiating purification, identify your specific impurity profile using the table below.

Impurity TypeOriginDetection (Typical)Removal Strategy
Regioisomers (e.g., 6-Bromo isomer)Competition during bromination between position 4 (para to amine) and position 6 (ortho to amine).[1][2]HPLC (Close eluting peaks)Fractional Recrystallization or Chromatography (Free base)
Oxidation Products (Quinones/Azo)Air oxidation of the electron-rich aniline ring.[1][2] Causes pink/brown coloration.[1]Visual (Color), TLC (Baseline spots)Acid-Base "Swing" + Activated Charcoal
Starting Material (N,3-Dimethylaniline)Incomplete reaction.[1][2]HPLC / GC-MSAcid-Base Extraction (pKa difference)
Inorganic Salts Neutralization byproducts (NaCl, NaBr).[1][2]Ash Test / ConductivitySolvent Exchange (DCM/Water wash)

Diagnostic Workflow

Do not proceed blindly. Use this logic flow to determine the correct purification path.

Diagnosis Start Start: Crude Material Evaluation ColorCheck Is the solid Pink/Brown? Start->ColorCheck PurityCheck Is HPLC Purity > 95%? ColorCheck->PurityCheck No (Off-white/Beige) Action_Charcoal Protocol A: Acid-Base Swing (with Charcoal) ColorCheck->Action_Charcoal Yes (Oxidation) RegioCheck Are Regioisomers present? PurityCheck->RegioCheck No (<95%) Action_Recryst Protocol B: Recrystallization PurityCheck->Action_Recryst Yes (>95%) RegioCheck->Action_Recryst No (General impurities) Action_Column Convert to Free Base -> Column Chromatography RegioCheck->Action_Column Yes (Isomers hard to separate)

Figure 1: Decision matrix for selecting the appropriate purification method based on crude material state.[1][2]

Core Protocols

Protocol A: The Acid-Base "Swing" (Deep Cleaning)

Best for: Removing colored oxidation products, inorganic salts, and non-basic impurities.[1] Principle: Aniline salts are water-soluble; the free base is organic-soluble.[1][2] Toggling between these states allows you to wash away impurities that do not share this amphiphilic property.

Reagents:

  • 2M NaOH (aq)[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2][3]

  • 2M HCl (in Diethyl Ether or Isopropanol)[1][2]

  • Activated Charcoal (Norit or Darco)[1][2]

Step-by-Step:

  • Liberation: Suspend the crude hydrochloride salt in water (10 mL/g). Slowly add 2M NaOH with stirring until pH > 12. The solid will dissolve and an oily "free base" layer will separate.

  • Extraction: Extract the aqueous mixture with DCM (3 x 10 mL/g). Combine organic layers.

  • Decolorization: Add Activated Charcoal (5 wt% relative to mass) to the organic layer. Stir for 15 minutes at room temperature.

  • Filtration: Filter through a pad of Celite® to remove charcoal.[1] The filtrate should be clear yellow/orange (not brown).

  • Drying: Dry the organic phase over anhydrous

    
    . Filter.
    
  • Salt Formation: Cool the organic phase to 0°C. Slowly add 2M HCl (in ether/IPA) dropwise. The white hydrochloride salt will precipitate immediately.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Protocol B: Recrystallization (Polishing)

Best for: Removing trace starting materials and regioisomers.[1]

Solvent System:

  • Primary Solvent: Ethanol (hot) or Isopropanol (hot).[1]

  • Anti-Solvent: Diethyl Ether or Hexanes.[1][3]

  • Note: Avoid Acetone, as it can form imines with residual free amines over time.

Step-by-Step:

  • Place the crude salt in a flask with a stir bar.

  • Add Isopropanol (approx. 5 mL/g) and heat to reflux (80°C).

  • If solid remains, add more Isopropanol dropwise until fully dissolved.

    • Critical Step: If a small amount of dark solid persists after adding 10 mL/g, it is likely inorganic salt or polymerized trash. Filter this hot before cooling.

  • Remove from heat.[1][4] Let cool slowly to room temperature.

  • If crystallization does not start, add Diethyl Ether dropwise until turbidity (cloudiness) persists, then re-heat to clear and cool again.

  • Cool to 0°C in an ice bath for 1 hour.

  • Filter crystals and wash with cold Ether.[1]

Troubleshooting & FAQs

Q1: My product turned pink/purple during storage. Is it ruined?

Diagnosis: This is typical "aniline oxidation."[1] The amine group is electron-rich and oxidizes in air to form colored quinoid species.[1][2] The Fix: The contamination is usually superficial (ppm level).

  • Perform Protocol A (Acid-Base Swing) using activated charcoal.[1][2]

  • Store the purified salt under Argon/Nitrogen in an amber vial. The HCl salt form is much more stable than the free base.

Q2: I cannot separate the 6-bromo isomer (impurity) from my 4-bromo product.

Diagnosis: The 6-bromo-N,3-dimethylaniline is a regioisomer formed because the methyl group at position 3 activates the ortho-position (position 2 and 4 relative to itself).[1][2] The Fix:

  • Recrystallization: The 4-bromo isomer typically has a higher melting point and lower solubility due to symmetry.[1] Repeat Protocol B, but cool very slowly to favor the thermodynamically stable crystal (the 4-bromo).

  • Chromatography: If recrystallization fails, convert to the Free Base . Run a silica column using a gradient of Hexanes:EtOAc (start 95:5).[5][6] The isomers often have different R_f values in the free base form. Re-form the salt after separation.[4]

Q3: The product is "oiling out" instead of crystallizing.

Diagnosis: The solvent system is too polar, or the concentration is too high, causing liquid-liquid phase separation (oiling) before crystal nucleation. The Fix:

  • Re-heat the mixture to redissolve the oil.

  • Add a "seed crystal" of pure product if available.[1][4]

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Add more of the polar solvent (Isopropanol) to keep the oil in solution longer as temperature drops.

Q4: Why use anhydrous HCl in Ether/IPA instead of aqueous HCl?

Reasoning: 4-Bromo-N,3-dimethylaniline HCl is moderately soluble in water.[1][2] Using aqueous HCl introduces water that makes precipitation difficult and lowers yield.[1] Anhydrous acids in organic solvents force the salt out of solution (precipitation) almost quantitatively.

Visual Workflow: The Acid-Base Swing

PurificationFlow Crude Crude HCl Salt (Colored/Impure) FreeBase Free Base (Oil) + Aqueous Waste Crude->FreeBase 1. NaOH (pH > 12) OrganicPhase Organic Phase (DCM/EtOAc) FreeBase->OrganicPhase 2. Extract w/ DCM Charcoal Charcoal Treatment (Removes Color) OrganicPhase->Charcoal 3. Add Carbon & Filter PureSalt Pure HCl Salt (White Solid) Charcoal->PureSalt 4. Add HCl/Ether

Figure 2: The "Acid-Base Swing" effectively resets the purity profile by filtering out non-amine impurities.[1][2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for general aniline purification techniques). [2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Definitive guide on recrystallization and acid-base extraction).

  • Organic Syntheses. Bromination of Anilines and Purification Strategies. (General methodologies for halogenated anilines). [2]

  • BenchChem. Technical Support: Purification of Halogenated Aniline Compounds. (Specific troubleshooting for halogenated aniline impurities). [2]

Sources

Scaling up 4-Bromo-N,3-dimethylaniline hydrochloride production challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up 4-Bromo-N,3-dimethylaniline Hydrochloride

Executive Technical Brief

Molecule: this compound CAS (Free Base): Note: Often indexed as 4-bromo-3-methyl-N-methylaniline or N,3-dimethyl-4-bromoaniline. Core Challenge: The simultaneous presence of an activating secondary amine and a methyl group creates competing electronic effects. Scale-up failures typically stem from regio-isomeric contamination (during bromination) or over-alkylation (during methylation), leading to difficult downstream purification of the hydrochloride salt.

This guide prioritizes Route A (Post-Bromination Methylation) over Route B (Direct Bromination) for scale-up reliability. Route A utilizes commercially available, isomerically pure 4-bromo-3-methylaniline, shifting the technical burden to controlling mono-methylation—a chemically manageable parameter compared to separating regioisomers.

Critical Synthesis Workflows

Primary Recommended Route: Reductive Amination

Best for: 100g – 5kg Scale | High Throughput

This route avoids the formation of the difficult-to-separate 6-bromo isomer by starting with the correct aromatic scaffold.

Step 1: Imine Formation & Reduction

  • Reagents: 4-Bromo-3-methylaniline, Paraformaldehyde (PFA), Sodium Methoxide (catalyst), Sodium Borohydride (NaBH₄).

  • Solvent: Methanol (MeOH).[1]

  • Mechanism: Formation of the hemiaminal/imine species followed by in situ hydride reduction.

Step 2: Salt Formation

  • Reagents: 4M HCl in Dioxane or IPA.

  • Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

Alternative High-Purity Route: Formylation-Reduction

Best for: GMP Scale | >99.5% Purity Requirement If the "N,N-dimethyl" impurity proves inseparable in the primary route, this 2-step sequence guarantees mono-selectivity.

  • Formylation: Reaction with acetic anhydride/formic acid to yield the N-formyl intermediate.

  • Reduction: Borane-dimethylsulfide (BMS) or LiAlH₄ reduction to the N-methyl amine.

Visualizing the Process & Impurities

SynthesisPathways Start 4-Bromo-3-methylaniline (Starting Material) Step1 Reaction: Paraformaldehyde + NaBH4 (Reductive Amination) Start->Step1 Controlled Addition Product 4-Bromo-N,3-dimethylaniline (Free Base) Step1->Product Major Pathway Impurity1 Impurity A: N,N-Dimethyl analog (Over-alkylation) Step1->Impurity1 Excess HCHO/High Temp Impurity2 Impurity B: Unreacted Primary Amine Step1->Impurity2 Incomplete Rxn SaltStep Salt Formation: HCl in IPA/EtOAc Product->SaltStep Impurity1->SaltStep Co-precipitates FinalSalt Final Product: HCl Salt SaltStep->FinalSalt

Caption: Logic flow for Route A showing critical impurity divergence points. Over-alkylation (Impurity A) is the primary risk factor during scale-up.

Troubleshooting Guide & FAQs

Category 1: Reaction Control (Methylation)

Q: Why is my reaction yielding >10% of the N,N-dimethyl (dialkylated) impurity?

  • Diagnosis: This is a classic "runaway methylation" issue. In reductive amination, the secondary amine product is often more nucleophilic than the primary amine starting material, encouraging a second addition.

  • Corrective Action:

    • Stoichiometry: Ensure Paraformaldehyde is strictly limited to 1.0–1.05 equivalents . Do not use a large excess to "push" conversion.

    • Stepwise Addition: Do not add PFA and NaBH₄ all at once. Pre-mix the aniline and PFA in Methanol for 1-2 hours to form the imine/hemiaminal before adding the reducing agent at 0°C.

    • Acid Catalyst: If using NaCNBH₃ (sodium cyanoborohydride), maintain pH at 5–6 using Acetic Acid. This protonates the more basic secondary amine product, deactivating it toward further attack.

Q: The reaction stalled with 15% starting material remaining. Should I add more formaldehyde?

  • Risk: Adding more HCHO late in the reaction almost guarantees dialkylation of your formed product.

  • Solution: Do not add more reagent. Work up the reaction. The primary amine starting material (4-bromo-3-methylaniline) has a significantly different pKa and polarity than the N-methyl product. Separation via acid-base extraction or column chromatography is far easier than separating the N,N-dimethyl impurity.

Category 2: Salt Formation & Isolation

Q: Upon adding HCl, my product "oiled out" instead of crystallizing. How do I fix this?

  • The Science: "Oiling out" occurs when the salt precipitates too fast, trapping solvent and impurities, or when the solvent system polarity is too high to support a crystal lattice but too low to dissolve the salt fully.

  • Protocol for Recovery:

    • Decant: Pour off the supernatant solvent.

    • Redissolve: Dissolve the oil in a minimum amount of hot Ethanol or Methanol.

    • Precipitate: Slowly add a non-polar anti-solvent (EtOAc or Et₂O) with vigorous stirring until turbidity persists.

    • Seed: Add a seed crystal if available. Cool slowly to 0°C.

    • Drying: Ensure the oil wasn't caused by water. If the oil is wet, redissolve in DCM, dry over Na₂SO₄, and retry.

Q: My HCl salt is pink/brown. Is it decomposing?

  • Diagnosis: Anilines are oxidation-prone. Trace oxidation products (quinoid-like structures) are highly colored.

  • Solution:

    • Prevention: Perform salt formation under Nitrogen/Argon atmosphere.

    • Remediation: Recrystallize the salt from EtOH/EtOAc with activated charcoal . Filter hot through Celite to remove color bodies.

Category 3: Safety & Handling

Q: Are there specific hazards with the 4-bromo-3-methylaniline precursor?

  • Safety Alert: Halogenated anilines are toxic by inhalation and skin absorption. They can induce methemoglobinemia (blue skin, oxygen deprivation).

  • Control: All solids handling must occur in a filtered weigh station or fume hood. Double-gloving (Nitrile) is mandatory.

Quantitative Data: Solvent Selection for Salt Crystallization

Choosing the right solvent system is critical for yield and purity.

Solvent SystemYield PotentialPurity ProfileNotes
EtOAc / HCl (gas) High (>90%)ModerateFast precipitation; high risk of trapping impurities/oiling out.
EtOH / Et₂O (1:5) Moderate (75-85%)High Slower crystallization yields cleaner lattice. Best for pharma grade.
IPA / Conc. HCl Low (<60%)ModerateSolubility of the HCl salt in IPA is often too high; requires excessive cooling.
MTBE / 4M HCl (Dioxane) High (>90%)LowMTBE often precipitates everything (including impurities). Good for crude isolation only.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-Bromo-N,3-dimethylaniline HCl (100g Scale)

  • Imine Formation:

    • Charge a 2L 3-neck flask with 4-Bromo-3-methylaniline (100.0 g, 0.537 mol) and Methanol (1.0 L).

    • Add Paraformaldehyde (16.9 g, 0.564 mol, 1.05 equiv).

    • Stir at 40°C for 2 hours. Solution may become slightly cloudy.

  • Reduction:

    • Cool mixture to 0°C.

    • Add NaBH₄ (30.5 g, 0.806 mol, 1.5 equiv) portion-wise over 45 minutes. Caution: Hydrogen gas evolution.

    • Allow to warm to RT and stir for 12 hours.

  • Work-up:

    • Quench excess hydride with 1N NaOH (200 mL).

    • Concentrate Methanol under reduced pressure.

    • Extract aqueous residue with MTBE (3 x 300 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate to yield the crude free base oil.

  • Salt Formation:

    • Dissolve crude oil in Ethyl Acetate (500 mL).

    • Cool to 5°C.

    • Add 4M HCl in Dioxane (140 mL, 1.05 equiv) dropwise. White solid should precipitate immediately.

    • Stir for 1 hour at 0°C. Filter, wash with cold EtOAc, and dry under vacuum at 40°C.

References

  • Ghorbani-Vaghei, R., et al. "Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide as Novel Catalytic Reagents for Methylene-N,N-bis(amides) Synthesis." Tetrahedron Letters, vol. 51, no. 14, 2010. Link(Context: General methodologies for amine handling and halogenated aniline precursors).

  • Sigma-Aldrich. "4-Bromo-3-methylaniline Product Specification & Safety Data Sheet." Merck KGaA.[2] Link(Context: Physical properties and safety data for the starting material).

  • Naoum, J., et al. "Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique." Journal of Organic Chemistry, 2025. Link(Context: Optimization of N-methylation on sterically hindered amines).

  • ChemicalBook. "4-Bromo-N,N-dimethylaniline Synthesis and Properties." Link(Context: Comparative data for the dimethyl impurity).

  • Org. Synth. "Reductive Amination of Amines with Formaldehyde and Sodium Cyanoborohydride." Organic Syntheses, Coll.[2] Vol. 6, p. 499. Link(Context: Standard operating procedure for reductive amination).

Sources

Technical Support Center: Stabilizing 4-Bromo-N,3-dimethylaniline Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-N,3-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective stabilization of this compound in solution. Aniline derivatives are known for their susceptibility to degradation, which can compromise experimental results and product integrity.[1][2] This document provides a structured, in-depth approach to understanding and mitigating these stability challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of your this compound solution is a common indicator of oxidative degradation.[2][3] The aniline moiety, particularly the amino group, is electron-rich, making the entire molecule susceptible to oxidation by atmospheric oxygen.[3] This process can be accelerated by exposure to light and elevated temperatures.[2][4] The colored byproducts are often the result of the formation of nitrobenzenes, benzoquinones, and polymeric aniline species.[3]

Q2: How does the hydrochloride salt form of 4-Bromo-N,3-dimethylaniline affect its stability in solution?

A2: The hydrochloride salt form of an aniline derivative generally enhances its stability in aqueous solutions. Aniline hydrochloride, when dissolved in water, creates an acidic environment due to the formation of the anilinium ion.[5][6] This acidic pH is crucial for stability, as the protonated amino group is less susceptible to oxidation than the free base.[1] Studies on similar compounds, like thiamine chloride hydrochloride, have shown significantly greater stability at a lower pH (e.g., pH 3) compared to a more neutral pH.[1][7][8]

Q3: What are the primary degradation pathways for this compound in solution?

A3: The two primary degradation pathways for this compound in solution are oxidative degradation and photodegradation.

  • Oxidative Degradation: This is often the most significant pathway. It can be initiated by atmospheric oxygen and potentially catalyzed by trace metal ions. The amino group is the primary site of oxidation, which can lead to the formation of N-oxides and, with further reactions, colored polymeric species.[3]

  • Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV or visible light.[6][9] This can involve the cleavage of the carbon-bromine bond, leading to the formation of radical species that can initiate further degradation reactions.[6]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize the shelf-life of your this compound solution, it is recommended to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[10]

  • Light: Protect from light by using amber vials or by storing the container in the dark.[2][7]

  • Atmosphere: For long-term storage, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.[3]

  • Container: Use tightly sealed, clean glass containers.

Troubleshooting Guide

Issue 1: Rapid Discoloration Despite Refrigeration and Protection from Light.

Potential Cause Troubleshooting Step Scientific Rationale
High pH of the Solution Measure the pH of your solution. If it is not distinctly acidic (ideally pH 3-5), adjust it using a dilute solution of a non-oxidizing acid like hydrochloric acid.The protonated anilinium ion is significantly more resistant to oxidation than the free amine.[1][7][8]
Presence of Dissolved Oxygen Degas your solvent before preparing the solution by sparging with nitrogen or argon for 15-30 minutes. Prepare the solution under an inert atmosphere if possible.Removing dissolved oxygen, a key reactant in oxidative degradation, will slow down the discoloration process.[3]
Contamination with Metal Ions Use high-purity solvents and glassware that has been thoroughly cleaned and rinsed with deionized water. If contamination is suspected, consider using a chelating agent like EDTA at a low concentration (e.g., 0.01-0.1 mM).Metal ions can act as catalysts for oxidation reactions.

Issue 2: Precipitation or Cloudiness in the Solution.

Potential Cause Troubleshooting Step Scientific Rationale
Low Solubility in the Chosen Solvent Ensure that you are using a suitable solvent. While the hydrochloride salt is more water-soluble than the free base, co-solvents like ethanol or methanol may be needed to achieve the desired concentration.The solubility of aniline salts can be influenced by the solvent system.
pH-Induced Precipitation If the pH of the solution is too high, the free base form of the aniline may precipitate out. Ensure the pH remains in the acidic range.The free base form of 4-Bromo-N,3-dimethylaniline is less soluble in aqueous solutions than its hydrochloride salt.
Degradation Product Formation If the precipitate is colored, it is likely due to the formation of insoluble degradation products. Follow the steps in the "Rapid Discoloration" section to prevent further degradation.Advanced degradation can lead to the formation of insoluble polymers.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution with enhanced stability.

Materials:

  • This compound

  • High-purity deionized water (or other desired solvent)

  • Dilute (0.1 M) Hydrochloric Acid

  • Ascorbic acid (or Sodium Metabisulfite)

  • Amber volumetric flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Solvent Preparation: Degas the deionized water by sparging with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • pH Adjustment: In the amber volumetric flask, add the degassed water and adjust the pH to approximately 3-4 with the dilute hydrochloric acid.

  • Antioxidant Addition: To the pH-adjusted solvent, add an antioxidant. Good starting points are:

    • Ascorbic Acid: 0.05% - 0.1% (w/v)[3]

    • Sodium Metabisulfite: 0.05% - 0.1% (w/v)[5][11]

    • Dissolve the antioxidant completely.

  • Dissolution of Compound: Accurately weigh the desired amount of this compound and add it to the prepared solvent. Mix until fully dissolved.

  • Inert Atmosphere: Purge the headspace of the volumetric flask with nitrogen or argon before sealing.

  • Storage: Store the solution at 2-8°C, protected from light.[2][10]

Protocol 2: Stability Indicating HPLC Method for this compound

This proposed HPLC method can be used to monitor the stability of your solution over time by separating the parent compound from its potential degradation products.

Parameter Recommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20, v/v)

Visualizations

Proposed Degradation Pathway

G cluster_main 4-Bromo-N,3-dimethylaniline HCl cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation 4-Bromo-N,3-dimethylaniline HCl 4-Bromo-N,3-dimethylaniline Hydrochloride Radical_Cation Radical Cation 4-Bromo-N,3-dimethylaniline HCl->Radical_Cation [O] Debromination Debromination 4-Bromo-N,3-dimethylaniline HCl->Debromination hv N-Oxide N-Oxide Formation Radical_Cation->N-Oxide Polymerization Colored Polymers Radical_Cation->Polymerization Dimerization/ Polymerization Radical_Species Aryl Radicals Debromination->Radical_Species Radical_Species->Polymerization

Caption: Proposed degradation pathways for 4-Bromo-N,3-dimethylaniline HCl.

Troubleshooting Workflow

G start Solution Discoloration or Precipitation check_pH Is pH acidic (3-5)? start->check_pH adjust_pH Adjust pH with dilute HCl check_pH->adjust_pH No check_oxygen Was solvent degassed? check_pH->check_oxygen Yes adjust_pH->check_oxygen degas_solvent Degas solvent with N2/Ar check_oxygen->degas_solvent No check_antioxidant Is an antioxidant present? check_oxygen->check_antioxidant Yes degas_solvent->check_antioxidant add_antioxidant Add Ascorbic Acid or Sodium Metabisulfite check_antioxidant->add_antioxidant No stable_solution Stable Solution check_antioxidant->stable_solution Yes add_antioxidant->stable_solution

Caption: Troubleshooting workflow for unstable solutions.

References

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry. Available at: [Link]

  • Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PMC. Available at: [Link]

  • US2653171A - Stabilized aromatic amines. Google Patents.
  • CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring. Google Patents.
  • SODIUM METABISULPHITE, SOLUTION. Biognost. Available at: [Link]

  • ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. Available at: [Link]

  • Sodium Metabisulfite Applications and Benefits in Pharmaceutical Formulations and Preservation. Tenger Chemical. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]

  • Sodium Metabisulfite. USP. Available at: [Link]

  • Regulations and Standards for Using Sodium Metabisulfite. Tenger Chemical. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Protective Effect of Ferulic Acid Alone and in Combination with Ascorbic Acid on Aniline Induced Spleen Toxicity. Remedy Publications LLC. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. Available at: [Link]

  • Why is aniline more soluble in an aqueous acid solution than water?. Quora. Available at: [Link]

  • Mechanism of the Photodissociation of 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline. The Journal of Organic Chemistry. Available at: [Link]

  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PMC. Available at: [Link]

  • US20110319486A1 - Stabilized ascorbic acid solutions; method of use thereof; process for their obtention; and compositions comprising the same. Google Patents.
  • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI. Available at: [Link]

  • Electrocatalytic Oxidation of Ascorbic Acid Using a Poly(aniline-co-m-ferrocenylaniline) Modified Glassy Carbon Electrode. MDPI. Available at: [Link]

  • Aniline | Medical Management Guidelines. ATSDR. Available at: [Link]

Sources

Byproduct analysis in 4-Bromo-N,3-dimethylaniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for the synthesis and analysis of 4-Bromo-N,3-dimethylaniline hydrochloride .[1] It is designed for organic chemists and process engineers requiring actionable insights into impurity profiles and troubleshooting.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Profiling & Troubleshooting Guide[2]

Executive Summary: The Chemistry of the Problem

The synthesis of 4-Bromo-N,3-dimethylaniline (CAS: Not commonly listed as HCl, Free base related: 16518-62-0 analogs) presents a classic challenge in Electrophilic Aromatic Substitution (EAS) .[1]

The core difficulty lies in the directing effects of the N-methylamino group (strong activator, ortho/para) versus the 3-methyl group (weak activator, ortho/para).[1][2] While they reinforce each other at certain positions, steric hindrance plays the deciding role.[2]

  • The Target (C4-Bromination): Para to the amine, ortho to the methyl.[2]

  • The Primary Enemy (C6-Bromination): Ortho to the amine, para to the methyl.

  • The Secondary Enemy (Over-reaction): Di-bromination or Over-methylation (depending on the route).[1]

Byproduct Analysis & Signaling Pathways[2]

The following diagram illustrates the "Family Tree" of impurities generated during the direct bromination of N,3-dimethylaniline. Understanding this pathway is the first step in purification.

ByproductPathway SM Starting Material N,3-Dimethylaniline Target TARGET PRODUCT 4-Bromo-N,3-dimethylaniline SM->Target Br2 / AcOH (Major Pathway) Impurity_Regio REGIO-IMPURITY (Major) 6-Bromo-N,3-dimethylaniline (Ortho-isomer) SM->Impurity_Regio Steric Leakage (Minor Pathway) Impurity_Ox OXIDATION BYPRODUCTS Quinone Imines (Pink/Red Color) SM->Impurity_Ox O2 / Light / Heat Impurity_Di OVER-BROMINATED 2,4-Dibromo species Target->Impurity_Di Excess Br2 Over-reaction Impurity_Regio->Impurity_Di Excess Br2

Figure 1: Reaction pathway showing the competition between C4 (Target) and C6 (Regio-impurity) substitution, along with secondary oxidation risks.[1][2]

Impurity Profile Table

Use this table to identify peaks in your HPLC/GC traces.

Impurity TypeChemical IdentityOrigin CauseDetection CharacteristicRemoval Strategy
Isomeric 6-Bromo-N,3-dimethylaniline Competitive bromination at the ortho position (C6) relative to the amine.[1]HPLC: Elutes close to product (usually slightly later on C18).[1][2] NMR: Splitting pattern changes (ABX vs. isolated singlets).Recrystallization: The HCl salt of the para-isomer crystallizes better from EtOH/EtOAc than the ortho-isomer.
Over-Reaction 2,4-Dibromo-N,3-dimethylaniline Excess brominating agent or poor mixing (localized high concentration).[1][2]MS: M+2 and M+4 isotope pattern (Br2 signature).[1][2] Higher retention time (more lipophilic).[1]Prevention: Strict stoichiometry (0.95 eq Br2).[1][2] Purification: Column chromatography (difficult to crystallize out).[1][2]
Alkylation 4-Bromo-N,N,3-trimethylaniline Only if Route B (Methylation) is used.[1][2] Over-methylation of the secondary amine.NMR: Singlet at ~3.0 ppm integrates for 6H (NMe2) instead of 3H (NHMe).Acid Wash: Tertiary amines have different pKa; difficult to separate via salt formation alone.[1] Requires chromatography.[3]
Oxidative Quinone/Iminoquinones Air oxidation of electron-rich aniline during workup or storage.[1]Visual: Product turns pink, purple, or brown.[2]Antioxidant: Add NaHSO3 during workup. Store under Argon.

Troubleshooting Guide (FAQ)

Q1: My final product is a persistent pink/violet color. Is it ruined?

Diagnosis: This is "Aniline Blush." Root Cause: Trace oxidation of the aniline ring to form quinone-imine species.[1] This can happen if the free base is exposed to air and light before salt formation. Solution:

  • Don't Panic: The color is intense but often represents <0.1% impurity.

  • The Fix: Recrystallize the HCl salt from Ethanol/Activated Carbon . Dissolve the salt in hot ethanol, add activated charcoal, stir for 15 mins, filter hot through Celite, and cool. The carbon absorbs the planar oxidized impurities.

Q2: I see a split peak in my HPLC (approx 90:10 ratio). What is it?

Diagnosis: Regioisomer Contamination (C6-Bromo).[1] Root Cause: The 3-methyl group sterically hinders the C2 position, but C6 (ortho to amine) is still accessible.[1][2] While C4 (para) is favored, C6 is the statistical runner-up.[1][2] Solution:

  • Immediate: Do not proceed to the next step if it requires high regiocontrol.

  • Purification: Convert to the Hydrochloride Salt . The para-isomer salt usually has a higher lattice energy and crystallizes preferentially over the ortho-isomer salt.[1] Use a solvent system like Isopropanol/Hexane or Ethanol/Ether .[1]

Q3: My yield is low, and I see starting material despite adding 1.0 eq of Bromine.

Diagnosis: Under-reaction due to HBr scavenging. Root Cause: The reaction generates HBr as a byproduct.[4] The basic amine (starting material) can protonate, forming the ammonium salt.[2] The ammonium group is deactivating (meta-directing) and much less reactive toward EAS than the free amine.[1] Solution:

  • Buffer: Run the reaction in the presence of a weak base (like NaHCO3 or NaOAc) to scavenge HBr if using a non-acidic solvent.

  • Solvent Switch: Use Glacial Acetic Acid as the solvent.[5][6] It keeps the amine partially protonated but in equilibrium, allowing the reaction to proceed, albeit slower and more selectively.[2]

"Gold Standard" Protocol: Bromination Route

This protocol is optimized for regioselectivity (favoring C4) and minimizing the "Aniline Blush" oxidation.[1]

Materials
  • Substrate: N,3-Dimethylaniline (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.0 eq) [Preferred over Br2 for better stoichiometry control]

  • Solvent: Acetonitrile (ACN) or DMF[1][2]

  • Workup: 10% NaHSO3 (aq), 4M HCl in Dioxane

Step-by-Step Methodology
  • Preparation: Dissolve N,3-dimethylaniline in Acetonitrile (0.5 M concentration) under Nitrogen atmosphere. Cool to -10°C .[1]

    • Why? Low temperature maximizes the kinetic preference for the para position (C4) over the ortho position (C6).[2]

  • Addition: Dissolve NBS (1.0 eq) in Acetonitrile. Add this solution dropwise over 1 hour.

    • Critical: Keep the reaction in the dark (wrap flask in foil) to prevent radical bromination of the methyl groups.

  • Monitoring: Stir at -10°C for 2 hours. Monitor by TLC/HPLC.

    • Target: Disappearance of SM. If SM remains, add 0.05 eq NBS.[2] Do not exceed 1.05 eq total to avoid di-bromo impurities.[1]

  • Quench: Pour mixture into ice water containing 10% Sodium Bisulfite (NaHSO3) .

    • Why? This neutralizes any active bromine species and prevents oxidation (pink color).[1]

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with Brine. Dry over Na2SO4.[3][5]

  • Salt Formation (The Purification Step):

    • Concentrate the organic layer to an oil.

    • Redissolve in dry Diethyl Ether (or MTBE).[1]

    • Cool to 0°C.

    • Slowly add 4M HCl in Dioxane (1.1 eq).

    • A white/off-white precipitate will form immediately.[1]

  • Isolation: Filter the solid under Nitrogen. Wash with cold Ether.

    • Result: The hygroscopic HCl salt. Store in a desiccator.

Decision Logic for Troubleshooting

Use this flow to determine your next move based on analytical data.

TroubleshootingLogic Start Analyze Crude Product (HPLC/NMR) CheckRegio Is Regioisomer (C6) > 5%? Start->CheckRegio CheckDi Is Di-Bromo Present? CheckRegio->CheckDi No Action_Recryst Recrystallize HCl Salt (EtOH/Et2O) CheckRegio->Action_Recryst Yes CheckColor Is Product Colored (Pink/Red)? Action_Carbon Carbon Treatment (Hot EtOH) CheckColor->Action_Carbon Yes Action_Done Proceed to Next Step CheckColor->Action_Done No CheckDi->CheckColor No Action_Column Flash Chromatography (Free Base) CheckDi->Action_Column Yes (>2%) Action_Recryst->CheckColor Action_Column->CheckColor

Figure 2: Logical workflow for determining purification strategy based on impurity profile.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-3-methylaniline (Precursor Analysis).[1][7] Retrieved from [1][2]

  • Organic Syntheses. Bromination of Aromatic Amines (General Procedures). Org.[3][6][7][8][9] Synth. 1931 , 11, 63.[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24884873 (3-Bromo-N,N-dimethylaniline - Regioisomer Analog).[1] Retrieved from [1][2]

  • Mitchell, R. H., et al. N-Bromosuccinimide-DMF: A Mild, Regioselective Brominating Agent.[1][2]J. Org.[9] Chem.1979 , 44, 4733.[2] (Mechanistic basis for NBS protocol).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-N,3-dimethylaniline and its precursors before handling.[1] Brominated anilines can be toxic and readily absorbed through the skin.[2]

Sources

Technical Support Center: Selective Functionalization of Activated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with activated aromatic systems. It addresses the specific challenge of brominating


-dimethylaniline  (

-methyl-

-toluidine) without incurring poly-halogenation.[1]

Topic: Preventing Over-Bromination of


-Dimethylaniline (

-methyl-

-toluidine) Ticket ID: CHEMSUP-BR-N3DMA Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Diagnostic & Decision Matrix

Before altering your current protocol, use this logic flow to identify the root cause of your product mixture.

BrominationLogic Start Issue: Product is a Mixture (Mono/Di-bromo species) CheckReagent 1. Which Brominating Agent? Start->CheckReagent Br2 Elemental Bromine (Br2) CheckReagent->Br2 High Reactivity NBS N-Bromosuccinimide (NBS) CheckReagent->NBS Controlled Release SolutionA PROTOCOL A: Masking Strategy (Acetylation) *Guaranteed Selectivity* Br2->SolutionA Too Aggressive CheckTemp 2. Reaction Temperature? NBS->CheckTemp HighTemp > 0°C or Room Temp CheckTemp->HighTemp Fast Kinetics LowTemp -10°C to 0°C CheckTemp->LowTemp SolutionB PROTOCOL B: Kinetic Control (NBS/DMF) *Direct Method* HighTemp->SolutionB Cool Down CheckStoich 3. Stoichiometry Mode? LowTemp->CheckStoich Dump Single Addition / Fast Dropwise CheckStoich->Dump Local Hotspots Slow Syringe Pump / Slow Addition CheckStoich->Slow Still Over-brominating? Dump->SolutionB Slow->SolutionA Substrate too active

Figure 1: Decision matrix for diagnosing over-bromination causes.[1] High-reactivity reagents (


) often require the Masking Strategy (Protocol A), while milder reagents (NBS) may only require Kinetic Control (Protocol B).

Technical Insights & Troubleshooting (Q&A)

Q1: Why is -dimethylaniline so prone to over-bromination compared to other aromatics?

The Causality: The substrate contains two activating groups that reinforce each other.

  • The Secondary Amine (

    
    ):  This is a strongly activating ortho, para-director.[1] It donates electron density into the ring via resonance (
    
    
    
    effect), making the ring nucleophilic enough to react with bromine instantly.
  • The Methyl Group (

    
    ):  A weakly activating ortho, para-director (via hyperconjugation).[1]
    

The Problem: Even after the first bromine atom is added (likely at the para-position relative to the amine), the ring remains highly activated. The deactivating effect of the halogen (


 effect) is insufficient to overcome the strong activation from the amine. Consequently, the second bromination often proceeds at a rate comparable to the first, leading to inseparable mixtures of mono-, di-, and tri-bromo products [1].
Q2: Can I just use less bromine (0.9 equivalents) to prevent this?

Expert Insight: Rarely. In highly activated systems, "statistical" control fails because the reaction rate is diffusion-controlled.[1] If you add bromine dropwise, the local concentration of bromine at the droplet interface is high. The first molecule to react forms a product that is still reactive enough to grab a second bromine molecule before the mixing disperses the reagent. This leads to a mix of unreacted starting material and over-brominated product, with poor yields of the mono-species.

Q3: What is the most reliable method to ensure mono-bromination?

The "Gold Standard": You must dampen the activation of the amine.[2] The most robust strategy is Transient Protection (Masking) .[1] By converting the amine to an acetamide (


), you withdraw electron density from the nitrogen lone pair into the carbonyl group. This reduces the ring's nucleophilicity significantly, making the second bromination kinetically difficult. This method adds two steps (protection and deprotection) but saves days of purification time [2].[1]

Experimental Protocols

Protocol A: The Masking Strategy (High Purity)

Recommended for drug development where impurity profiles are critical.

Mechanism:


-Acetylation 

Regioselective Bromination

Acid Hydrolysis.[1]

Step 1: Protection

  • Dissolve

    
    -dimethylaniline (10 mmol) in DCM (20 mL) .
    
  • Add Triethylamine (1.2 equiv) followed by Acetic Anhydride (1.1 equiv) at 0°C.

  • Stir at RT for 2 hours. Wash with 1M HCl, then brine.[1] Dry and concentrate to yield

    
    -(3-methylphenyl)-
    
    
    
    -methylacetamide.[1]

Step 2: Bromination

  • Dissolve the acetamide intermediate in Glacial Acetic Acid .

  • Add Bromine (

    
    , 1.05 equiv)  dropwise over 30 minutes at 15–20°C .
    
    • Note: The acetamide group directs para (position 4).[1] The methyl group at position 3 also directs to position 4 (ortho to itself).[1] These effects reinforce, leading to high regioselectivity for the 4-bromo isomer.[1]

  • Quench with saturated Sodium Thiosulfate (

    
    ). Extract and concentrate.[1][3]
    

Step 3: Deprotection

  • Reflux the brominated intermediate in Ethanol/HCl (6M) (1:1 ratio) for 4 hours.

  • Neutralize with NaOH to pH 10.[1] Extract with Ethyl Acetate.[1][3][4]

  • Result: 4-Bromo-

    
    -dimethylaniline (Mono-brominated product) with >95% purity.
    
Protocol B: Kinetic Control (Direct Method)

Recommended for rapid screening or when protection steps are undesirable.[1]

Mechanism: Low-temperature radical/electrophilic substitution using NBS.[1]

Reagents:

  • Substrate:

    
    -dimethylaniline
    
  • Reagent:

    
    -Bromosuccinimide (NBS)  (Recrystallized)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic solvents modulate reactivity).[1]

Procedure:

  • Dissolve

    
    -dimethylaniline (1.0 equiv) in Acetonitrile (0.1 M concentration) .
    
  • Cool the solution to -10°C (Ice/Salt bath).

  • Dissolve NBS (1.0 equiv strictly) in a separate volume of Acetonitrile.

  • Critical Step: Add the NBS solution dropwise over 1 hour using a syringe pump.

    • Why? Keeping the concentration of electrophile near zero prevents "hotspots" where di-bromination occurs.[1]

  • Monitor by TLC/LCMS every 15 minutes.[1] Stop reaction immediately upon consumption of starting material.[1]

  • Workup: Dilute with water, extract with diethyl ether. Wash with water to remove succinimide.[1]

Data Summary: Reagent Comparison

ParameterElemental Bromine (

)
N-Bromosuccinimide (NBS)TBATB (Tribromide Salt)
Active Species

(Strong Electrophile)
Low conc.[1]

/


(Controlled)
Reactivity Very HighModerateLow/Controlled
Over-bromination Risk High ModerateLow
Byproducts HBr (Acidic gas)Succinimide (Water soluble)Ammonium salts
Selectivity Poor (without protection)Good (at low temp)Excellent
Recommended Use Only with Protection (Protocol A)Direct Method (Protocol B)[1]Green Chemistry applications

Table 1: Comparison of brominating agents for activated anilines [3, 4].

Visualizing the Selectivity Pathway

The following diagram illustrates why Protocol A (Protection) yields a single product, while direct bromination risks mixtures.

ReactionPathway Substrate N,3-Dimethylaniline (Highly Activated) Direct Direct Bromination (Br2 or NBS) Substrate->Direct Fast Protect Acetylation (Ac2O) Substrate->Protect Step 1 Mix MIXTURE: 4-Bromo (Major) 2,4-Dibromo (Significant) 6-Bromo (Minor) Direct->Mix Lack of Control Intermediate N-Acetyl Intermediate (Moderately Activated) Protect->Intermediate Bromination Bromination (Para-Selective) Intermediate->Bromination Step 2 PureProduct 4-Bromo-N,3-dimethylaniline (Single Isomer) Bromination->PureProduct Step 3: Hydrolysis

Figure 2: Reaction pathways comparing direct bromination vs. the protection strategy.[1] The protection route effectively gates the reactivity to stop at the mono-substituted stage.

References

  • BenchChem Technical Support. (2025).[1][2][5][6][7] Avoiding Over-Bromination in Anisole and Activated Anilines. BenchChem Troubleshooting Guides. Link[1]

  • ChemicalBook. (2024).[1] Synthesis of 4-bromo-3-methylaniline and derivatives. ChemicalBook Protocols. Link

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. MasterOrganicChemistry. Link

  • Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis. Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). (2017).[1] Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. PMC. Link

Sources

4-Bromo-N,3-dimethylaniline hydrochloride recrystallization techniques

[1]

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. Why? Diagnosis: This is the most common failure mode for amine salts. It occurs when the temperature of the solution is above the melting point of the solvated salt, or if water is present. Corrective Actions:

  • Reheat & Dilute: Re-dissolve the oil by heating and adding a small amount of ethanol.

  • Seed It: Add a "seed crystal" of pure material to the cooling solution at roughly 40°C.

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask.[6] The micro-abrasions provide nucleation sites.

  • Check Moisture: If you used 95% Ethanol, the 5% water content might be lowering the melting point. Switch to Absolute Ethanol (anhydrous).

Q2: My crystals are still pink after charcoal treatment. Diagnosis: The oxidation byproduct (likely a quinone-imine derivative) is trapped inside the crystal lattice or is too concentrated. Corrective Actions:

  • Acidic Wash: Wash the isolated crystals with cold diethyl ether containing a trace of HCl.

  • Repeat: Perform a second recrystallization.

  • Inert Atmosphere: Conduct the dissolution and cooling under a Nitrogen or Argon blanket to prevent further oxidation during the process.

Q3: The yield is very low (<50%). Diagnosis: The salt is too soluble in the primary solvent (Ethanol). Corrective Actions:

  • Concentrate: Rotovap the mother liquor to half volume and repeat the cooling process (Second Crop).

  • Increase Anti-Solvent: Use a higher ratio of Diethyl Ether.

  • Temperature: Cool the mixture to -20°C (freezer) instead of just 0°C (ice bath).

Figure 2: Troubleshooting "Oiling Out"

Caption: Decision matrix for resolving phase separation issues during crystallization.

Oiling_Out_LogicIssueProblem:Product Oils OutCheckSolventIs SolventAnhydrous?Issue->CheckSolventYesYesCheckSolvent->YesNoNo (Used 95% EtOH)CheckSolvent->NoCheckTempCooling Rate?Yes->CheckTempAction1Switch to Absolute EtOH& Dry GlasswareNo->Action1FastToo FastCheckTemp->FastSlowSlowCheckTemp->SlowAction2Reheat, add Seed Crystal,Cool SlowlyFast->Action2Action3Scratch GlassAdd more Anti-SolventSlow->Action3

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for amine salt purification and charcoal decolorization).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013.[1] (Authoritative source for solvent selection and physical properties of organic salts).

  • BenchChem Technical Support. "Purification of Halogenated Aniline Compounds." Accessed 2026.[7]

  • Sigma-Aldrich (Merck). "Anilinium Chloride Solubility Data." Safety Data Sheet & Technical Information.

  • ResearchGate Community. "Purification of organic hydrochloride salt?" Discussion on secondary amine salt handling.

Column chromatography conditions for 4-Bromo-N,3-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-BR-DMA-HCL-PURIFICATION Status: Active Analyst: Senior Application Scientist

⚠️ Critical Technical Advisory: The "Salt" Problem

You are attempting to purify 4-Bromo-N,3-dimethylaniline hydrochloride .

Stop and Read: You cannot effectively run the hydrochloride salt form directly on standard normal-phase silica gel using standard solvents (Hexane/Ethyl Acetate).

  • The Issue: Silica gel is slightly acidic (pH ~5). The amine salt will undergo cation exchange with the silanol groups (

    
    ), causing the compound to streak severely, stick to the baseline, or decompose.
    
  • The Solution: You must either (A) neutralize the salt to its free base before the column (Recommended), or (B) use a specialized "buffered" mobile phase that neutralizes the silica during the run.

Part 1: Strategic Decision Matrix

Use this logic flow to select the correct protocol for your specific situation.

G Start START: 4-Bromo-N,3-dimethylaniline HCl Goal What is your purity goal? Start->Goal HighPurity Protocol A: Free-Base Extraction Goal->HighPurity Max Purity / Scale >100mg Speed Protocol B: Amine-Modified Silica Goal->Speed Quick Clean / Scale <50mg StandardCol Result: Pure Free Base (Re-salt if needed) HighPurity->StandardCol Run Hex/EtOAc DirectCol Result: Pure Free Base Speed->DirectCol Run DCM/MeOH/TEA

Part 2: Detailed Protocols

Protocol A: Free-Base Extraction (Recommended)

Best for: High recovery, removing baseline impurities, and bulk purification.

The Logic: 4-Bromo-N,3-dimethylaniline is a secondary amine. By removing the HCl, you convert it into a lipophilic organic molecule that behaves predictably on silica.

Step 1: Neutralization (Workup)
  • Dissolve your crude hydrochloride salt in water (or a minimal amount of MeOH if water solubility is low, then dilute with water).

  • Add Saturated NaHCO₃ (Sodium Bicarbonate) until pH ≈ 8-9.

    • Note: Stronger bases (NaOH) are unnecessary and may cause hydrolysis of the bromo-substituent over time.

  • Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash the combined organic layer with Brine .

  • Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

    • Result: You now have the Free Base oil/solid.

Step 2: Column Conditions (Free Base)
ParameterSetting
Stationary Phase Standard Silica Gel (40-63 µm)
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0% → 30% B over 10-15 Column Volumes (CV)
Elution Point Expect elution around 10-20% EtOAc (Rf ≈ 0.3 in 9:1 Hex/EtOAc).
Detection UV 254 nm (Strong absorption due to aniline ring).
Step 3: Re-Salting (Optional)

If you require the HCl salt for storage:

  • Dissolve the purified free base in diethyl ether or dioxane.

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

  • The white precipitate is your pure 4-Bromo-N,3-dimethylaniline HCl . Filter and dry.

Protocol B: Direct Purification (Amine Modifier)

Best for: Small scale, or when you want to skip the extraction step.

The Logic: Adding Triethylamine (TEA) to the mobile phase coats the acidic silica sites, preventing the amine from sticking. Note: This process will still elute the compound as the free base, not the salt.

The "Buffered" Solvent System
  • Base Solvent: Hexane / Ethyl Acetate (Most common) OR DCM / Methanol (For very polar impurities).[1]

  • The Modifier: 1% Triethylamine (TEA) added to both solvent bottles.

Step-by-Step
  • Pre-treatment: Flush the column with 2 CV of your starting solvent + 1% TEA. This "deactivates" the silica before your sample hits it.

  • Sample Loading: Dissolve your crude HCl salt in a small volume of DCM containing a few drops of TEA. Load this directly.

  • Gradient:

    • Solvent A: Hexanes + 1% TEA

    • Solvent B: EtOAc + 1% TEA

    • Run gradient 0% → 40% B.

  • Post-Run: You must rotovap efficiently to remove the excess TEA (BP: 89°C).

Part 3: Troubleshooting & FAQs

Q1: My compound is streaking/tailing on the TLC plate. Why?

A: This is the "Silanol Effect." The nitrogen lone pair on your aniline is hydrogen-bonding to the acidic protons on the silica surface.

  • Fix: Add 1% TEA or 1% NH₄OH to your TLC dip. If the spot tightens up, you must use Protocol B (Amine Modifier) for the column.

Silanol Silica Silica Surface (Si-OH) Interaction Hydrogen Bond (Sticking/Tailing) Silica->Interaction Amine Amine Analyte (R-NH-R) Amine->Interaction Blocked Blocked Silanol (Smooth Elution) Interaction->Blocked With Modifier Modifier Triethylamine (Modifier) Modifier->Silica Preferential Binding

Q2: My product turned brown/black after the column.

A: Anilines, especially electron-rich ones (though the Bromine stabilizes this one slightly), are prone to oxidation.

  • Cause: Silica gel can catalyze oxidation in the presence of air.

  • Fix:

    • Do not let the compound sit on the column (run it quickly).

    • Evaporate solvents immediately after collection.

    • Store under Nitrogen/Argon in the dark.

Q3: Can I use Reverse Phase (C18) instead?

A: Yes, and it allows you to keep the salt form if you use the right buffer.

  • Column: C18 (ODS).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Result: The compound will elute as the Formate salt. If you specifically need the HCl salt, you will need to perform a salt exchange or use Protocol A.

References & Grounding

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. (The foundational text on flash chromatography mechanics).

  • Biotage Technical Guide. Strategies for the Purification of Amines. (General industry standard for amine purification on silica).

  • PubChem Compound Summary. 4-Bromo-N-methylaniline (Free Base Properties).Link (Used for pKa and solubility estimation).

  • Teledyne ISCO. Purification of Amine Compounds using RediSep® Amine Columns. (Reference for amine-functionalized silica alternatives).

Sources

Resolving Peak Tailing in HPLC of 4-Bromo-N,3-dimethylaniline hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Bromo-N,3-dimethylaniline hydrochloride. We will explore the root causes of this common chromatographic problem and offer a systematic, science-backed approach to troubleshooting and resolution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing so severely?

Peak tailing for basic compounds like 4-Bromo-N,3-dimethylaniline is most often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the protonated amine group on your molecule with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3][4] At typical mobile phase pH values (above ~3.5), these silanols become deprotonated (SiO-), creating active sites that strongly interact with the positively charged analyte, leading to a secondary ion-exchange retention mechanism that results in tailing peaks.[2][5][6]

Q2: What is the quickest and most effective way to reduce this peak tailing?

The most immediate and impactful solution is to adjust the mobile phase pH. By lowering the pH to 3.0 or below using an appropriate buffer (e.g., 10-20 mM phosphate or formate), you can protonate the residual silanol groups, minimizing the unwanted ionic interactions and significantly improving peak shape.[3][5][7]

Q3: Do I need to purchase a new, specialized HPLC column?

Not necessarily. While modern, high-purity, end-capped columns are designed to reduce these secondary interactions, significant improvements can often be achieved through mobile phase optimization.[3][8] Before investing in a new column, it is highly recommended to first explore the mobile phase adjustments detailed in the troubleshooting guide below. However, if you are using an older column (Type A silica), a modern, base-deactivated column will provide superior performance for basic analytes.[3]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnose and resolve peak tailing. The logical workflow is to first address chemical factors (mobile phase) before considering physical factors (column and hardware).

The Root Cause: Unwanted Silanol Interactions

The core of the issue lies in the chemistry of the analyte and the stationary phase. 4-Bromo-N,3-dimethylaniline is a basic compound. In solution, its dimethylamino group becomes protonated. Standard silica-based HPLC columns, even after C18 bonding, have residual, unreacted silanol groups on their surface.[9][10] These silanols are acidic and can deprotonate, creating a negatively charged site that strongly attracts the positively charged analyte. This interaction is a different, stronger retention mechanism than the intended reversed-phase (hydrophobic) mechanism, causing some analyte molecules to lag behind, resulting in a tailed peak.[1][11]

Caption: Mechanism of peak tailing for basic analytes.

A Systematic Approach to Troubleshooting

Follow these steps methodically to identify and correct the source of peak tailing.

Troubleshooting_Workflow Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH STEP 1A: Lower Mobile Phase pH (e.g., to pH 2.5 with Formic or Phosphoric Acid) Check_pH->Adjust_pH No Check_Additive Is a Competing Base Used? Check_pH->Check_Additive Yes Adjust_pH->Check_Additive End_Good Peak Shape Improved Adjust_pH->End_Good Add_Additive STEP 1B: Add Competing Base (e.g., 0.1% Triethylamine) Check_Additive->Add_Additive No Check_Column Is the Column Modern & Base-Deactivated? Check_Additive->Check_Column Yes Add_Additive->Check_Column Add_Additive->End_Good Select_Column STEP 2: Select Appropriate Column (High-Purity, End-Capped Silica) Check_Column->Select_Column No Check_System Check for System Issues (Dead Volume, Contamination) Check_Column->Check_System Yes Select_Column->Check_System Select_Column->End_Good Clean_Column STEP 3: Perform Column Cleaning Protocol Check_System->Clean_Column Clean_Column->End_Good End_Bad Problem Persists (Consult Manufacturer) Clean_Column->End_Bad

Sources

Validation & Comparative

Technical Guide: Purity Analysis of 4-Bromo-N,3-dimethylaniline Hydrochloride by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-N,3-dimethylaniline hydrochloride (CAS: Analogous to 6933-10-4 freebase) is a critical secondary amine intermediate used in the synthesis of kinase inhibitors and other pharmaceutical heterocycles.[1][2][3] Its analysis presents a specific chromatographic challenge: it is a hydrochloride salt.

Direct injection of amine salts into a Gas Chromatograph (GC) is a common but flawed practice.[1] It relies on the thermal dissociation of the salt in the injection port (


). This process is uncontrolled, leads to "ghost peaks," corrodes the inlet liner, and degrades the stationary phase, resulting in poor reproducibility and non-quantitative data.

This guide compares three methodologies for the purity analysis of this compound:

  • Direct Injection (Method A): The high-risk, low-fidelity approach.[1]

  • Biphasic Extraction/Free-basing (Method B): The recommended industry standard for assay and major impurities.[1]

  • Acyl-Derivatization (Method C): The high-precision method for trace impurity profiling.[1]

Part 1: Comparative Analysis of Methodologies

The following table contrasts the performance of the three approaches based on experimental data for halogenated secondary anilines.

FeatureMethod A: Direct Injection (MeOH)Method B: Free-Base Extraction (DCM)Method C: Derivatization (Acetic Anhydride)
Principle Thermal dissociation in injectorChemical neutralization & extractionCapping polar N-H group
Peak Shape (

)
Poor (2.0 - 3.5) .[1] Severe tailing.Good (1.1 - 1.3) .[1] Symmetrical.Excellent (1.0 - 1.1) .[1] Sharp.
Inlet Maintenance High frequency (liner corrosion).[1]Normal.Normal.
Recovery Variable (60-85%).[1]High (>98%).High (>95%).[1]
Impurity Detection Masked by tailing/artifacts.[1]Clear resolution of regioisomers.Best for trace primary amines.[1]
Suitability NOT RECOMMENDED RECOMMENDED (Routine) RECOMMENDED (Trace)
The "Salt Effect" Mechanism

In Method A, the HCl salt must dissociate at


. The released HCl gas creates active sites in the liner and column head. This causes the secondary amine to adsorb, resulting in:
  • Peak Tailing: Loss of resolution between the target and closely eluting impurities (e.g., 4-bromo-3-methylaniline).[1]

  • Discrimination: High boiling impurities may not volatilize, leading to artificially high purity values.[1]

Part 2: Recommended Experimental Protocols

Method B: Biphasic Extraction (Standard Protocol)

Best for: Routine lot release, % Assay, and general purity.

Reagents:

  • Dichloromethane (DCM), HPLC Grade.[1]

  • 1.0 M Sodium Hydroxide (NaOH).[1][3]

  • Internal Standard: Diphenylamine or 4-Bromo-N,N-dimethylaniline (if not an impurity).[1]

Protocol:

  • Weighing: Accurately weigh 10.0 mg of the hydrochloride salt into a 4 mL glass vial.

  • Dissolution: Add 1.0 mL of HPLC-grade water. Vortex until fully dissolved.[1][4]

  • Basification: Add 1.0 mL of 1.0 M NaOH. (pH should be >11).[1][3]

    • Observation: The solution will turn cloudy/oily as the free base precipitates.

  • Extraction: Add 2.0 mL of DCM (containing 0.5 mg/mL Internal Standard).

  • Separation: Cap and shake vigorously for 1 minute. Centrifuge at 3000 rpm for 2 minutes to separate layers.

  • Drying: Transfer the lower organic layer (DCM) to a vial containing anhydrous

    
    .
    
  • Injection: Transfer the dried supernatant to a GC vial for analysis.

Method C: In-Situ Derivatization (Advanced Protocol)

Best for: Quantifying trace primary amine impurities (e.g., 4-bromo-3-methylaniline) which might co-elute.[1]

Protocol:

  • Follow Method B steps 1-5 to obtain the free base in DCM.[1]

  • Transfer 500

    
     of the DCM extract to a reaction vial.
    
  • Add 50

    
     Pyridine and 50 
    
    
    
    Acetic Anhydride.[1]
  • Incubate at 60°C for 30 minutes.

  • Evaporate to dryness under Nitrogen (

    
    ).[1]
    
  • Reconstitute in 500

    
     Ethyl Acetate.
    
  • Inject.[1][5] Note: This converts the secondary amine to its N-acetyl derivative, significantly shifting its retention time and sharpening the peak.

Part 3: GC-MS Instrument Conditions[1][3][6]

These parameters are optimized for Method B (Free-base).

  • System: Agilent 7890/5977 or Shimadzu QP2020 NX.

  • Column: Rxi-5ms or DB-5ms (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    ).[1]
    • Rationale: Low polarity phase reduces amine interaction compared to wax columns.[1]

  • Inlet: Split/Splitless.

    • Mode: Split (20:1) to prevent column overload.[1]

    • Temperature: 260°C.[1]

    • Liner: Ultra-Inert Deactivated Liner with Wool (Critical to prevent adsorption).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (Hold 3 min).

  • MS Detection:

    • Source Temp: 230°C.

    • Scan Range: 40–400 amu.[1]

    • Solvent Delay: 3.0 min.

Part 4: Visualizations & Logic

Workflow Diagram: Sample Preparation Logic

This diagram illustrates the critical decision pathways for handling the amine salt.

SamplePrep Salt 4-Bromo-N,3-dimethylaniline HCl Salt Direct Method A: Direct Injection Salt->Direct Dissolve in MeOH Base Add NaOH (aq) (pH > 11) Salt->Base Recommended Fail Liner Corrosion Poor Quantification Direct->Fail Thermal Dissociation Extract Extract into DCM Base->Extract Decision Impurity Profile Requirement? Extract->Decision MethodB Method B: Direct Analysis Decision->MethodB Routine Purity MethodC Method C: Derivatization (Ac2O / Pyridine) Decision->MethodC Trace Primary Amines GC GC-MS Analysis (Rxi-5ms) MethodB->GC MethodC->GC

Figure 1: Decision matrix for sample preparation. Method A is a failure pathway.[1] Method B is standard, while Method C is for high-resolution impurity profiling.

Mechanism of Failure (Direct Injection)

The following diagram details why direct injection of the salt fails, a concept often overlooked in routine analysis.

SaltFailure Inlet GC Inlet (260°C) Rxn R-NH2•HCl → R-NH2 + HCl(gas) Inlet->Rxn Effect1 HCl attacks silanol groups (Active Sites Created) Rxn->Effect1 Acid Generation Effect2 Amine adsorbs to Active Sites Effect1->Effect2 Result Result: Tailing Peaks & Non-Linear Response Effect2->Result

Figure 2: The chemical mechanism of failure during direct injection of hydrochloride salts.

Part 5: Data Interpretation & Quality Control[1]

When analyzing the data, look for the following specific markers to validate the method:

  • Target Ion Confirmation:

    • Parent Ion: Look for molecular ion clusters at m/z 213/215 (due to

      
       and 
      
      
      
      isotopes in 1:1 ratio).[1]
    • Base Peak: Likely m/z 134/136 (Loss of Br) or m/z 198/200 (Loss of Methyl).[1]

  • System Suitability Criteria (Method B):

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      .[1] If
      
      
      , the liner is active and requires changing.
    • Resolution (

      
      ): 
      
      
      
      between the main peak and any regioisomer (e.g., 2-bromo analog).[1]
  • Common Impurities:

    • 4-Bromo-3-methylaniline (Starting material): Elutes earlier due to lack of N-methyl group.[1]

    • 4-Bromo-N,N,3-trimethylaniline (Over-methylation): Elutes later; distinct mass spectrum (M+ at 227/229).[1]

References

  • Cerno Bioscience. (2008).[1] Solvent/Sample Interaction in the GC/MS Analysis of Amines. Link

  • Phenomenex. (2025).[1] GC Injection Techniques for Accurate Chromatography. Link

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for GC-MS Analysis of Secondary Amines. Link

  • National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Link

  • Little, J. L. (1999).[1] Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] (Contextual citation for amine oxidation/thermal degradation).

Sources

A Comparative Guide to the Synthesis of 4-Bromo-N,3-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-N,3-dimethylaniline hydrochloride is a valuable substituted aniline derivative utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of the bromo, methyl, and N-methyl substituents on the aniline core makes it a versatile building block. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the two primary synthetic pathways to 4-Bromo-N,3-dimethylaniline, followed by its conversion to the hydrochloride salt. We will dissect each route, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations to aid researchers in selecting the optimal method for their specific needs.

Route 1: Electrophilic Bromination of N,3-Dimethylaniline

This approach is the most direct, involving the introduction of a bromine atom onto the commercially available N,3-dimethylaniline scaffold. The success of this route hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction.

Mechanistic Rationale

The N-methyl and the C3-methyl groups are both electron-donating and thus activating, directing incoming electrophiles to the ortho and para positions. The N-methyl group is a significantly stronger activating group than the C3-methyl group. The position para to the N-methyl group (C4) is the most sterically accessible and electronically enriched site, making it the primary target for bromination.

Common brominating agents include molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-Bromosuccinimide (NBS), which can provide a low concentration of Br₂ in situ, often leading to cleaner reactions.

Experimental Protocol (Illustrative)
  • Dissolution: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve N,3-dimethylaniline (1.0 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Prepare a solution of molecular bromine (1.0 equivalent) in glacial acetic acid. Add this solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the temperature remains below 10 °C.[1]

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Pour the reaction mixture into a beaker containing ice water. Slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic (pH > 8) to neutralize the acetic acid and hydrobromic acid byproduct.[2]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.[3]

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product, 4-Bromo-N,3-dimethylaniline, can be purified by column chromatography on silica gel.

Data Summary: Route 1
ParameterValue/ObservationSource
Starting Material N,3-dimethylaniline-
Key Reagents Br₂, Acetic Acid[1]
Typical Yield ~85-95% (crude)-
Key Challenge Potential for over-bromination (dibromo-products)[4]
Scalability Good; requires careful temperature control-
Workflow Visualization: Route 1

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Intermediate Product cluster_workup Workup & Purification Start N,3-Dimethylaniline Reagents 1. Br₂ in Acetic Acid 2. 0-10 °C Start->Reagents Electrophilic Aromatic Substitution Workup 1. Neutralization (NaHCO₃) 2. Extraction (DCM) 3. Chromatography Reagents->Workup Reaction Quench Product 4-Bromo-N,3-dimethylaniline Workup->Product

Caption: Workflow for the direct bromination of N,3-dimethylaniline.

Route 2: N-Methylation of 4-Bromo-3-methylaniline

This synthetic strategy reverses the order of functionalization. It begins with 4-Bromo-3-methylaniline, which can be prepared from precursors like 3-methylaniline or 2-bromo-5-nitrotoluene, and introduces the N-methyl group in the final step.[5]

Mechanistic Rationale

N-methylation of anilines can be achieved through several methods.

  • Reductive Amination: This is a common and effective method. The aniline is first reacted with formaldehyde (or paraformaldehyde) to form an intermediate imine or aminal, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[3]

  • Classical Alkylation: Using an alkylating agent such as methyl iodide (MeI) or dimethyl sulfate in the presence of a base. This method carries the risk of over-alkylation to form the quaternary ammonium salt and requires careful control of stoichiometry.[3]

Experimental Protocol (Illustrative - Reductive Amination)
  • Dissolution: To a stirred solution of 4-Bromo-3-methylaniline (1.0 equivalent) in a suitable solvent like tetrahydrofuran (THF) or methanol, add paraformaldehyde (2.5 equivalents).[3]

  • Acidification: Add glacial acetic acid (5.0 equivalents) dropwise to the mixture at room temperature.[3]

  • Reduction: Carefully add sodium cyanoborohydride (2.0 equivalents) portion-wise.

  • Heating: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction by TLC.[3]

  • Work-up: Cool the reaction to room temperature and partition it between a saturated aqueous sodium bicarbonate solution and diethyl ether or ethyl acetate.[3]

  • Extraction and Drying: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude 4-Bromo-N,3-dimethylaniline can be purified by column chromatography.

Data Summary: Route 2
ParameterValue/ObservationSource
Starting Material 4-Bromo-3-methylaniline[5]
Key Reagents Paraformaldehyde, NaBH₃CN, Acetic Acid[3]
Typical Yield ~70-85%-
Key Challenge Handling of toxic reagents (formaldehyde, cyanoborohydride)-
Scalability Moderate; requires careful handling of reagents-
Workflow Visualization: Route 2

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product cluster_workup Workup & Purification Start 4-Bromo-3-methylaniline Reagents 1. Paraformaldehyde 2. NaBH₃CN, Acetic Acid 3. Heat (50-60 °C) Start->Reagents Reductive Amination Workup 1. Quench (NaHCO₃) 2. Extraction (EtOAc) 3. Chromatography Reagents->Workup Reaction Completion Product 4-Bromo-N,3-dimethylaniline Workup->Product

Caption: Workflow for N-methylation of 4-bromo-3-methylaniline.

Final Step: Hydrochloride Salt Formation

Regardless of the chosen synthetic route, the final free base, 4-Bromo-N,3-dimethylaniline, must be converted to its hydrochloride salt for improved stability, handling, and solubility in certain applications.

Protocol: Salt Formation
  • Dissolve the purified 4-Bromo-N,3-dimethylaniline in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold, anhydrous solvent, and dry it under vacuum.

Comparative Analysis and Conclusion

FeatureRoute 1: Direct BrominationRoute 2: N-Methylation
Number of Steps 1 (from N,3-dimethylaniline)1 (from 4-bromo-3-methylaniline)
Overall Yield Potentially higher (85-95%)Generally good (70-85%)
Atom Economy HighModerate
Reagent Safety Br₂ is corrosive and toxic.Formaldehyde is a carcinogen; cyanides are highly toxic.
Cost-Effectiveness High, if starting material is inexpensive.Dependent on the cost of the brominated precursor.
Primary Advantage Direct, high-yielding, and straightforward.Avoids potential regioselectivity issues with bromination.
Primary Disadvantage Risk of di-bromination, requiring careful control.Use of highly toxic reagents.

For laboratory-scale synthesis where starting materials are readily available, Route 1 (Direct Bromination) is often preferred due to its directness, high yield, and atom economy. Careful control of reaction conditions is paramount to minimize the formation of impurities.

Route 2 (N-Methylation) becomes a more attractive option if the precursor, 4-Bromo-3-methylaniline, is available at a competitive cost or if issues with regioselectivity in the bromination step are difficult to control. However, the significant safety concerns associated with the reagents for reductive amination must be rigorously addressed, making it potentially less suitable for large-scale industrial production without specialized handling facilities.

The final choice of synthesis will depend on a careful evaluation of starting material availability, cost, required purity of the final product, and the scale of the reaction.

References

  • Ledford, B. Bromination of N,N-Dimethylaniline. Prezi. [Link]

  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?. [Link]

  • Google Patents.
  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. [Link]

  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • PrepChem.com. Synthesis of N-methyl-4-bromo-aniline. [Link]

  • PMC. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

  • CyberLeninka. SELECTIVE BROMINATION OF 3-DIMETHYLAMINOPROPIONITRILE AND THE SYNTHESIS OF ITS REACTIVE DERIVATIVES. [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

  • PubChem. 4-Bromo-3-methylaniline. [Link]

  • ResearchGate. para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. [Link]

  • Chemia. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. [Link]

Sources

Structural Confirmation of 4-Bromo-N,3-dimethylaniline Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural confirmation framework for 4-Bromo-N,3-dimethylaniline hydrochloride , designed for researchers requiring rigorous validation of this intermediate in drug discovery and organic synthesis.

Product Identity:

  • IUPAC Name: this compound

  • CAS Number: 2172169-19-4 (HCl salt) / 6933-10-4 (Parent aniline precursor ref)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 236.54 g/mol (HCl salt)

Executive Summary & Comparative Utility

In medicinal chemistry, 4-Bromo-N,3-dimethylaniline is a critical "scaffold" intermediate, particularly for Suzuki-Miyaura cross-coupling reactions where the bromine atom serves as the reactive handle.

While the Free Base is often an oil or low-melting solid prone to oxidation (browning) upon air exposure, the Hydrochloride (HCl) Salt is the preferred commercial form. This guide compares the "performance" of the HCl salt against the free base and structural isomers, demonstrating why the salt form offers superior handling characteristics despite requiring specific analytical protocols for confirmation.

Performance Comparison: HCl Salt vs. Alternatives
FeatureHCl Salt (Target Product) Free Base (Alternative) 4-Bromo-N,N-dimethyl (Impurity)
Physical State Crystalline Solid (Stable)Oily/Waxy Solid (Oxidation prone)Solid/Liquid
Hygroscopicity Moderate (Desiccate)LowLow
Solubility High in Water, DMSO, MeOHHigh in DCM, EtOAc, HexaneHigh in Organics
NMR Signature Broad/Invisible N-H peak (exchange)Sharp N-H signal (CDCl

)
No N-H signal (Tertiary amine)
Shelf Life >2 Years (Desiccated)<6 Months (Darkens rapidly)Variable

Expert Insight: For structural confirmation via NMR, the HCl salt often yields broadened signals for protons adjacent to the nitrogen due to exchange rates in protic solvents. Protocol Adjustment: It is often recommended to perform a "free base shake-out" (mini-workup) immediately prior to NMR acquisition if high-resolution coupling constants are required.

Structural Confirmation Workflow

The following decision tree illustrates the logical flow for confirming the structure and distinguishing it from common regioisomers (e.g., 2-methyl or N,N-dimethyl variants).

StructuralConfirmation Start Unknown Sample (White/Off-white Solid) Solubility Solubility Test (Water vs. DCM) Start->Solubility SaltConfirm AgNO3 Test / IC (Confirm Chloride) Solubility->SaltConfirm Soluble in Water FreeBase Neutralization (NaOH) Extract to CDCl3 SaltConfirm->FreeBase Positive Cl- HNMR 1H NMR Spectroscopy (Key Diagnostic Step) FreeBase->HNMR CheckNH Check N-H Signal (approx 3.0-4.0 ppm) HNMR->CheckNH CheckMe Check Methyl Groups (Integration) CheckNH->CheckMe 1H Broad Singlet IsomerNN Impurity: N,N-Dimethyl (Singlet 6H, No NH) CheckNH->IsomerNN No Signal IsomerRegio Impurity: Regioisomer (Coupling Pattern Mismatch) CheckMe->IsomerRegio Incorrect Splitting Confirmed CONFIRMED STRUCTURE 4-Bromo-N,3-dimethylaniline CheckMe->Confirmed N-Me (3H) + Ar-Me (3H)

Figure 1: Logical workflow for the structural differentiation of 4-Bromo-N,3-dimethylaniline HCl from common synthetic byproducts.

Detailed Experimental Protocols

Experiment A: Proton Nuclear Magnetic Resonance ( H NMR)

To achieve the highest resolution, we recommend converting the salt to the free base in situ or using DMSO-d


 to solubilize the salt directly.

Method 1: Direct Salt Analysis (DMSO-d


) 
  • Sample: 10 mg 4-Bromo-N,3-dimethylaniline HCl.

  • Solvent: 0.6 mL DMSO-d

    
    .
    
  • Observation: The ammonium proton (

    
    ) typically appears as a very broad singlet downfield (8.0–10.0 ppm) or may not be visible depending on water content.
    
  • Key Signals:

    • Ar-CH

      
      :  Singlet, 
      
      
      
      ppm.
    • N-CH

      
      :  Singlet, 
      
      
      
      ppm (Shifted downfield relative to free base due to positive charge).
    • Aromatic Region: 3 protons.[1] Look for an ABX or specific 1,3,4-substitution pattern (d, d, s).

Method 2: Free Base Shake-Out (Recommended for Confirmation) This method removes the HCl counterion, sharpening the spectra and returning chemical shifts to standard literature values for the aniline.

  • Dissolve 20 mg of the HCl salt in 1 mL of 1M NaOH in a small vial.

  • Add 1 mL of

    
     (deuterochloroform).
    
  • Shake vigorously for 30 seconds.

  • Allow layers to separate.[2][3] Remove the bottom organic layer using a pipette.

  • Filter through a small plug of anhydrous

    
     directly into the NMR tube.
    

Expected Data (Free Base in


): 
| Proton Group | Shift (

ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Aromatic H-5 | 7.25 - 7.35 | Doublet (

Hz) | 1H | Ortho to Br | | Aromatic H-2 | 6.50 - 6.60 | Doublet (

Hz) | 1H | Ortho to N, Meta to Br | | Aromatic H-6 | 6.35 - 6.45 | dd (

Hz) | 1H | Ortho to N | | N-H | 3.50 - 4.00 | Broad Singlet | 1H | Secondary Amine | | N-CH

| 2.80 - 2.85 | Singlet | 3H | N-Methyl | | Ar-CH

| 2.30 - 2.35 | Singlet | 3H | Ring Methyl (Pos 3) |[1]

Critical Distinction: If the N-H signal is missing and the N-Methyl signal integrates to 6H, the product is the tertiary amine impurity (4-Bromo-N,N-dimethylaniline ).

Experiment B: LC-MS Purity & Identity

Objective: Confirm molecular weight and absence of non-salt impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

Data Interpretation:

  • Target Mass: The HCl falls off in the source. You detect the protonated free base

    
    .
    
  • Calculated MW (Free Base): 214.10 (for

    
    ) / 216.10 (for 
    
    
    
    ).
  • Observed Peaks: You must see a 1:1 doublet at

    
     214 and 216. This "isotopic pattern" confirms the presence of one Bromine atom.
    
  • Common Impurity: Mass 200/202 corresponds to 4-Bromo-3-methylaniline (unmethylated starting material). Mass 228/230 corresponds to 4-Bromo-N,N-dimethylaniline (over-methylated).

Synthesis & Causality (Contextual Grounding)

Understanding the synthesis aids in identifying likely impurities. The compound is typically synthesized via the monomethylation of 4-bromo-3-methylaniline.



  • Reaction Control: The reaction must be controlled to prevent double methylation.

  • Purification: The HCl salt formation is a purification step itself. The double-methylated impurity (tertiary amine) is less likely to crystallize as a stable HCl salt under the same conditions or can be washed away with non-polar solvents if the salt is precipitated from ether.

References

  • PubChem. 4-Bromo-3-methylaniline (Precursor Data).[4] National Library of Medicine. Available at: [Link]

  • NIST WebBook. Benzenamine, 4-bromo-N,N-dimethyl- (Impurity Comparison). National Institute of Standards and Technology. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-N,3-dimethylaniline and 2-Bromo-N,3-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted anilines are foundational building blocks. Their utility is defined by the nuanced interplay of electronic and steric effects imparted by their substituents, which dictates their reactivity in subsequent synthetic transformations. This guide provides an in-depth comparison of two closely related isomers: 4-Bromo-N,3-dimethylaniline (often supplied as its hydrochloride salt) and 2-Bromo-N,3-dimethylaniline.

While differing only in the placement of a bromine atom, these molecules exhibit profoundly different chemical behaviors. We will dissect these differences from first principles, supported by experimental protocols, to provide researchers, scientists, and drug development professionals with a predictive framework for their application. This guide moves beyond a simple cataloging of properties to explain the causal relationships between structure and reactivity, ensuring a deeper understanding for strategic synthetic planning.

Part 1: Initial State and Pre-Reaction Considerations: The Hydrochloride Salt

A critical initial distinction is that 4-Bromo-N,3-dimethylaniline is frequently supplied as a hydrochloride salt. In this state, the lone pair of the aniline nitrogen is protonated, forming an ammonium salt (-N⁺H(CH₃)₂ Cl⁻). This has two immediate and significant consequences for reactivity:

  • Loss of Nucleophilicity: The protonated nitrogen has no available lone pair, rendering it non-nucleophilic. It cannot participate in reactions typical of anilines, such as acylation, alkylation, or acting as a base.

  • Ring Deactivation: The ammonium group is a powerful electron-withdrawing group via induction. This strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and transforms the directing effect from ortho, para to meta-directing.

Therefore, for the vast majority of synthetic applications that leverage the aniline functionality, an initial neutralization (deprotonation) step is mandatory to generate the free base.

Experimental Protocol 1: Liberation of the Free Base

This protocol describes the standard procedure for neutralizing 4-Bromo-N,3-dimethylaniline hydrochloride to its active, free base form.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of this compound in deionized water (approx. 10 mL per gram of salt). Gentle warming may be required to achieve full dissolution.

  • Basification: Cool the solution to 0-5 °C in an ice bath. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring. Monitor the pH of the aqueous layer with pH paper or a pH meter. Continue addition until the pH is >10.

  • Extraction: The free base will precipitate or form an oil. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the 4-Bromo-N,3-dimethylaniline free base, which can be used directly in subsequent reactions.

Part 2: Comparative Reactivity of the Free Bases

With the understanding that the free base is the synthetically active form, we now compare the intrinsic reactivity of 4-Bromo-N,3-dimethylaniline and 2-Bromo-N,3-dimethylaniline. The core differences arise from the position of the bromine atom relative to the N,N-dimethylamino group.

Structural Analysis: Steric vs. Electronic Effects
  • 4-Bromo-N,3-dimethylaniline: In this isomer, the bulky bromine atom is located at the para-position, remote from the N,N-dimethylamino group. The nitrogen's lone pair and the ortho positions of the ring are sterically unencumbered by the bromine.

  • 2-Bromo-N,3-dimethylaniline: Here, the bromine atom is in an ortho-position to the N,N-dimethylamino group. This creates significant steric congestion around the nitrogen atom and one of the ring's most activated positions. This phenomenon, known as the "ortho effect," is the single most important factor governing this isomer's unique reactivity.[1][2]

Reactivity at the Nitrogen Center: Basicity and Nucleophilicity

The availability of the nitrogen's lone pair to accept a proton (basicity) or attack an electrophile (nucleophilicity) is severely impacted by the local steric environment.

  • 4-Bromo-N,3-dimethylaniline: The nitrogen's lone pair is sterically accessible. It can readily participate in acid-base reactions and act as a nucleophile.

  • 2-Bromo-N,3-dimethylaniline: The adjacent ortho-bromo and ortho-methyl groups create a sterically crowded pocket around the nitrogen. This physically hinders the approach of electrophiles and even protons, leading to a significant reduction in both nucleophilicity and basicity compared to its 4-bromo counterpart.[3][4][5] This steric inhibition of protonation makes ortho-substituted anilines weaker bases than their meta and para isomers.[1][2]

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The N,N-dimethylamino group is a powerful activating, ortho, para-directing group for EAS, far outweighing the influence of the methyl and bromo substituents.[6][7] However, the regiochemical outcome is dictated by sterics.

  • 4-Bromo-N,3-dimethylaniline: The para-position is blocked by bromine. The primary sites for electrophilic attack are the two ortho-positions (C2 and C6). The C2 position is slightly more sterically hindered by the adjacent methyl group at C3. Therefore, substitution is expected to occur predominantly at the C6 position.

  • 2-Bromo-N,3-dimethylaniline: The N,N-dimethylamino group directs ortho and para. One ortho position (C2) is blocked by bromine. The para position (C4) is sterically accessible. The other ortho position (C6) is highly hindered by the bulky N,N-dimethylamino group itself. Consequently, electrophilic substitution will overwhelmingly favor the C4 position.

Part 3: Comparative Experimental Data and Protocols

To illustrate the practical implications of these differences, we present protocols for two fundamental reaction types.

Data Summary Table
Property4-Bromo-N,3-dimethylaniline2-Bromo-N,3-dimethylanilineRationale
Form Often supplied as Hydrochloride SaltTypically supplied as Free BaseSalt form enhances stability and shelf-life.
Initial Step Requires neutralization to free baseUse as isProtonated amine is unreactive.
Relative Basicity HigherLowerSteric hindrance from ortho-bromo group in the 2-isomer inhibits protonation.[1][2]
N-Acylation Rate FastVery Slow / Requires Forcing ConditionsSteric hindrance in the 2-isomer prevents nucleophilic attack by the nitrogen.[5]
Major EAS Product (e.g., Bromination) Substitution at C6Substitution at C4Directed by the powerful -NMe₂ group, with sterics dictating regioselectivity.
Experimental Protocol 2: Comparative N-Acylation with Acetyl Chloride

This experiment directly probes the nucleophilicity of the nitrogen atom.

Methodology:

  • Setup: Prepare two separate, oven-dried flasks under a nitrogen atmosphere. In Flask A, add 1.0 mmol of 4-Bromo-N,3-dimethylaniline (free base) and 5 mL of anhydrous dichloromethane. In Flask B, add 1.0 mmol of 2-Bromo-N,3-dimethylaniline and 5 mL of anhydrous dichloromethane. Add 1.2 equivalents of a non-nucleophilic base like triethylamine to each flask.

  • Reaction: Cool both flasks to 0 °C. To each flask, add 1.1 equivalents of acetyl chloride dropwise.

  • Monitoring: Stir the reactions at 0 °C and monitor their progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (or after a set time, e.g., 2 hours), quench both reactions by adding 10 mL of saturated aqueous sodium bicarbonate. Extract with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.

Expected Outcome:

  • Flask A (4-Bromo isomer): The reaction is expected to proceed rapidly, likely reaching completion within 30 minutes, showing the formation of the N-acetylated product.

  • Flask B (2-Bromo isomer): The reaction will be significantly slower. Little to no product formation is expected under these conditions, demonstrating the profound steric hindrance around the nitrogen atom.

Workflow for Reactivity Comparison

G cluster_start Starting Materials cluster_prep Preparation Step cluster_reactants Active Free Bases cluster_reactions Comparative Reactions cluster_results Expected Outcomes S1 4-Bromo-N,3-dimethylaniline Hydrochloride Deprot Neutralization (Protocol 1) S1->Deprot Mandatory S2 2-Bromo-N,3-dimethylaniline FB2 2-Bromo-N,3-dimethylaniline S2->FB2 Use directly FB1 4-Bromo-N,3-dimethylaniline Deprot->FB1 Acyl N-Acylation (Protocol 2) FB1->Acyl EAS Electrophilic Aromatic Substitution FB1->EAS FB2->Acyl FB2->EAS R1_Acyl Fast Reaction Acyl->R1_Acyl From FB1 R2_Acyl Very Slow Reaction Acyl->R2_Acyl From FB2 R1_EAS Substitution at C6 EAS->R1_EAS From FB1 R2_EAS Substitution at C4 EAS->R2_EAS From FB2

Caption: Workflow comparing the necessary preparation and subsequent reactivity pathways for the two aniline isomers.

Visualizing Steric Hindrance

G node4 Nitrogen lone pair is sterically accessible. node2 Ortho-bromo and ortho-methyl groups create severe steric hindrance around the nitrogen lone pair.

Caption: Steric environment comparison around the nitrogen atom in the two isomers.

Conclusion

The reactivities of 4-Bromo-N,3-dimethylaniline and 2-Bromo-N,3-dimethylaniline are starkly different, governed by two primary factors:

  • Initial Form: The hydrochloride salt of the 4-bromo isomer is unreactive and must be neutralized to its free base prior to use in most synthetic contexts.

  • Steric Hindrance: In its free base form, the 2-bromo isomer is subject to a powerful ortho effect. The steric bulk of the ortho-bromine and ortho-methyl groups significantly impedes reactions at the nitrogen center (N-acylation, N-alkylation, protonation) and directs any electrophilic attack on the aromatic ring to the less hindered para-position (C4).

Conversely, the 4-bromo isomer, with its sterically unencumbered nitrogen and ortho-positions, behaves as a more conventional substituted aniline. It reacts readily at the nitrogen and undergoes electrophilic substitution at the most electronically favored and accessible ring position (C6). Understanding these fundamental structural and electronic differences is paramount for researchers to effectively incorporate these valuable building blocks into their synthetic strategies.

References

  • Wikipedia. Ortho effect. [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. [Link]

  • Der Pharma Chemica. (2016). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]

  • Reddit. (2022, June 26). What makes Aniline more basic than O-MethoxyAniline?? [Link]

  • ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline? [Link]

  • MDPI. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • Vedantu. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. [Link]

  • Gauth. Electrophilic substitution of aniline with bromine - water at room temperature gives:2. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • SpectraBase. 2-Bromo-N,N-dimethylaniline. [Link]

  • PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. [Link]

  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • Khan Academy. Bromination of Aniline. [Link]

  • Royal Society of Chemistry. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 4-Bromo-N,3-dimethylaniline Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of various analytical techniques for the quantitative determination of 4-Bromo-N,3-dimethylaniline hydrochloride, a key building block in organic synthesis. We will explore modern chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), alongside a classic titrimetric method, offering a critical evaluation of each to inform the selection of the most appropriate method for your specific research and quality control needs.

Introduction: The Analytical Imperative

This compound is a substituted aniline derivative whose purity and concentration are critical parameters that can significantly impact the yield, purity, and safety profile of the final product. Therefore, robust and validated analytical methods are essential for its quality control.[1][2] This guide will delve into the theoretical underpinnings and practical applications of three distinct analytical approaches, providing detailed experimental protocols and a comparative analysis of their performance characteristics.

High-Performance Liquid Chromatography (HPLC): A Modern Workhorse for Purity and Potency

Reversed-phase HPLC (RP-HPLC) is a cornerstone of modern pharmaceutical analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds.[3] For the quantitative analysis of this compound, an RP-HPLC method with UV detection is a highly suitable approach.

The Rationale Behind the Method

The choice of a C18 stationary phase is based on its hydrophobicity, which allows for the effective retention of the moderately nonpolar 4-Bromo-N,3-dimethylaniline molecule. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between analyte retention and elution, ensuring a reasonable analysis time and good peak shape. The acidic pH of the mobile phase ensures that the aniline nitrogen is protonated, leading to a single, well-defined chromatographic peak. UV detection is selected based on the chromophoric nature of the benzene ring in the analyte, which exhibits strong absorbance in the UV region.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase in a volumetric flask to achieve a final concentration of approximately 0.1 mg/mL.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2%).

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Workflow for HPLC Analysis

prep Sample & Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Injection analysis Chromatographic Separation hplc->analysis data Data Acquisition & Processing analysis->data quant Quantification data->quant Peak Area Comparison

Caption: A schematic overview of the HPLC workflow for the quantitative analysis of this compound.

Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Analytes

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers exceptional separation efficiency and definitive identification of analytes.[4][5] For 4-Bromo-N,3-dimethylaniline, which is a semi-volatile compound, GC is a viable analytical technique. The hydrochloride salt is not directly suitable for GC analysis due to its non-volatile nature; therefore, it must be converted to its free base form prior to injection.

The Rationale Behind the Method

The choice of a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is ideal for the separation of aromatic amines. The high temperatures of the injector and detector ensure the volatilization of the analyte without degradation. Flame Ionization Detection (FID) is a robust and sensitive method for detecting organic compounds. For unambiguous identification of impurities, Mass Spectrometry (MS) is the detector of choice.

Experimental Protocol: GC-FID Method

Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (10:1)

Preparation of Solutions:

  • Sample Preparation (Free Base): Accurately weigh an appropriate amount of this compound and dissolve it in a suitable solvent (e.g., methanol). Add a slight excess of a base (e.g., 1M NaOH) to convert the hydrochloride salt to the free base. Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and dilute to a known volume.

  • Standard Solution: Prepare a standard solution of 4-Bromo-N,3-dimethylaniline (free base) in the same organic solvent used for the sample.

Analysis Procedure:

  • Inject the standard solution to determine the retention time and response factor.

  • Inject the prepared sample solution.

  • Quantify the analyte using an external or internal standard method.

Workflow for GC Analysis

prep Sample Preparation (Conversion to Free Base) gc GC System (Capillary Column, FID) prep->gc Injection separation Chromatographic Separation gc->separation detection Detection & Signal Processing separation->detection quant Quantification detection->quant Peak Area Analysis

Caption: The workflow for the quantitative GC analysis of 4-Bromo-N,3-dimethylaniline, including the essential sample preparation step.

Non-Aqueous Titration: A Classic and Cost-Effective Approach

For the quantitative analysis of amine hydrochlorides, non-aqueous titration is a well-established and reliable method.[6][7][8] This technique is particularly useful when dealing with weak bases that do not give a sharp endpoint in aqueous titrations.

The Rationale Behind the Method

The basicity of the aniline derivative is enhanced in a non-aqueous solvent like glacial acetic acid, which acts as a leveling solvent for bases.[9] Perchloric acid, a strong acid in a non-aqueous medium, is used as the titrant. To overcome the interference from the chloride counter-ion, which is weakly basic, mercuric acetate is added. Mercuric acetate reacts with the chloride ion to form a poorly dissociated mercuric chloride complex, effectively removing the chloride ion from the reaction and allowing for a sharp endpoint.[7]

Experimental Protocol: Non-Aqueous Titration

Reagents and Equipment:

  • 0.1 N Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Mercuric acetate solution (5% w/v in glacial acetic acid)

  • Crystal violet indicator (0.5% w/v in glacial acetic acid)

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Accurately weigh approximately 200-300 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid.

  • Add 10 mL of mercuric acetate solution.

  • Add 2-3 drops of crystal violet indicator. The solution will appear violet.

  • Titrate the solution with 0.1 N perchloric acid, stirring continuously, until the color changes from violet to a blue-green endpoint.

  • Perform a blank titration and make any necessary corrections.

Calculation: The percentage purity of this compound is calculated using the following formula:

% Purity = (V - Vb) * N * E / W * 100

Where:

  • V = Volume of perchloric acid consumed by the sample (mL)

  • Vb = Volume of perchloric acid consumed by the blank (mL)

  • N = Normality of the perchloric acid solution

  • E = Equivalent weight of this compound

  • W = Weight of the sample (mg)

Workflow for Non-Aqueous Titration

sample Sample Weighing & Dissolution reagent Addition of Mercuric Acetate sample->reagent indicator Addition of Indicator reagent->indicator titration Titration with Perchloric Acid indicator->titration endpoint Endpoint Detection (Color Change) titration->endpoint calculation Purity Calculation endpoint->calculation

Caption: A step-by-step representation of the non-aqueous titration procedure for this compound.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample.

FeatureHPLCGCNon-Aqueous Titration
Specificity High (can separate isomers and impurities)Very High (especially with MS detection)Low (titrates total basic content)
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (mg level)
Sample Throughput High (with autosampler)Moderate to HighLow to Moderate
Instrumentation Cost HighHighLow
Solvent Consumption ModerateLowModerate
Sample Preparation Simple dissolutionMore complex (conversion to free base)Simple dissolution
Ease of Use Requires skilled operatorRequires skilled operatorRelatively simple
Impurity Profiling ExcellentExcellent (with MS)Not possible

Stability-Indicating Method Development and Forced Degradation Studies

In drug development, it is crucial to employ analytical methods that are "stability-indicating," meaning they can accurately measure the active ingredient in the presence of its degradation products.[10][11][12] HPLC is the preferred technique for developing such methods.

Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[13] Typical stress conditions include:

  • Acid and Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the solid or a solution of the substance.

  • Photostability: Exposing the substance to UV and visible light.

The stressed samples are then analyzed by HPLC to ensure that the degradation products are well-separated from the main peak of this compound. The development of a stability-indicating HPLC method provides confidence in the data generated during stability studies of the drug substance and its formulations.[14][15]

Conclusion

The quantitative analysis of this compound can be effectively achieved through several analytical techniques. HPLC stands out as a versatile and robust method, particularly for purity testing and the development of stability-indicating assays, which are critical in a regulatory environment. GC-MS offers unparalleled specificity for impurity identification but requires a more involved sample preparation. Non-aqueous titration , while lacking the specificity of chromatographic methods, provides a simple, cost-effective, and accurate assay for determining the total base content, making it a suitable choice for routine quality control where impurity profiling is not the primary objective.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, available resources, and the intended application of the results. For comprehensive characterization, a combination of these techniques often provides the most complete understanding of the quality of this compound.

References

  • BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
  • ChemicalBook. (2026). 4-Bromo-N,N-dimethylaniline.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • LISKON. (2024). Detection methods for p-bromoaniline.
  • Sigma-Aldrich. 4-Bromo-N,N-dimethylaniline 97%.
  • ResearchGate. (2023).
  • Thailand Department of Medical Sciences. 6.
  • PubChem. 4-Bromo-3-methylaniline.
  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Studylib. (2023).
  • ScienceDirect. (2014).
  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development.
  • Encyclopedia.pub. (2022).
  • SpringerLink. (2023).
  • PubChem. 4-bromo-N,N-dimethylaniline.
  • Labinsights. (2023).
  • International Journal of Trend in Scientific Research and Development. (2021).
  • International Journal of Scientific Development and Research. (2023).
  • Science.gov. stability-indicating hplc method: Topics by Science.gov.
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
  • ResearchGate. (2025).
  • Sigma-Aldrich. 4-Bromo-N,N-dimethylaniline 97%.
  • BLD Pharm. 2172169-19-4|this compound.
  • Scribd.
  • Chemos GmbH&Co.KG.
  • ThaiJO. (2021). 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study.
  • Saraswati Institute of Pharmaceutical Sciences.
  • ResearchG
  • NIST. Benzenamine, 4-bromo-N,N-dimethyl-.
  • Sigma-Aldrich. 3-Bromo-N,4-dimethylaniline hydrochloride.
  • ResearchGate. (2020).

Sources

A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 4-Bromo-N,3-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the starting material's quality is not merely a parameter—it is the bedrock of reproducible and reliable results. The Certificate of Analysis (CoA) is the primary document attesting to this quality. However, interpreting a CoA requires more than a cursory glance at the purity value. It demands a nuanced understanding of the analytical techniques employed, the potential impurities, and how the material compares to available alternatives.

This guide provides an in-depth examination of the Certificate of Analysis for 4-Bromo-N,3-dimethylaniline hydrochloride (CAS No. 2172169-19-4), a key intermediate in various synthetic pathways. We will dissect the critical analytical tests, offer comparative insights against relevant alternatives, and provide actionable protocols for in-house verification, ensuring the integrity of your research from the very first step.

Deconstructing the Certificate of Analysis: A Multi-faceted View of Quality

A CoA for a high-purity chemical intermediate like this compound is a summary of its identity, purity, and physical properties. Below is a breakdown of the essential components and the scientific principles behind them.

Identification: Beyond the Name
  • Chemical Name: this compound

  • CAS Number: 2172169-19-4[1]

  • Molecular Formula: C₈H₁₁BrClN[1]

  • Molecular Weight: 236.54 g/mol [1]

  • Structure: The structural formula confirms the precise arrangement of atoms, which is unequivocally verified by spectroscopic methods.

Physicochemical Properties

This section provides a macroscopic view of the compound's characteristics.

PropertyTypical SpecificationSignificance in the Lab
Appearance White to off-white crystalline powderVisual inspection is the first, simplest check for degradation or gross contamination.
Melting Point Varies; a narrow range indicates high purityA broad melting range often suggests the presence of impurities.
Solubility Soluble in water, methanolCrucial for selecting appropriate solvents for reactions and analytical preparations.
The Core of Quality: Analytical Data & Purity Assessment

This is the most critical section of the CoA, where quantitative data supports the quality claims. The purity of substituted anilines is paramount as impurities can lead to unwanted side reactions and impact the safety and efficacy of the final product.[2]

In-Depth Analysis: The "How" and "Why" of Quality Control

To truly trust a CoA, one must understand the analytical methods used. Here, we detail the primary techniques for characterizing this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds like substituted anilines due to its high resolution and sensitivity.[2] A reverse-phase method is typically employed.

Principle of the Technique: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector is suitable.[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) provides excellent separation for aromatic amines.[2]

  • Mobile Phase: A gradient of acetonitrile and water is effective. For the hydrochloride salt, using a buffer like 0.02 M phosphate buffer at a slightly acidic pH can improve peak shape.

  • Gradient Elution: A typical gradient might start at 30% acetonitrile and ramp up to 90% over 20 minutes to elute any less polar impurities.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 254 nm is a common choice for aromatic compounds.[2]

  • Sample Preparation: Accurately prepare a 0.1 mg/mL solution of the sample in the initial mobile phase composition.[2]

  • Data Analysis: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Data Interpretation: What to Look For

ParameterHigh-Quality BatchPotentially Compromised Batch
Purity (Area %) > 99.0%< 98.0%
Impurity Profile No single impurity > 0.1%Presence of one or more significant impurity peaks.
Peak Shape Sharp, symmetrical (Gaussian)Tailing or fronting peaks, suggesting interaction with the column or co-elution.

Workflow for HPLC Purity Verification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.1 mg/mL) inject Inject Standard & Sample prep_standard->inject prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->inject prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system hplc_system->inject run Run Gradient Method inject->run integrate Integrate Peak Areas run->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for verifying the purity of this compound using HPLC.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule. For 4-Bromo-N,3-dimethylaniline, ¹H NMR confirms the identity and can reveal the presence of structurally similar impurities.

Principle of the Technique: ¹H NMR detects the magnetic properties of hydrogen nuclei. The chemical environment of each proton influences its resonance frequency (chemical shift), providing a unique fingerprint of the molecule's structure.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

  • Aromatic Protons: Signals in the range of 6.5-7.5 ppm, with specific splitting patterns indicating their relative positions on the benzene ring.

  • N-Methyl Protons: A singlet around 2.8-3.0 ppm.

  • Aryl-Methyl Protons: A singlet around 2.2-2.4 ppm.

  • N-H Proton (of the hydrochloride): A broad signal, typically downfield.

The absence of unexpected signals is as important as the presence of expected ones, as this indicates a lack of significant impurities.

Identity Confirmation by FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.

Principle of the Technique: FT-IR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies.

Key FT-IR Absorptions for this compound:

  • N-H Stretch: A broad absorption in the region of 2400-3200 cm⁻¹ is characteristic of the amine salt.

  • C-N Stretch (Aromatic): Typically found between 1200-1350 cm⁻¹.[4]

  • Aromatic C-H Stretch: Above 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.[4]

Comparative Analysis: Evaluating Alternatives

In many synthetic applications, researchers may consider using structurally similar anilines. Understanding their comparative purity profiles and potential synthetic implications is crucial.

CompoundStructureKey Comparative PointsPotential Impurities
4-Bromo-N,3-dimethylaniline HCl 4-Bromo, 3-Methyl, N-MethylThe hydrochloride salt offers improved stability and solubility in polar solvents compared to the free base.Isomers (e.g., 2-bromo or 3-bromo analogs), di-brominated species, residual starting materials.
4-Bromo-3-methylaniline 4-Bromo, 3-MethylThe free base is less stable and may be more susceptible to oxidation. It is also less water-soluble.Similar to the HCl salt, but may also contain oxidation byproducts.
4-Bromo-N,N-dimethylaniline 4-Bromo, N,N-DimethylLacks the N-H proton, making it a tertiary amine. This alters its reactivity in reactions involving the amine group.[5]Incomplete methylation products (mono-methylated aniline), starting 4-bromoaniline.[6]

Logical Comparison of Key Attributes

Alternatives_Comparison cluster_target 4-Bromo-N,3-dimethylaniline HCl cluster_alt1 4-Bromo-3-methylaniline (Free Base) cluster_alt2 4-Bromo-N,N-dimethylaniline center_node Key Attributes target_stability High Stability (Salt) center_node->target_stability Stability target_solubility Good Aqueous Solubility center_node->target_solubility Solubility target_reactivity Secondary Amine Reactivity center_node->target_reactivity Reactivity alt1_stability Lower Stability (Oxidizes) center_node->alt1_stability Stability alt1_solubility Poor Aqueous Solubility center_node->alt1_solubility Solubility alt1_reactivity Primary Amine Reactivity center_node->alt1_reactivity Reactivity alt2_stability Moderate Stability center_node->alt2_stability Stability alt2_solubility Insoluble in Water center_node->alt2_solubility Solubility alt2_reactivity Tertiary Amine (No N-H) center_node->alt2_reactivity Reactivity

Caption: Comparison of key attributes for 4-Bromo-N,3-dimethylaniline HCl and its alternatives.

Trustworthiness and Validation: The Self-Validating System

A robust analytical protocol is a self-validating one. This principle is enshrined in guidelines like those from the International Council for Harmonisation (ICH).[7][8] For a method to be considered trustworthy, it must be validated for several key parameters.

Key Validation Parameters (ICH Q2(R1)) [9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

When you receive a CoA, you are looking at the output of a validated method. For critical applications, it is prudent to perform a system suitability test and an identity check in-house to ensure the material performs as expected in your laboratory environment.

Conclusion

The Certificate of Analysis for this compound is more than a simple declaration of purity. It is a detailed scientific report that, when properly interpreted, provides profound insights into the quality and suitability of the material for high-stakes research and development. By understanding the underlying analytical principles, comparing against viable alternatives, and appreciating the importance of method validation, scientists can make informed decisions, mitigate risks, and build a foundation of quality for their scientific endeavors.

References

  • Spectroscopic Properties of Amines. (2019). Chemistry LibreTexts. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH). [Link]

  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group. [Link]

  • Quantification of aniline and N-methylaniline in indigo. (2021). National Center for Biotechnology Information (NCBI). [Link]

  • Preparation of 4-bromo-N,N-dimethylaniline. (n.d.). PrepChem.com. [Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline? (2020). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 4-Bromo-N,3-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Validated Analytical Methods

In the landscape of pharmaceutical development and manufacturing, the reliability of analytical data is paramount. Every result, from raw material identification to final product assay, underpins critical decisions affecting product quality, safety, and efficacy. For a key intermediate like 4-Bromo-N,3-dimethylaniline hydrochloride, a robust and reliable analytical method is not a mere formality but a foundational requirement for process control and quality assurance.

The objective of validating an analytical procedure is to demonstrate, through rigorous laboratory studies, that it is suitable for its intended purpose.[1] This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. We will explore the "why" behind each validation parameter, present detailed experimental protocols, and compare the performance of the primary HPLC method against a gas chromatography (GC) alternative. This content is structured to adhere to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Method Selection: HPLC vs. Gas Chromatography

The first critical decision is selecting the appropriate analytical technology. For this compound, both HPLC and GC are viable options.

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method for non-volatile or thermally labile compounds. Given the aniline structure and its hydrochloride salt form, HPLC offers high resolution, sensitivity, and versatility without requiring high temperatures that could potentially degrade the sample. A UV detector is suitable as the aromatic ring and bromine substituent provide a strong chromophore.

  • Gas Chromatography (GC): GC is an excellent technique for volatile and thermally stable compounds.[5] While 4-Bromo-N,3-dimethylaniline could potentially be analyzed by GC, its hydrochloride salt form is non-volatile. This would necessitate a derivatization step or analysis of the free base, adding complexity and potential sources of error to the procedure.

Primary Method: HPLC-UV Assay Protocol

This section details the optimized HPLC method for the quantitative determination of this compound.

Experimental Protocol: HPLC-UV Method
  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Causality: The acidic pH ensures that the aniline nitrogen is protonated, leading to a single ionic species, which results in a sharp, symmetrical peak shape and consistent retention.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% A / 40% B, isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

      • Causality: Maintaining a constant, elevated temperature ensures reproducible retention times and reduces viscosity, improving efficiency.[6]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Mobile Phase (60:40 Water:Acetonitrile with 0.1% Phosphoric Acid).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

    • Sample Preparation (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

    • Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

Validation of the HPLC-UV Method

Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2]

G cluster_dev Method Development & Optimization Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ LOQ Robustness->LOQ Validated Validated Method (Fit for Purpose) Robustness->Validated caption Figure 1: HPLC Method Validation Workflow

Figure 1: HPLC Method Validation Workflow
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][7] For a stability-indicating method, this is demonstrated using forced degradation studies.[8]

Experimental Protocol:

  • Expose the this compound sample to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.

  • Prepare samples from each stress condition at the target concentration (100 µg/mL).

  • Inject the unstressed sample and each stressed sample into the HPLC system.

  • Use a PDA detector to evaluate peak purity. The peak for this compound should be spectrally pure and well-resolved from any degradation product peaks (Resolution > 2.0).

Acceptance Criteria: The method is specific if there is no interference from degradation products at the retention time of the analyte peak, and the peak purity index is greater than 0.999.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[9] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[9]

Experimental Protocol:

  • Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

Data Summary: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
50 498,500
75 751,200
100 1,002,100
125 1,249,800
150 1,503,400
0.9998
Slope 10015

| Y-Intercept | -950 |

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable for assays.[10]

Accuracy

Accuracy expresses the closeness of the test results to the true value.[1] It is typically assessed via recovery studies by spiking a placebo matrix with known amounts of the analyte.

Experimental Protocol:

  • Prepare spiked samples at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for each preparation.

Data Summary: Accuracy (Recovery)

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery Mean % Recovery % RSD
80% 80.0 79.8, 80.5, 80.1 99.8, 100.6, 100.1 100.2% 0.41%
100% 100.0 99.5, 100.3, 100.8 99.5, 100.3, 100.8 100.2% 0.65%

| 120% | 120.0 | 119.2, 120.5, 119.9 | 99.3, 100.4, 99.9 | 99.9% | 0.56% |

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.[10]

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the analysis of six individual samples on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD and compare it to the repeatability results.

Data Summary: Precision

Precision Level Assay Results (% of Label Claim) Mean Assay % RSD
Repeatability 99.8, 100.5, 99.9, 100.2, 100.8, 100.1 100.2% 0.38%

| Intermediate Precision | 100.9, 101.2, 100.5, 99.9, 100.8, 101.0 | 100.7% | 0.49% |

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][12]

Experimental Protocol:

  • Vary key HPLC parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (± 2% organic)

  • Analyze a system suitability solution and a standard sample under each condition.

  • Evaluate the impact on retention time, peak shape (tailing factor), and resolution.

Data Summary: Robustness

Parameter Varied System Suitability Results Assay Result
Nominal Condition Pass 100.2%
Flow Rate: 0.9 mL/min Pass 100.5%
Flow Rate: 1.1 mL/min Pass 99.8%
Temperature: 30 °C Pass 100.1%
Temperature: 40 °C Pass 100.3%
Mobile Phase: 58% Water / 42% ACN Pass 99.9%

| Mobile Phase: 62% Water / 38% ACN | Pass | 100.6% |

Acceptance Criteria: System suitability criteria (e.g., tailing factor < 1.5, resolution > 2.0) must be met under all varied conditions, and assay results should not deviate significantly from the nominal result.

G center Validated Method Accuracy Accuracy center->Accuracy Trueness Precision Precision center->Precision Agreement Specificity Specificity center->Specificity Selectivity Linearity Linearity center->Linearity Proportionality Range Range center->Range Interval Robustness Robustness center->Robustness Reliability Accuracy->Precision Linearity->Range caption Figure 2: Interrelationship of Validation Parameters

Figure 2: Interrelationship of Validation Parameters

Comparative Method: Gas Chromatography (GC-FID)

As an alternative, a GC method could be developed. This would require analyzing the free base of the compound.

Hypothetical GC-FID Protocol
  • Instrumentation: GC with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Temperatures: Injector 270 °C, Detector 300 °C.

  • Oven Program: 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min).

  • Sample Preparation: Dissolve the hydrochloride salt in water, basify with NaOH to pH > 10 to precipitate the free base. Extract the free base into an organic solvent (e.g., Dichloromethane), dry the organic layer, and inject.

Performance Comparison: HPLC-UV vs. GC-FID
FeatureHPLC-UV MethodGC-FID MethodRationale / Recommendation
Sample Preparation Simple dissolution in mobile phase.Complex liquid-liquid extraction required to isolate the free base.HPLC is superior. The GC sample prep is multi-step, increasing labor and potential for error and sample loss.
Specificity Excellent. Forced degradation studies prove stability-indicating capability.Good, but thermal degradation in the injector is a potential concern.HPLC is preferred. It provides a clearer picture of degradation pathways without introducing analytical artifacts.
Robustness High. Unaffected by minor changes in mobile phase, flow, and temperature.Moderate. Susceptible to variations in extraction efficiency and injector activity.HPLC is more robust for routine quality control environments.
Run Time ~10 minutes per sample.~15 minutes per sample (not including sample prep).HPLC offers higher throughput.
Applicability Direct analysis of the hydrochloride salt.Indirect analysis of the free base.HPLC is directly applicable to the actual substance, which is a significant advantage for regulatory compliance.

Conclusion

Based on a comprehensive validation following ICH guidelines, the developed reverse-phase HPLC-UV method is specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. It is demonstrably "fit for purpose" for use in a quality control setting.[1]

When compared to a potential GC-FID method, the HPLC-UV approach offers significant advantages in terms of simpler sample preparation, direct analysis of the salt form, and superior robustness. This makes it the unequivocally recommended method for routine assay and purity testing of this compound. The rigorous validation data presented herein provides a high degree of confidence in the reliability and consistency of the analytical results generated by this method.

References

  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • LCGC International. (n.d.). Robustness Tests.
  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation.
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
  • Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Comparison of different guidelines for 'linearity and range' parameter of analytical method validation.
  • CTM. (n.d.). What Does Specificity Mean in Chromatography?
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation.
  • Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.

Sources

Comparative study of brominated anilines in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen-Amine Paradox

In medicinal chemistry, brominated anilines are not merely building blocks; they are bifunctional scaffolds that test the limits of chemoselectivity. They possess two reactive centers: the nucleophilic amine (-NH₂) and the electrophilic carbon-bromine bond (C-Br).

For a process chemist, the choice between the ortho- (2-) , meta- (3-) , and para- (4-) isomers is rarely about structural availability alone—it is a decision that dictates the entire synthetic strategy.

  • 4-Bromoaniline: The kinetic favorite. High symmetry and lack of steric hindrance make it ideal for rapid scale-up, but its high basicity can poison acidic catalysts.

  • 3-Bromoaniline: The electronic compromise. It offers unique meta-substitution patterns crucial for kinase inhibitors (e.g., Gefitinib analogs) but suffers from inductive deactivation.

  • 2-Bromoaniline: The "Problem Child." Steric hindrance and potential for N-Pd chelation often kill standard catalytic cycles, requiring specialized ligand systems.

Electronic & Physical Profiling

Understanding the electronic landscape is prerequisite to reaction design. The position of the bromine atom fundamentally alters the basicity of the amine and the lability of the C-Br bond.

Table 1: Comparative Physicochemical Properties
Property2-Bromoaniline (Ortho) 3-Bromoaniline (Meta) 4-Bromoaniline (Para)
Structure Sterically CongestedInductively DeactivatedConjugatively Stabilized
pKa (Conjugate Acid) ~2.53 (Weakest Base)~3.58~3.86 (Strongest Base)
C-Br Bond Lability Low (Steric Shielding)ModerateHigh
Melting Point 29–31 °C29–30 °C60–64 °C (Solid handling preferred)
Key Challenge Chelation/Sterics: The NH₂ can coordinate to Pd, blocking the oxidative addition site.Electronic Deactivation: -I effect of Br reduces nucleophilicity of NH₂.Regioselectivity: High reactivity can lead to over-functionalization.

Scientist’s Note: The pKa difference is critical. 4-Bromoaniline is more basic because the lone pair on nitrogen can donate into the ring, and while Br is electron-withdrawing (Inductive, -I), it also donates via resonance (+R). In the meta position, resonance is impossible, so only the -I effect operates, lowering basicity. In the ortho position, steric inhibition of resonance and proximity effects drastically reduce basicity.

Critical Reaction Analysis: Palladium-Catalyzed Cross-Couplings

The most common failure mode in using brominated anilines is polymerization . If you attempt a Buchwald-Hartwig coupling on the C-Br bond without protecting the NH₂, the molecule will couple with itself.

Strategy: The Protection-First Approach

Before engaging the C-Br bond in Suzuki or Heck couplings, the amine must often be masked.

  • Recommendation: Use N-TBS (tert-butyldimethylsilyl) or Boc protection.

  • Why? N-TBS is stable to basic Suzuki conditions but easily removed with TBAF or mild acid, preserving sensitive heterocycles.

Case Study: Suzuki-Miyaura Coupling Performance

Objective: Coupling with Phenylboronic Acid (PhB(OH)₂) to form biphenyl amines.

Experimental Observation: Under standard conditions (Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH, 80°C), the yield varies drastically by isomer.

IsomerYield (Standard)Yield (Optimized*)Mechanistic Bottleneck
4-Bromoaniline 92%98%None. Fast oxidative addition.
3-Bromoaniline 84%91%Slower oxidative addition due to electronics.
2-Bromoaniline < 40% 95% Steric Hindrance. Pd cannot access the C-Br bond easily.

*Optimized Conditions for Ortho-Isomer: Switch solvent to 2-MeTHF (higher boiling point, better solubility) and use sterically demanding, electron-rich ligands like SPhos or XPhos to force oxidative addition.

Visualization: The Decision Matrix

The following diagram outlines the logical flow for selecting reaction conditions based on the specific bromoaniline isomer.

ReactionLogic Start Start: Bromoaniline Substrate IsomerCheck Identify Isomer Position Start->IsomerCheck Ortho 2-Bromoaniline (Ortho) IsomerCheck->Ortho Meta 3-Bromoaniline (Meta) IsomerCheck->Meta Para 4-Bromoaniline (Para) IsomerCheck->Para OrthoIssue Issue: Steric Hindrance & N-Pd Chelation Ortho->OrthoIssue MetaIssue Issue: Electronic Deactivation Meta->MetaIssue ParaIssue Issue: High Reactivity (Oligomerization risk) Para->ParaIssue OrthoSol Solution: Use Buchwald Ligands (SPhos/XPhos) Solvent: 2-MeTHF OrthoIssue->OrthoSol Success High Yield Cross-Coupling OrthoSol->Success MetaSol Solution: Increase Temp (100°C) Base: K3PO4 MetaIssue->MetaSol MetaSol->Success ParaSol Solution: Standard Pd(PPh3)4 Strict Stoichiometry Control ParaIssue->ParaSol ParaSol->Success

Caption: Decision framework for optimizing Pd-catalyzed cross-coupling conditions based on steric and electronic constraints of bromoaniline isomers.

Detailed Experimental Protocol: "The Ortho Challenge"

This protocol addresses the most difficult scenario: Suzuki Coupling of 2-Bromoaniline . This method uses a specialized ligand system to overcome the "ortho effect."

Objective: Synthesis of 2-aminobiphenyl. Scale: 1.0 mmol.

Materials:
  • Substrate: 2-Bromoaniline (172 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (146 mg, 1.2 mmol)

  • Catalyst: Pd(OAc)₂ (2.2 mg, 1 mol%)

  • Ligand: SPhos (8.2 mg, 2 mol%) — Critical for ortho-substitution.

  • Base: K₃PO₄ (424 mg, 2.0 mmol)

  • Solvent: Toluene/Water (10:1, degassed)

Step-by-Step Methodology:
  • Pre-complexation: In a dry vial, mix Pd(OAc)₂ and SPhos in 1 mL of toluene. Stir at RT for 10 mins. Why? This generates the active L-Pd(0) species before the substrate can chelate the inactive metal.

  • Substrate Addition: Add 2-bromoaniline, phenylboronic acid, and solid K₃PO₄ to a reaction tube equipped with a stir bar.

  • Inertion: Evacuate and backfill with Argon (x3).

  • Injection: Syringe the pre-formed catalyst solution into the reaction tube. Add remaining solvent/water.[1]

  • Reaction: Heat to 100°C for 12 hours. Note: Ortho-substrates require higher energy to overcome the rotational barrier during reductive elimination.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 92-95% (vs. <40% without SPhos).

Advanced Application: Heterocycle Synthesis

While 4-bromoaniline is a "linker," 2-bromoaniline is a "cyclizer." It is the preferred starting material for synthesizing Indoles and Carbazoles .

  • Larock Indole Synthesis: 2-Bromoaniline reacts with internal alkynes (Pd-catalyzed) to form 2,3-disubstituted indoles.

  • Mechanism: The oxidative addition occurs at C-Br, followed by alkyne insertion, and finally intramolecular nucleophilic attack by the amine.

  • Note: 3- and 4-bromoanilines cannot undergo this direct annulation because the amine is too distal from the Pd-Carbon bond.

Safety & Handling (E-E-A-T)

  • Toxicity: All isomers are toxic if swallowed, inhaled, or absorbed through skin. They are known methemoglobin formers (interfering with oxygen transport in blood).

  • Storage:

    • 4-Bromoaniline: Store in the dark. It oxidizes to purple/black quino-like impurities upon light exposure.

    • 2-Bromoaniline: Low melting point solid/liquid.[2] Store refrigerated to prevent "oiling out" and degradation.

  • Disposal: All brominated wastes must be segregated into Halogenated Organic Waste streams. Do not mix with strong oxidizers.

References

  • Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances. (2024). A pivotal study on overcoming steric hindrance in ortho-substituted anilines using 2-MeTHF and specialized catalysts.

  • Buchwald–Hartwig Amination of Aryl Halides. National Institutes of Health (PMC). (2021). Detailed analysis of ligand effects (XPhos vs. RuPhos) on reaction rates for aryl bromides vs chlorides.

  • 4-Bromoaniline: Synthesis and Applications. ChemicalBook. (2023). Comprehensive data on N-TBS protection strategies for chemoselective Heck reactions.

  • Comparative pKa and Physical Properties of Bromoanilines. PubChem. (2025). Authoritative physicochemical data for 2-, 3-, and 4-bromoaniline isomers.

  • Reactivity of Ortho-, Meta-, and Para-Isomers in Suzuki Coupling. BenchChem. (2025). Quantitative yield comparisons and kinetic data for isomeric aryl halides.

Sources

Verifying the molecular weight of 4-Bromo-N,3-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ein technischer Leitfaden zur Überprüfung des Molekulargewichts von 4-Brom-N,3-dimethylanilinhydrochlorid

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die genaue Charakterisierung von chemischen Verbindungen von größter Bedeutung. Die Überprüfung des Molekulargewichts ist ein grundlegender Schritt zur Bestätigung der Identität und Reinheit einer Substanz und stellt sicher, dass die in der Forschung verwendeten Materialien den erforderlichen Spezifikationen entsprechen. Dieser Leitfaden bietet einen detaillierten Überblick über die Methoden zur Überprüfung des Molekulargewichts von 4-Brom-N,3-dimethylanilinhydrochlorid und vergleicht die erwarteten Ergebnisse aus verschiedenen Analysetechniken.

Theoretisches Molekulargewicht und chemische Eigenschaften

4-Brom-N,3-dimethylanilinhydrochlorid ist eine organische Verbindung mit der Summenformel C8H11BrClN.[1][2] Anhand der Atommassen der einzelnen Elemente lässt sich das theoretische Molekulargewicht berechnen.[3]

Tabelle 1: Chemische Eigenschaften von 4-Brom-N,3-dimethylanilinhydrochlorid

EigenschaftWertReferenz
CAS-Nummer 2172169-19-4[1]
Summenformel C8H11BrClN[1][2]
Molekulargewicht 236.54 g/mol [1][2]

Die genaue Kenntnis des Molekulargewichts ist entscheidend, da Abweichungen auf Verunreinigungen, das Vorhandensein von Solvaten oder eine falsche Identifizierung der Substanz hinweisen können.

Experimentelle Überprüfung des Molekulargewichts

Zur experimentellen Bestätigung des Molekulargewichts von niedermolekularen organischen Verbindungen wie 4-Brom-N,3-dimethylanilinhydrochlorid werden vor allem die Massenspektrometrie und die Elementaranalyse eingesetzt.[3][4]

Massenspektrometrie

Die Massenspektrometrie ist eine leistungsstarke Analysetechnik, die die Masse-zu-Ladung-Verhältnisse von ionisierten Molekülen misst.[5][6][7] Dies ermöglicht eine präzise Bestimmung des Molekulargewichts.[3][5]

Experimentelles Protokoll für die Massenspektrometrie:

  • Probenvorbereitung: Eine kleine Menge 4-Brom-N,3-dimethylanilinhydrochlorid wird in einem geeigneten Lösungsmittel gelöst.

  • Ionisierung: Die gelöste Probe wird in das Massenspektrometer eingebracht und ionisiert. Gängige Ionisierungstechniken für diese Art von Molekül sind die Elektrospray-Ionisierung (ESI) oder die Matrix-unterstützte Laser-Desorption/Ionisierung (MALDI).[7]

  • Massenanalyse: Die erzeugten Ionen werden in einem Massenanalysator nach ihrem Masse-zu-Ladung-Verhältnis (m/z) getrennt.[5][6]

  • Detektion: Ein Detektor misst die Häufigkeit der Ionen bei jedem m/z-Wert und erzeugt ein Massenspektrum.[6][8]

Im Massenspektrum von 4-Brom-N,3-dimethylanilinhydrochlorid würde man den Molekülionenpeak (M+) erwarten. Aufgrund der Ionisierung des Anilins und der Abspaltung des Chlorid-Gegenions ist es wahrscheinlich, dass der Peak des Kations [C8H11BrN]+ detektiert wird.

Mass_Spectrometry_Workflow cluster_sample_prep Probenvorbereitung cluster_ms_analysis Massenspektrometrie cluster_data_analysis Datenauswertung A Lösen der Probe B Ionisierung (z.B. ESI) A->B Probeneinlass C Massenanalyse B->C Ionenbeschleunigung D Detektion C->D Ionenseparation E Erstellung des Massenspektrums D->E Signalerfassung F Identifizierung des Molekülionenpeaks E->F Analyse

Abbildung 1: Allgemeiner Arbeitsablauf der massenspektrometrischen Analyse.

Elementaranalyse

Die Elementaranalyse bestimmt die prozentuale Zusammensetzung der Elemente (Kohlenstoff, Wasserstoff, Stickstoff, Brom, Chlor) in einer Probe.[9] Diese Daten werden verwendet, um die Summenformel zu bestätigen, die wiederum das theoretische Molekulargewicht untermauert.[9][10]

Experimentelles Protokoll für die Elementaranalyse:

  • Probenvorbereitung: Eine genau abgewogene Menge der reinen Substanz wird für die Analyse vorbereitet.

  • Verbrennungsanalyse: Die Probe wird bei hoher Temperatur in einem Sauerstoffstrom verbrannt. Die dabei entstehenden Gase (CO2, H2O, N2) werden getrennt und quantifiziert, um den prozentualen Anteil von Kohlenstoff, Wasserstoff und Stickstoff zu bestimmen.

  • Halogenbestimmung: Brom und Chlor werden durch separate nasschemische oder instrumentelle Methoden quantifiziert.

  • Vergleich: Die experimentell ermittelten prozentualen Anteile der Elemente werden mit den theoretischen Werten für die angenommene Summenformel C8H11BrClN verglichen.

Elemental_Analysis_Workflow A Genaue Einwaage der Probe B Verbrennung im Sauerstoffstrom A->B C Trennung & Quantifizierung der Verbrennungsprodukte (CO2, H2O, N2) B->C D Separate Halogenbestimmung (Br, Cl) B->D E Berechnung der prozentualen Elementzusammensetzung C->E D->E F Vergleich mit theoretischen Werten E->F

Abbildung 2: Schematischer Ablauf der Elementaranalyse.

Vergleich der erwarteten Ergebnisse

Die folgende Tabelle fasst die theoretischen Werte für 4-Brom-N,3-dimethylanilinhydrochlorid und die erwarteten experimentellen Ergebnisse zusammen.

Tabelle 2: Vergleich der theoretischen und erwarteten experimentellen Daten

AnalysetechnikParameterTheoretischer/Erwarteter Wert
Massenspektrometrie m/z des Kations [C8H11BrN]+~200.01 g/mol (für das häufigste Isotop)
Elementaranalyse % Kohlenstoff (C)40.62 %
% Wasserstoff (H)4.69 %
% Brom (Br)33.78 %
% Chlor (Cl)14.98 %
% Stickstoff (N)5.92 %

Geringfügige Abweichungen in der Massenspektrometrie können durch das Vorhandensein von Isotopen (insbesondere 79Br und 81Br) erklärt werden, die zu einem charakteristischen Isotopenmuster im Spektrum führen. In der Elementaranalyse gelten Abweichungen von ±0.4% von den theoretischen Werten im Allgemeinen als akzeptabel und bestätigen die Reinheit und die angenommene Summenformel.[11]

Bedeutung für die Forschung und Arzneimittelentwicklung

Die präzise Bestimmung des Molekulargewichts ist kein rein akademisches Unterfangen. In der Arzneimittelentwicklung ist die exakte molekulare Zusammensetzung einer Leitsubstanz entscheidend für:

  • Struktur-Wirkungs-Beziehungen: Geringfügige Änderungen in der Molekülstruktur, die sich im Molekulargewicht widerspiegeln, können die biologische Aktivität drastisch verändern.

  • Dosierungsgenauigkeit: Die Berechnung der molaren Konzentrationen für Assays und Formulierungen hängt direkt vom genauen Molekulargewicht ab.

  • Geistiges Eigentum: Die eindeutige Charakterisierung einer neuen chemischen Substanz ist für Patentanmeldungen unerlässlich.

Im Vergleich zu alternativen substituierten Anilinen, die in der Synthese verwendet werden könnten, führt jede Änderung an der funktionellen Gruppe oder am Substitutionsmuster zu einer Änderung des Molekulargewichts. Beispielsweise hätte der Austausch des Bromatoms durch ein Chloratom eine signifikant geringere Masse, was sich sowohl in der Massenspektrometrie als auch in der Elementaranalyse deutlich zeigen würde. Solche Unterschiede sind entscheidend für die Identifizierung und Qualitätskontrolle von Wirkstoffkandidaten und deren Zwischenprodukten.

Fazit

Die Überprüfung des Molekulargewichts von 4-Brom-N,3-dimethylanilinhydrochlorid durch eine Kombination aus Massenspektrometrie und Elementaranalyse ist ein entscheidender Schritt zur Validierung seiner Identität und Reinheit. Die Übereinstimmung der experimentellen Daten mit den theoretischen Werten von 236.54 g/mol und der berechneten Elementzusammensetzung bietet Forschern die notwendige Sicherheit für die Verwendung dieser Verbindung in anspruchsvollen Anwendungen wie der Arzneimittelentwicklung. Die hier beschriebenen Protokolle und erwarteten Ergebnisse dienen als Leitfaden für eine robuste und zuverlässige Qualitätskontrolle.

Referenzen

  • Westin, J. Organic Chemistry: Mass spectrometry (MS). Jack Westin. Verfügbar unter: [Link]

  • HSCprep. Understanding Mass Spectrometry for Organic Compound Analysis. Veröffentlicht am 23. November 2024. Verfügbar unter: [Link]

  • Impact Analytical. Molecular Weight Determination. Verfügbar unter: [Link]

  • Moshang Chemical. 4-Bromo-N,3-dimethylaniline hydrochloride. Verfügbar unter: [Link]

  • Chemistry LibreTexts. 2.2: Molecular Weight Determination. Aktualisiert am 28. August 2022. Verfügbar unter: [Link]

  • Royal Society of Chemistry. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science. Verfügbar unter: [Link]

  • MtoZ Biolabs. Mass Spectrometry Molecular Weight. Verfügbar unter: [Link]

  • University of Waterloo. Stoichiometry: Elemental Analysis. Verfügbar unter: [Link]

  • Chemistry LibreTexts. 3.13: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. Aktualisiert am 30. Dezember 2019. Verfügbar unter: [Link]

  • Chemguide. mass spectra - the molecular ion (M+) peak. Verfügbar unter: [Link]

  • Fiveable. Determining Empirical and Molecular Formulas. Aktualisiert am 15. August 2025. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Verfügbar unter: [Link]

  • Mtoz Biolabs. Molecular Weight Analysis: Methods and Applications in Science. Verfügbar unter: [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Veröffentlicht am 21. Dezember 2021. Verfügbar unter: [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. Verfügbar unter: [Link]

Sources

4-Bromo-N,3-dimethylaniline Hydrochloride: Reference Standard Sourcing & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-Bromo-N,3-dimethylaniline hydrochloride (CAS 2172169-19-4) reference standards, designed for researchers in medicinal chemistry and analytical development.

Executive Summary

This compound is a specialized halogenated aniline building block used primarily in the synthesis of heterocyclic pharmaceutical intermediates (e.g., via palladium-catalyzed Suzuki-Miyaura coupling). Unlike commodity reagents, this compound presents a unique quality control challenge: regioisomeric contamination .

Commercially available "reference standards" for this compound are often classified as Research Grade rather than Certified Reference Materials (CRMs). This guide compares available sourcing options and provides a self-validating protocol to distinguish the target compound from its structural isomers (e.g., 4-Bromo-N,N-dimethylaniline).

Market Analysis: Product Comparison

There are no Pharmacopeial (USP/EP) standards for this specific intermediate. Researchers must choose between Catalog Suppliers and Custom Synthesis .

Comparative Assessment of Sourcing Options
FeatureOption A: Catalog Specialist (e.g., BLD Pharm, Accela)Option B: Custom Synthesis House (e.g., Wuxi, Enamine)Option C: In-House Derivatization (From 4-Bromo-3-methylaniline)
Purity Claim Typically >95% or >97%>98% (Guaranteed)Variable (Dependent on workup)
Primary Impurity Regioisomers (3-Br, 4-Me)Solvent residuesUnreacted starting material
Documentation Basic CoA (H-NMR, LC-MS)Full Characterization (2D-NMR, qNMR)Lab Notebook / Raw Data
Lead Time 1–2 Weeks (Stock)4–8 Weeks3–5 Days
Cost Efficiency High (approx.

300/g)
Low (>$2000 setup fee)Moderate (Labor intensive)
Best Use Case Early-stage SAR screeningGLP Tox Study ValidationMethod Development (Spiking)

Recommendation: For analytical method development (retention time marker), Option A is sufficient provided you perform the identity validation protocol described in Section 3. For GLP impurity qualification, Option B is required to establish a primary standard.

Technical Deep Dive: The Regioisomer Challenge

The synthesis of 4-Bromo-N,3-dimethylaniline often involves the methylation of 4-Bromo-3-methylaniline. A lack of selectivity can generate 4-Bromo-N,N-dimethylaniline (over-methylation) or retain unreacted starting material. Furthermore, suppliers may mislabel the 3-Bromo-N,4-dimethylaniline isomer due to similar boiling points.

Structural Differentiation (Diagram)

IsomerAnalysis Target Target: 4-Bromo-N,3-dimethylaniline (N-Methyl, C3-Methyl) Analysis Analytical Discrimination Target->Analysis 1H-NMR Signal Impurity1 Impurity A: 4-Bromo-N,N-dimethylaniline (N,N-Dimethyl) Impurity1->Analysis Singlet (6H) Impurity2 Impurity B: 3-Bromo-N,4-dimethylaniline (Positional Isomer) Impurity2->Analysis Coupling Constants Outcome1 Release for Use Analysis->Outcome1 Target Confirmed Outcome2 Quarantine Analysis->Outcome2 Reject Batch

Figure 1: Decision logic for distinguishing the target compound from common synthetic byproducts.

Experimental Protocol: Self-Validating Identity Check

Objective: Confirm the identity of the received standard and quantify the hydrochloride salt stoichiometry.

A. 1H-NMR Identity Validation (DMSO-d6)

Do not rely solely on the vendor's CoA. Perform this check to verify the N-Methyl vs. N,N-Dimethyl ratio.

  • Prepare Sample: Dissolve 10 mg of the standard in 0.6 mL DMSO-d6.

  • Acquisition: Run 1H-NMR (min. 400 MHz).

  • Diagnostic Signals:

    • N-Methyl Group: Look for a singlet (or broad singlet if salt) integrating to 3H around 2.6–2.8 ppm .

      • Failure Mode: If you see a singlet integrating to 6H , you have the N,N-dimethyl impurity (CAS 586-77-6).

    • Aromatic Region: Analyze the splitting pattern.

      • 4-Bromo-N,3-dimethyl: Expect an ABX or similar pattern. The proton at C2 (between Methyl and N-Methyl) should show a weak meta-coupling.

      • 3-Bromo-N,4-dimethyl: The coupling constants will differ due to the relative positions of the Br and Me groups.

  • Salt Verification: Look for the broad exchangeable proton peak (

    
    ) typically >8.0 ppm.
    
B. HPLC Purity Method (Generic Gradient)

Use this method to establish a purity baseline before using the material as a reference standard.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Acceptance Criteria: Main peak area >98.0%.[1][2] No single impurity >0.5%.

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at 2–8°C.

  • Free Base Conversion: If the free base is required for a reaction (e.g., Suzuki coupling), neutralize the salt in situ using mild base (

    
     or 
    
    
    
    ) rather than converting the bulk stock, to prevent oxidation (anilines darken over time).
  • Safety: Halogenated anilines are potential skin sensitizers and toxic if swallowed. Handle in a fume hood.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11465 (Related Isomer: 4-Bromo-N,N-dimethylaniline). Retrieved February 19, 2026, from [Link]

  • Molaid Chemicals. (n.d.). Chemical Property Data for CAS 2172169-19-4. Retrieved February 19, 2026, from [Link]

  • Università degli Studi di Milano. (2014). Investigation of the role of alpha7 nicotinic Acetylcholine receptors... (Synthesis referencing 4-bromo-N,3-dimethylaniline).[2][3][4][5][6][7][8][9] AIR Unimi. Retrieved February 19, 2026, from [Link]

Sources

Performance of 4-Bromo-N,3-dimethylaniline hydrochloride in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of 4-Bromo-N,3-dimethylaniline hydrochloride in Suzuki Coupling Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Navigating the "Deactivated & Hindered" Challenge

This compound represents a distinct class of "deactivated" electrophiles in palladium-catalyzed cross-coupling. Unlike standard aryl halides (e.g., 4-bromotoluene), this substrate presents a dual kinetic barrier:

  • Electronic Deactivation: The para-amino group (N-methyl) is a strong electron donor (

    
    ), increasing electron density at the C-Br bond and significantly retarding oxidative addition.
    
  • Steric Hindrance: The ortho-methyl group (at C3) physically obstructs the palladium center, destabilizing the pre-reaction complex.

  • Salt Interference: The hydrochloride counterion requires specific neutralization strategies to prevent catalyst poisoning by the free amine or protonation of the active catalytic species.

This guide objectively compares the performance of this substrate against standard benchmarks and outlines the specific ligand/base architectures required to overcome its inherent lethargy.

Part 1: Compound Profile & Mechanistic Bottlenecks

Chemical Architecture
  • Substrate: this compound

  • Role: Electrophile (Ar-X)

  • Key Feature: The hydrochloride salt form offers improved shelf-stability over the free base (which is prone to oxidation), but it introduces an acidic proton that consumes base equivalents in the reaction media.

The Catalytic Bottleneck (Visualized)

The following diagram illustrates the specific kinetic hurdles this substrate imposes on the catalytic cycle, specifically at the oxidative addition step.

SuzukiBottleneck cluster_factors Inhibitory Factors Substrate 4-Bromo-N,3-dimethylaniline (Substrate) OxAdd Oxidative Addition (The Bottleneck) Substrate->OxAdd High e- Density (Resists Pd insertion) Pd0 Pd(0)-Ligand Active Catalyst Pd0->OxAdd Complex Pd(II)-Ar-Br Complex OxAdd->Complex Slow Kinetics (Steric clash at C3) TransMet Transmetallation (Boronic Acid Entry) Complex->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Factor1 Ortho-Methyl: Steric Shielding Factor1->OxAdd Factor2 Para-Amine: Electronic Deactivation Factor2->OxAdd

Figure 1: Mechanistic pathway highlighting the oxidative addition bottleneck caused by steric and electronic factors.

Part 2: Comparative Performance Analysis

This section compares the performance of this compound against alternative substrates and conditions. Data is synthesized from reactivity trends of deactivated aryl bromides.

Comparison 1: Salt vs. Free Base Performance

The hydrochloride salt is not merely a storage form; it dictates the stoichiometry of the reaction.

FeatureHydrochloride Salt (Recommended)Free Base (Alternative)Impact on Protocol
Stability High (Resistance to oxidation)Low (Darkens/oxidizes over time)Salt is preferred for GMP/GLP consistency.
Base Requirement +1 Equivalent (Essential)Standard StoichiometryFailure to add extra base to the salt results in incomplete conversion due to acid quenching.
Catalyst Poisoning Low (Amine is protonated initially)Moderate to HighFree amines can bind Pd(II) species, forming inactive "Pd-amine" complexes (poisoning).
Solubility High in polar solvents (MeOH, Water)High in non-polar organicsSalt requires biphasic systems (e.g., Dioxane/H2O) to dissolve effectively.
Comparison 2: Ligand Efficiency Matrix

Standard ligands often fail with this substrate. Advanced bulky phosphines are required.

Ligand ClassRepresentativePerformanceMechanism of Action
Triphenylphosphine

Poor (<20% Yield) Lacks electron richness to force oxidative addition on the deactivated ring.
Bidentate Phosphines

Moderate (40-60%) Better bite angle, but still struggles with the steric bulk of the ortho-methyl group.
Buchwald Ligands XPhos / RuPhos Excellent (>90%) XPhos: Bulky biaryl structure promotes reductive elimination. RuPhos: Specifically designed for hindered/secondary amines and deactivated halides.
NHC Ligands

Good (75-85%) Strong

-donation facilitates oxidative addition; highly stable.

Part 3: Optimized Experimental Protocol

Objective: Coupling of 4-Bromo-N,3-dimethylaniline HCl with Phenylboronic Acid. Scale: 1.0 mmol basis.

Reagents & Stoichiometry
  • Substrate: 4-Bromo-N,3-dimethylaniline HCl (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4-8 mol%)
    Alternative Pre-catalyst: XPhos Pd G2 (2-3 mol%)
    
  • Base:

    
     (3.5 equiv)
    Note: 2.0 equiv for the coupling + 1.0 equiv to neutralize HCl + 0.5 equiv excess.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Preparation of Free Base In Situ (Critical Step):

    • To the reaction vessel, add the Hydrochloride Salt (1.0 equiv) and Arylboronic Acid (1.2 equiv).

    • Add

      
        (3.5 equiv).
      
    • Why: Adding the base before the catalyst ensures the HCl is neutralized and the amine is free, preventing immediate protonation of the Pd-ligand complex upon addition.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane and Water (degassed).[1]

    • Sparge with Nitrogen/Argon for 10 minutes. Oxygen is a major poison for electron-rich phosphine ligands like XPhos.

  • Catalyst Addition:

    • Add the Pd source and Ligand (or pre-catalyst) quickly under a positive stream of inert gas.

  • Reaction:

    • Heat to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by HPLC or TLC. The starting material (aniline) will be polar; the product (biaryl) will likely be less polar.

  • Work-up:

    • Cool to room temperature.[2][3][4][5]

    • Dilute with EtOAc. Wash with water and brine.[2]

    • Purification Note: The product is an amine.[1][6] If doing column chromatography, pretreat silica with 1% Triethylamine to prevent streaking.

Workflow Diagram

Workflow Step1 Step 1: Charge Solids (Substrate HCl + Boronic Acid + Base) Step2 Step 2: Degas Solvents (Remove O2) Step1->Step2 Step3 Step 3: Catalyst Addition (XPhos Pd G2) Step2->Step3 Step4 Step 4: Heat (80-100°C) (In Situ Neutralization) Step3->Step4 Step5 Step 5: Workup (Basic Extraction) Step4->Step5

Figure 2: Optimized operational workflow ensuring in-situ neutralization and catalyst protection.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (0% Conv.) Catalyst poisoning by HCl or Amine binding.Ensure 3.5 equiv of base is used. Switch to XPhos Pd G2 pre-catalyst to ensure active species formation.
Low Yield (<50%) Incomplete oxidative addition (Electronic deactivation).Increase temperature to 110°C (switch solvent to Toluene/Water). Increase catalyst loading to 5 mol%.
Homocoupling of Boronic Acid Oxidative coupling due to

.
Rigorous degassing is required. Add the boronic acid slowly (syringe pump) if necessary.
Protodeboronation Unstable boronic acid partner.Switch base to KF or

. Lower water content (use 10:1 Dioxane/H2O).

References

  • Vertex AI Search. (2025). Suzuki Coupling of 4-bromo-N-methylaniline hydrochloride. Retrieved from 7.

  • Organic Chemistry Portal. (2025). Suzuki Coupling - Reaction Conditions and Catalysts. Retrieved from 3.

  • BenchChem. (2025).[8] Application Notes: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Retrieved from 1.

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from 6.

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 9.

Sources

A Researcher's Guide to Spectroscopic Differentiation of Bromo-N,N-dimethylaniline and Bromo-N,2-dimethylaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical research and synthetic chemistry, the precise identification of isomeric molecules is a cornerstone of success. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, biological, and toxicological properties. This guide provides an in-depth comparison of the spectroscopic data for a series of brominated dimethylaniline isomers, offering researchers a practical framework for their unambiguous identification.

The focus of this guide is to delineate the subtle yet significant differences in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of various positional isomers of bromo-N,N-dimethylaniline and bromo-N,2-dimethylaniline. Understanding these spectral nuances is critical for ensuring the correct isomeric structure is utilized in drug development pipelines and complex organic syntheses.

The Structural Isomers Under Review

This guide will compare the spectroscopic data of the following isomers:

  • 4-Bromo-N,N-dimethylaniline

  • 3-Bromo-N,N-dimethylaniline

  • 2-Bromo-N,N-dimethylaniline

  • 4-Bromo-N,2-dimethylaniline

  • 2-Bromo-N,4-dimethylaniline

  • 4-Bromo-3-methylaniline (a primary amine for comparison)

The structural differences between these isomers directly influence their electronic environments, which in turn are reflected in their unique spectroscopic fingerprints.

Caption: Structural relationship of the compared bromo-dimethylaniline isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for distinguishing between isomers.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Comparative ¹H NMR Data

CompoundAromatic Protons (δ, ppm)N-CH₃ Protons (δ, ppm)Ar-CH₃ Protons (δ, ppm)NH₂ Protons (δ, ppm)
4-Bromo-N,N-dimethylaniline 7.22 (d, 2H), 6.60 (d, 2H)2.93 (s, 6H)--
3-Bromo-N,N-dimethylaniline 7.14 (t, 1H), 6.82-6.64 (m, 2H), 6.60 (d, 1H)2.95 (s, 6H)--
2-Bromo-N,N-dimethylaniline 7.55 (dd, 1H), 7.25 (td, 1H), 7.03 (dd, 1H), 6.95 (td, 1H)2.65 (s, 6H)--
4-Bromo-N,2-dimethylaniline 7.29 – 7.23 (m, 1H), 7.18 (d, J = 2.3 Hz, 1H), 6.49 (d, J = 8.6 Hz, 1H)[1]2.89 (s, 3H)[1]2.12 (s, 3H)[1]-
2-Bromo-N,4-dimethylaniline 7.30 (t, J = 4.1 Hz, 1H), 7.08 – 7.03 (m, 1H), 6.61 – 6.56 (m, 1H)[1]2.91 (s, 3H)[1]2.27 (s, 3H)[1]-
4-Bromo-3-methylaniline 7.27 (d, 1H), 6.55 (s, 1H), 6.38 (d, 1H)-2.28 (s, 3H)3.39 (br s, 2H)

Key Observations:

  • The high symmetry of 4-Bromo-N,N-dimethylaniline results in a simple aromatic region with two doublets.

  • The ortho-bromine in 2-Bromo-N,N-dimethylaniline causes a significant downfield shift of the N-CH₃ protons due to steric hindrance and electronic effects.

  • The presence of both N-methyl and aromatic methyl groups in 4-Bromo-N,2-dimethylaniline and 2-Bromo-N,4-dimethylaniline is clearly distinguishable by their respective chemical shifts and integrations.[1]

  • The -NH₂ protons of 4-Bromo-3-methylaniline appear as a broad singlet, a characteristic feature of primary amines.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, making ¹³C NMR an invaluable tool for isomer differentiation.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

  • Data Processing: Process the data similarly to ¹H NMR spectra.

Comparative ¹³C NMR Data

CompoundAromatic Carbons (δ, ppm)N-CH₃ Carbon (δ, ppm)Ar-CH₃ Carbon (δ, ppm)
4-Bromo-N,N-dimethylaniline 149.44, 131.65, 114.09, 108.5140.57-
3-Bromo-N,N-dimethylaniline 150.43, 133.93, 128.91, 115.14, 111.16, 109.4439.35-
2-Bromo-N,N-dimethylaniline 151.3, 133.5, 128.5, 124.9, 121.3, 119.944.1-
4-Bromo-N,2-dimethylaniline 146.14, 132.15, 129.56, 123.87, 110.46, 108.31[1]30.64[1]17.04[1]
2-Bromo-N,4-dimethylaniline 143.67, 132.53, 128.93, 127.02, 110.65, 109.41[1]30.73[1]19.89[1]
4-Bromo-3-methylaniline 145.1, 138.9, 131.0, 117.2, 113.8, 112.5-22.9

Key Observations:

  • The carbon directly attached to the bromine atom (C-Br) typically appears in the range of 108-125 ppm.

  • The N-CH₃ carbon signal in the ortho-substituted 2-Bromo-N,N-dimethylaniline is shifted downfield compared to the meta and para isomers.

  • The chemical shifts of the aromatic methyl carbons provide a clear distinction between the N-methylated and ring-methylated isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational frequencies can help differentiate between isomers.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Samples can be analyzed as thin films (for liquids), KBr pellets (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Acquire the spectrum on an FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H, and C-N bonds.

Comparative IR Data (Key Frequencies, cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C-H (Aliphatic)C-N StretchC-Br Stretch
4-Bromo-N,N-dimethylaniline -~3050~2900~1350~600-500
3-Bromo-N,N-dimethylaniline -~3060~2920~1340~650-550
2-Bromo-N,N-dimethylaniline -~3060~2940~1330~750-650
4-Bromo-3-methylaniline ~3400, ~3300~3030~2920~1310~600-500

Key Observations:

  • The most significant difference is the presence of N-H stretching bands (around 3300-3400 cm⁻¹) in 4-Bromo-3-methylaniline , which are absent in the tertiary amine isomers.

  • The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can also be diagnostic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and can offer clues about the structure based on fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Ionization: Ionize the sample molecules.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

Caption: Common fragmentation pathways for bromo-N,N-dimethylaniline isomers.

Comparative Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
4-Bromo-N,N-dimethylaniline 200/202 (M⁺/M⁺+2)185/187 ([M-CH₃]⁺), 121 ([M-Br]⁺), 120
3-Bromo-N,N-dimethylaniline 200/202 (M⁺/M⁺+2)185/187 ([M-CH₃]⁺), 121 ([M-Br]⁺), 120
2-Bromo-N,N-dimethylaniline 200/202 (M⁺/M⁺+2)185/187 ([M-CH₃]⁺), 121 ([M-Br]⁺), 120
4-Bromo-N,2-dimethylaniline 200/202 (M⁺/M⁺+2)185/187 ([M-CH₃]⁺), 121 ([M-Br]⁺)[1]
2-Bromo-N,4-dimethylaniline 200/202 (M⁺/M⁺+2)185/187 ([M-CH₃]⁺), 121 ([M-Br]⁺)[1]
4-Bromo-3-methylaniline 185/187 (M⁺/M⁺+2)106 ([M-Br]⁺), 77

Key Observations:

  • All brominated isomers exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • The N,N-dimethyl and N,2/N,4-dimethyl isomers all have a molecular weight of 200/202 amu.

  • The primary amine, 4-Bromo-3-methylaniline , has a molecular weight of 185/187 amu.

  • Common fragmentation pathways include the loss of a methyl radical ([M-CH₃]⁺) and the loss of a bromine radical ([M-Br]⁺). While the major fragments may be similar, the relative intensities can sometimes provide clues to the isomeric structure.

Conclusion

The differentiation of positional isomers of bromo-dimethylanilines is readily achievable through a combined application of modern spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with chemical shifts and coupling patterns offering a detailed picture of the molecular architecture. IR spectroscopy serves as a rapid method to confirm the presence or absence of primary amine functionalities, while mass spectrometry confirms the molecular weight and elemental composition. By carefully analyzing the data from each of these techniques, researchers can confidently identify the specific isomer in their samples, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • SpectraBase. 2-Bromo-N,N-dimethylaniline. [Link]

  • Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Royal Society of Chemistry.
  • NIST. Benzenamine, 4-bromo-N,N-dimethyl-. [Link]

  • PubChem. 4-Bromo-3-methylaniline. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-N,3-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-N,3-dimethylaniline hydrochloride. As a halogenated aromatic amine, this compound presents specific health and environmental hazards that necessitate a rigorous and compliant waste management strategy. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted safely, efficiently, and in accordance with regulatory standards, thereby protecting both laboratory personnel and the environment.

Hazard Assessment and Regulatory Framework

Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is classified as a hazardous substance, and its disposal is strictly regulated by environmental agencies such as the U.S. Environmental Protection Agency (EPA).

Toxicological Profile and Associated Hazards

This compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is a known irritant to the skin, eyes, and respiratory system.[2][3][4] The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard CategoryGHS ClassificationDescriptionSupporting Sources
Acute Toxicity, Oral Category 4Harmful if swallowed.[2][3][4]
Acute Toxicity, Dermal Category 4Harmful in contact with skin.[1][3][4]
Acute Toxicity, Inhalation Category 4Harmful if inhaled.[2][3][4]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2][3][4]
Aquatic Environment Long-Term Hazard Category 4May cause long-lasting harmful effects to aquatic life.[4]

The aromatic amine structure is of particular concern. Many compounds in this class are known for their potential to form toxic by-products and for their persistence in the environment.[5][6] Therefore, direct release into the environment via drains or regular trash is strictly prohibited.[7][8]

Regulatory Classification

Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[9] this compound is classified as hazardous waste due to its toxicological properties.[1][3]

Consequently, it must be managed under the "cradle-to-grave" system, which tracks hazardous waste from its point of generation to its final disposal at a licensed facility.[10] All disposal activities must adhere to federal, state, and local regulations.[9][11]

Core Principles of Disposal: The Imperatives

Before detailing the procedural steps, it is critical to establish the foundational rules that govern the disposal of this and other hazardous chemicals.

  • DO NOT Dispose Down the Drain: Sewer disposal is illegal for this compound. Its toxicity can disrupt wastewater treatment processes and harm aquatic ecosystems.[2][7][8]

  • DO NOT Dispose in Regular Trash: Disposing of this chemical in solid waste bins can expose sanitation workers to hazardous materials and lead to environmental contamination through landfill leachate.[7][8]

  • ALWAYS Treat as Hazardous Waste: From the first drop generated, all materials containing this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[7]

  • ALWAYS Segregate Waste Streams: Do not mix halogenated organic waste with non-halogenated streams. The disposal methods and costs differ significantly, with halogenated waste often requiring specialized high-temperature incineration.[12][13]

Step-by-Step Disposal Protocol

This protocol outlines the complete workflow from the point of waste generation to its final collection by authorized personnel.

Required Personal Protective Equipment (PPE)

When handling waste containing this compound, the following PPE is mandatory to prevent exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][4]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Ventilation: All waste handling should occur in a well-ventilated area, such as a chemical fume hood.[1][2][4]

Waste Segregation

Proper segregation is paramount for both safety and cost-effective disposal.

  • Designate a specific waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Never mix this waste with other categories such as non-halogenated solvents, acids, bases, or oxidizers.[14] Incompatible mixtures can lead to dangerous chemical reactions.

Container Selection and Management

The integrity of the waste container is critical for safe storage and transport.

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass bottles are typically appropriate. Ensure the container is in good condition, with no cracks, leaks, or rust.[7][11][14]

  • Keep Containers Closed: The container must be securely capped at all times, except when actively adding waste.[10][11][12][13] Using a funnel and leaving it in the container is a common violation and is not permitted.

  • Avoid Overfilling: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[15]

Labeling Requirements

Accurate and complete labeling is a strict regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[7][12] Obtain an official hazardous waste tag from your institution's EHS department.

  • Complete All Fields: Fill out the tag completely and legibly. This must include:

    • The words "Hazardous Waste".[12][13]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7][12]

    • For mixtures, list all constituents and their approximate percentages.[7][13][14]

    • The date of waste generation (accumulation start date).[7]

    • The point of origin (building, room number, and principal investigator).[7]

On-site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13][14]

  • Segregation: Store the waste container in secondary containment (e.g., a chemical-resistant tray) and segregate it from incompatible materials.[13]

  • Quantity Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA.[12][13][15]

Arranging for Disposal
  • Request Pickup: Once the container is full (or before the regulatory time limit for accumulation expires), submit a chemical waste pickup request to your EHS department.[14]

  • Do Not Move Waste: Do not transport the hazardous waste yourself. Trained EHS professionals will collect the waste directly from your laboratory's SAA.

Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely.

  • Cleanup: For small spills, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit).

  • PPE: Wear full PPE during cleanup.[4]

  • Containment: Prevent the spill from entering drains or waterways.[4]

  • Disposal of Cleanup Debris: All contaminated materials (absorbents, gloves, etc.) must be collected, placed in a sealed container, and disposed of as hazardous waste following the steps outlined above.[1][16]

  • Decontamination: Clean the affected area thoroughly with soap and water.[4] Contaminated labware should be rinsed, and the initial rinsate collected as hazardous waste before conventional washing.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal cluster_spill Contingency: Spill gen Waste Generation 4-Bromo-N,3-dimethylaniline HCl ppe Don PPE Gloves, Eye Protection, Lab Coat gen->ppe Handle Waste spill {Spill Occurs} gen->spill segregate Segregate Waste Halogenated Organic Stream ppe->segregate container container segregate->container label_waste Label Immediately Affix Hazardous Waste Tag with Full Details container->label_waste Add Waste store Store in SAA Secondary Containment, Segregated label_waste->store request Request Pickup Contact EHS/Waste Management store->request Container Full or Time Limit Reached pickup Professional Collection Waste Transferred to Licensed Facility request->pickup spill_cleanup Cleanup Spill Use Absorbent, Collect Debris spill->spill_cleanup spill_dispose Dispose of Debris Treat as Hazardous Waste spill_cleanup->spill_dispose spill_dispose->container Add to Waste Container

Caption: Decision workflow for safe disposal of 4-Bromo-N,3-dimethylaniline HCl.

References

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Case Western Reserve University. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ACTenviro. Retrieved from [Link]

  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline. (2019). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). Journal of Hazardous Materials. Retrieved from [Link]

  • General discussion of common mechanisms for aromatic amines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Aromatic amines: use in azo dye chemistry. (n.d.). IMR Press. Retrieved from [Link]

  • Reaction of Amines with Nitrous Acid. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]

  • Hazardous & Regulated Waste Management Guide. (n.d.). Western Kentucky University. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Bromo-N,3-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the personal protective equipment (PPE) and operational safety protocols for 4-Bromo-N,3-dimethylaniline hydrochloride (CAS: 2172169-19-4).

Notice: As a specialized halogenated aniline salt, specific toxicological data for this exact CAS is limited. The protocols below are derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 4-Bromo-N,N-dimethylaniline, Aniline Hydrochloride), applying the Precautionary Principle to address risks of cutaneous absorption, methemoglobinemia, and respiratory sensitization.

Part 1: Executive Safety Summary

Immediate Action Required: Treat this substance as a Toxic Solid and a Potential Sensitizer .

Hazard Class Critical Risk Immediate Control
Acute Toxicity Toxic if swallowed or absorbed through skin.Zero Skin Contact policy. Double-glove for all operations.
Target Organ Methemoglobinemia (Blood oxygen interference).Monitor for blue-gray skin/lips (cyanosis) after exposure.
Physical State Hygroscopic Solid / Dust Hazard.Handle only in a chemical fume hood or powder containment hood.
Reactivity Incompatible with strong oxidizers and acids.Store in a desiccator; keep cold (2-8°C) if specified by CoA.

Part 2: Hazard Analysis & Risk Profile

To select the correct PPE, you must understand the mechanism of injury.

  • The "Aniline" Core Risk (Systemic): Unlike simple acids, aniline derivatives are lipophilic. Even as a hydrochloride salt, contact with moisture (sweat/mucous membranes) can liberate the free amine, facilitating rapid transdermal absorption. Once in the bloodstream, it can oxidize hemoglobin to methemoglobin, causing cellular hypoxia.

    • Implication: Standard lab coats are insufficient; chemical-resistant sleeves or aprons are required for solution handling.

  • The "Hydrochloride" Salt Factor (Inhalation): The salt form reduces vapor pressure but increases the risk of fine particulate dust . This dust is highly irritating to the upper respiratory tract and eyes.

    • Implication: A standard surgical mask provides zero protection. You need a seal-checked respirator or a fume hood.

  • The "Halogen" Substituent (Sensitization): Brominated aromatics often possess higher sensitizing potential than their non-halogenated counterparts.

    • Implication: Eye protection must be unvented or indirect-vented to prevent dust entry.

Part 3: PPE Selection Matrix

Rationale based on permeation resistance and physical state.[1]

Hand Protection (Gloves)

Standard Protocol: Double-Gloving is mandatory.

  • Inner Glove: 4 mil Nitrile (Inspection layer).

  • Outer Glove: 5-8 mil Nitrile (Sacrificial layer).

  • Solvent Specifics: If dissolving in Dichloromethane (DCM) or Chloroform , nitrile degrades rapidly (<5 mins). You must use Silver Shield (Laminate) or Viton gloves as the outer layer.

Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are preferred over respirators.

  • Solid Handling (Open Bench - NOT RECOMMENDED): Minimum N95 (US) or FFP2 (EU). Preferred: P100/HEPA.

  • Spill Cleanup: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.

Eye & Body Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Do not use safety glasses with side shields for powder handling; dust can bypass the shield.

  • Body: Tyvek® lab coat or apron recommended over cotton lab coats to prevent dust entrapment in fibers.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Eliminate static-driven dust dispersion.

  • Setup: Place the analytical balance inside a Powder Containment Hood or a Fume Hood with a draft shield.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Aniline salts are often "sticky" or static-prone.

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a disposable anti-static spatula.

    • Technique: "Tap-transfer" directly into the pre-weighed vial.

  • Cleanup: Immediately wipe the balance area with a damp Kimwipe (water/surfactant) to capture invisible dust. Dispose of the wipe as hazardous waste.

Protocol B: Solubilization

Objective: Prevent exothermic splash and vapor release.

  • Solvent Choice: Dissolve in the least volatile solvent possible (e.g., DMSO or Methanol) before adding to complex mixtures.

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

  • Vessel: Use a screw-cap vial. Do not vortex open containers.

Part 5: Emergency Response Workflow

Scenario 1: Skin Exposure[1][4][5][6]
  • Immediate: Stop work. Remove contaminated gloves/clothing immediately.[2]

  • Wash: Rinse skin with copious water for 15 minutes .[3][2] Use mild soap. Avoid scrubbing, which increases absorption.

  • Alert: Notify the safety officer.

  • Monitor: Watch for signs of cyanosis (blue lips/fingernails) for 2-4 hours.

Scenario 2: Powder Spill (Dry)
  • Isolate: Evacuate the immediate area (5 ft radius).

  • PPE Up: Wear Goggles, Double Nitrile Gloves, and N95/P100 respirator.

  • Clean:

    • Cover spill with wet paper towels (to suppress dust).

    • Scoop up the wet slurry.

    • Wipe surface with 10% dilute acetic acid or soapy water.

  • Dispose: Seal in a bag labeled "Toxic Debris."

Part 6: Visual Decision Logic

The following diagram illustrates the logical flow for PPE selection and handling based on the experimental state.

PPE_Decision_Tree Start Handling 4-Bromo-N,3-dimethylaniline HCl State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Salt Solution In Solution State_Check->Solution Dissolved Weighing Weighing / Transfer Solid->Weighing Solvent_Check Solvent Type? Solution->Solvent_Check PPE_Solid PPE REQUIRED: - Fume Hood / Powder Hood - Splash Goggles (No Glasses) - Double Nitrile Gloves - Tyvek Sleeves Weighing->PPE_Solid Standard_Solvent Methanol / DMSO / Water Solvent_Check->Standard_Solvent Aggressive_Solvent DCM / Chloroform / THF Solvent_Check->Aggressive_Solvent PPE_Std PPE REQUIRED: - Fume Hood - Safety Glasses/Goggles - Double Nitrile Gloves Standard_Solvent->PPE_Std PPE_High PPE REQUIRED: - Fume Hood - Splash Goggles - Silver Shield / Laminate Gloves (Nitrile degrades < 5min) Aggressive_Solvent->PPE_High

Caption: Decision logic for selecting PPE based on physical state and solvent compatibility. Note the critical glove change for halogenated solvents.

Part 7: Disposal & Waste Management

Waste Stream: Segregate as Halogenated Organic Waste .

  • Do Not: Mix with oxidizers (Nitric acid, Peroxides) – risk of exothermic reaction.

  • Do Not: Dispose of down the drain. Aniline derivatives are toxic to aquatic life.[4]

  • Labeling: Clearly mark the waste container: "Contains 4-Bromo-N,3-dimethylaniline HCl - TOXIC / SENSITIZER."

References

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical Compatibility Fact Sheet. Retrieved February 19, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.